molecular formula C12H10Se2 B104669 Diphenyl diselenide CAS No. 1666-13-3

Diphenyl diselenide

Cat. No.: B104669
CAS No.: 1666-13-3
M. Wt: 312.1 g/mol
InChI Key: YWWZCHLUQSHMCL-UHFFFAOYSA-N
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Description

Diphenyl diselenide is a synthetically accessible organoselenium compound that serves as a versatile precursor in organic synthesis and a valuable tool in biochemical research. Its core research value lies in its potent antioxidant and cytoprotective properties, which are primarily mediated through its interaction with the cellular glutathione system. Studies have demonstrated its ability to protect neuronal cells against oxidative stress and mitochondrial dysfunction by significantly upregulating glutathione levels and enhancing the activity of glutathione peroxidase (GPx), a key antioxidant enzyme . The modulation of this pathway is a critical mechanism underlying its protective effects in experimental models relevant to neurodegenerative conditions . Beyond neuroscience, its disease-modifying potential is being explored in other areas, such as osteoarthritis, where it activates the Nrf2 signaling pathway to counteract oxidative stress and inflammation in chondrocytes . Furthermore, this compound exhibits a diverse pharmacological profile, with research indicating promising anticancer properties through mechanisms that may involve the induction of apoptosis in various cancer cell lines . Its immunomodulatory capabilities have also been documented, with maternal supplementation shown to enhance passive immunity transfer and improve humoral immune parameters in offspring in veterinary studies . The compound's biochemical interactions extend to its thiol oxidase-like activity, where it can oxidize biologically relevant thiols such as glutathione and cysteine, a reaction highly dependent on pH, providing insight for its safe and effective pharmacological application . This multifaceted mechanism of action, spanning enzyme modulation, redox signaling, and direct interaction with cellular thiols, makes this compound a compound of significant interest for advancing research in drug discovery, chemical biology, and the study of oxidative stress-related pathologies.

Properties

IUPAC Name

(phenyldiselanyl)benzene
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InChI

InChI=1S/C12H10Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YWWZCHLUQSHMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061864
Record name Diselenide, diphenyl
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Molecular Weight

312.1 g/mol
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CAS No.

1666-13-3
Record name Diphenyl diselenide
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Record name Diphenyldiselenide
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Diphenyl Diselenide via Grignard Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of diphenyl diselenide, a pivotal reagent in modern organoselenium chemistry. The primary focus is on its preparation from a Grignard reagent, a widely adopted, reliable, and scalable method. This document details the underlying reaction mechanism, provides comprehensive experimental protocols, and presents key quantitative data for reproducibility and optimization.

Core Reaction Mechanism

The synthesis of this compound from a Grignard reagent proceeds through a two-step sequence. The first step involves the formation of the Grignard reagent, phenylmagnesium bromide, from bromobenzene and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[1][2] The second step is the nucleophilic attack of the Grignard reagent on elemental selenium, followed by an oxidation step to yield the final diselenide product.

The key stages are:

  • Formation of Phenylmagnesium Bromide : Magnesium metal inserts into the carbon-bromine bond of bromobenzene to form the organometallic Grignard reagent.[2]

  • Formation of Phenylselenomagnesium Bromide : The highly nucleophilic phenyl group from the Grignard reagent attacks elemental selenium powder, inserting the selenium atom to form a phenylselenomagnesium bromide intermediate.[3][4]

  • Oxidation to this compound : This intermediate is then oxidized to form the stable this compound. This oxidation can be achieved by bubbling air (O₂) through the reaction mixture, or more directly by adding an oxidizing agent like bromine (Br₂).[3][5] The use of bromine allows for a more controlled oxidation process.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bromobenzene Bromobenzene (C₆H₅Br) Grignard Phenylmagnesium Bromide (C₆H₅MgBr) Bromobenzene->Grignard Anhydrous Ether Magnesium Magnesium (Mg) Magnesium->Grignard Anhydrous Ether Selenium Selenium (Se) Selenolate Phenylselenomagnesium Bromide (C₆H₅SeMgBr) Grignard->Selenolate + Selenium Powder Product This compound ((C₆H₅)₂Se₂) Selenolate->Product Oxidant Oxidation (e.g., Air [O₂] or Bromine [Br₂]) Oxidant->Selenolate Experimental_Workflow A 1. Apparatus Setup (3-neck flask, condenser, N₂ line) B 2. Grignard Reagent Formation (Bromobenzene + Mg in Ether) A->B Flame-dry under N₂ C 3. Selenium Addition (Portion-wise addition of Se powder) B->C Maintain reflux D 4. Oxidation Step C->D E1 4a. Add Bromine (Br₂) in ice bath D->E1 Protocol 1 E2 4b. Hydrolyze (HCl) & Bubble Air (O₂) D->E2 Protocol 2 F 5. Work-up (Quench, Extract, Wash) E1->F E2->F G 6. Purification (Evaporate solvent, Recrystallize from Hexane) F->G H 7. Product Isolation (Filter, Wash, Dry) G->H

References

Unveiling the Atomic Architecture of Diphenyl Diselenide: A Technical Guide to its Crystal Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the crystal structure of diphenyl diselenide ((C₆H₅)₂Se₂), a pivotal organoselenium compound in organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's precise bond lengths, and crystallographic parameters, and outlines the experimental protocols for its structural determination.

Core Crystallographic Data of this compound

This compound crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell.[1] The molecule exhibits C₂ symmetry.[2] The key structural parameters, determined by X-ray crystallography, are summarized below, providing a quantitative snapshot of its three-dimensional arrangement.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 24.07 Å, b = 8.27 Å, c = 5.64 Å
Molecules per Unit Cell (Z) 4
Se-Se Bond Length 2.29 Å
Se-C Bond Length ~1.94 Å
C-Se-Se Bond Angle ~110°
C-Se-Se-C Dihedral Angle 82°

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction (SCXRD). The following protocol outlines a modern approach for this analysis.

Synthesis and Crystallization of this compound

High-purity single crystals of this compound are a prerequisite for accurate diffraction studies.

Synthesis: A common method for the synthesis of this compound involves the reaction of a Grignard reagent, phenylmagnesium bromide, with selenium, followed by oxidation.

  • Formation of Phenylmagnesium Bromide: Magnesium turnings are reacted with bromobenzene in anhydrous diethyl ether under a nitrogen atmosphere to form phenylmagnesium bromide.

  • Reaction with Selenium: Elemental selenium powder is added portion-wise to the Grignard reagent, maintaining a gentle reflux. This reaction forms phenylselenomagnesium bromide.

  • Oxidation: The resulting solution is cooled and treated with bromine to oxidize the phenylselenomagnesium bromide to this compound.

  • Workup and Purification: The reaction mixture is quenched with an aqueous solution of ammonium chloride. The organic layer is separated, dried, and the solvent is evaporated.

Recrystallization: The crude this compound is purified by recrystallization to obtain diffraction-quality single crystals.

  • The solid is dissolved in a minimal amount of a suitable hot solvent, such as hexane or ethylene chloride.[1]

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.

  • The resulting yellow, needle-like crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules like this compound, direct methods are typically employed to determine the initial positions of the atoms. The resulting structural model is then refined using least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from sample preparation to the final structural analysis of this compound.

Crystal_Structure_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesis of (PhSe)₂ Recrystallization Recrystallization Synthesis->Recrystallization CrystalSelection Single Crystal Selection Recrystallization->CrystalSelection Mounting Crystal Mounting CrystalSelection->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing & Reduction Xray->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation & Analysis Refinement->Validation

Workflow for this compound Crystal Structure Determination.

This guide provides foundational data and methodologies for the crystallographic analysis of this compound, serving as a valuable resource for its application in synthetic and medicinal chemistry. The detailed structural information is crucial for understanding its reactivity and for the rational design of new selenium-containing therapeutic agents.

References

Spectroscopic Analysis of Diphenyl Diselenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for diphenyl diselenide ((C₆H₅)₂Se₂), a pivotal organoselenium compound with significant applications in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The following tables summarize the chemical shifts for ¹H, ¹³C, and ⁷⁷Se nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the phenyl protons.

Proton Chemical Shift (δ, ppm) Multiplicity Solvent
H-ortho, H-meta, H-para7.15 - 7.33MultipletCDCl₃
H-ortho7.59MultipletCDCl₃
¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Chemical Shift (δ, ppm) Solvent
C-ipso131.5CDCl₃
C-ortho129.3CDCl₃
C-meta127.5CDCl₃
C-para125.4CDCl₃
⁷⁷Se NMR Data

⁷⁷Se NMR is a powerful technique for directly probing the selenium environment. The chemical shift of this compound is sensitive to the solvent used.

Solvent ⁷⁷Se Chemical Shift (δ, ppm)
CDCl₃463.0
C₆D₆460.0
D₃CCN468.0
D₃COD473.0
Py-d₅462.0
THF-d₈466.0
DMSO-d₆474.0
D₃CCO₂D480.0

Chemical shifts are referenced to this compound (463.0 ppm) as an external standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3055C-H stretch (aromatic)Medium
~1575C=C stretch (aromatic ring)Medium
~1475C=C stretch (aromatic ring)Medium
~1438C=C stretch (aromatic ring)Medium
~1021C-H in-plane bend (aromatic)Medium
~735C-H out-of-plane bend (aromatic)Strong
~688C-H out-of-plane bend (aromatic)Strong
~460C-Se stretchMedium

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

m/z Relative Intensity (%) Fragment Ion
31464.2[C₁₂H₁₀Se₂]⁺ (Molecular Ion)
23433.1[C₁₂H₁₀Se]⁺
157100.0[C₆H₅Se]⁺
7789.4[C₆H₅]⁺
5143.2[C₄H₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H and ¹³C NMR Acquisition:

  • Record spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

⁷⁷Se NMR Acquisition:

  • ⁷⁷Se NMR spectra can be acquired on a multinuclear NMR spectrometer.

  • Due to the low gyromagnetic ratio and moderate natural abundance of ⁷⁷Se, a larger number of scans and potentially a higher concentration of the sample may be required.

  • Proton decoupling is commonly employed.

  • Chemical shifts are referenced to an external standard, such as this compound itself or dimethyl selenide.

IR Spectroscopy

Sample Preparation (ATR-FTIR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound onto the center of the ATR crystal to ensure good contact.

  • Apply pressure using the instrument's pressure arm to ensure uniform contact between the sample and the crystal.

  • Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

  • Introduce a small amount of this compound into the mass spectrometer. For solid samples, a direct insertion probe is commonly used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

Ionization and Analysis:

  • In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

  • This causes the molecules to ionize and fragment.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR NMR Tube IR IR Dissolution->IR ATR Crystal/KBr Pellet MS MS Dissolution->MS Direct Inlet/GC Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Fragmentation Pathway of this compound in EI-MS

This diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions.

Fragmentation_Pathway M [C₆H₅Se-SeC₆H₅]⁺ (m/z = 314) F1 [C₆H₅Se]⁺ (m/z = 157) M->F1 - •SeC₆H₅ F3 [C₁₂H₁₀Se]⁺ (m/z = 234) M->F3 - Se F2 [C₆H₅]⁺ (m/z = 77) F1->F2 - Se

Caption: EI-MS fragmentation of this compound.

The Redox Nucleus: An In-depth Technical Guide to the Selenium-Selenium Bond in Diphenyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl diselenide ((PhSe)₂) is a versatile organoselenium compound that has garnered significant attention for its rich redox chemistry, catalytic prowess in organic synthesis, and profound implications in medicinal chemistry and drug development. The labile yet stable selenium-selenium (Se-Se) bond is the linchpin of its reactivity, enabling it to participate in a wide array of redox transformations. This technical guide provides a comprehensive exploration of the redox properties of the Se-Se bond in this compound, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of its key reaction pathways. This document is intended to serve as a critical resource for researchers leveraging the unique electrochemical and catalytic nature of this compound in their scientific endeavors.

Introduction

The chemistry of organoselenium compounds has emerged as a vibrant field of study, with this compound standing out as a cornerstone molecule. Its utility spans from being a powerful reagent in green organic synthesis to a promising therapeutic agent with antioxidant and anti-inflammatory properties.[1][2] The pharmacological and catalytic activities of this compound are intrinsically linked to the redox behavior of its Se-Se bond.[3] This bond can be readily cleaved under both reductive and oxidative conditions, generating highly reactive selenium species that are central to its function.[1] Understanding the fundamental redox properties of this bond is therefore paramount for the rational design of novel catalysts, synthetic methodologies, and therapeutic agents.

Physicochemical and Thermochemical Properties

This compound is a yellow crystalline solid at room temperature, with a melting point in the range of 59-61 °C.[4] It is generally stable under ambient conditions, allowing for long-term storage.[5] The molecule possesses a C₂ symmetry, with a Se-Se bond length of approximately 2.29 Å and a C-Se-Se-C dihedral angle of about 82°.[1]

Table 1: Physicochemical and Thermochemical Data for this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₀Se₂[1]
Molecular Weight312.13 g/mol [2]
Melting Point59-61 °C[4]
AppearanceYellow crystalline powder[2]
Se-Se Bond Length2.29 Å[1]
C-Se-Se-C Dihedral Angle82°[1]
Standard Solid Enthalpy of Combustion (chs)-6715.30 ± 2.80 kJ/mol[6]
Enthalpy of Formation at Standard Conditions (hf)237.00 ± 11.00 kJ/mol[6]
Solid Phase Enthalpy of Formation (hfs)120.60 ± 8.20 kJ/mol[6]
Enthalpy of Sublimation (hsubt) at 302.80 K116.70 ± 2.50 kJ/mol[6]
Se-Se Bond Dissociation Energy (Theoretical)~51.5 kcal/mol[7]

Electrochemical Properties

The redox behavior of the Se-Se bond can be quantitatively assessed using electrochemical techniques, most notably cyclic voltammetry (CV). CV studies reveal the potentials at which this compound undergoes oxidation and reduction, providing insights into its electronic structure and reactivity.

Table 2: Redox Potentials of this compound from Cyclic Voltammetry

Redox ProcessPotential (V vs. reference electrode)Experimental ConditionsReference(s)
Irreversible Oxidation+1.35 and +1.6 VAcetonitrile, further details not specified[5]
Reduction of (PhSe)₂-0.85 VAcetonitrile, further details not specified[5]

Note: The reference electrode and other specific conditions can significantly influence the measured potentials. The provided values should be considered in the context of the cited literature.

Redox Reactions of the Selenium-Selenium Bond

The Se-Se bond in this compound is susceptible to both reduction and oxidation, leading to a variety of reactive selenium intermediates.

Reduction of the Se-Se Bond

The reduction of this compound cleaves the Se-Se bond to generate two equivalents of the benzeneselenolate anion (PhSe⁻). This can be achieved using various reducing agents, including alkali metals and thiols.

4.1.1. Reaction with Thiols

The reaction with thiols is of particular biological significance and is fundamental to the thiol oxidase and glutathione peroxidase-like activities of this compound. The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the selenium atoms, leading to the formation of a selenylsulfide intermediate (PhSe-SR) and a selenol (PhSeH).

Table 3: Rate Constants for the Reaction of this compound with Biologically Relevant Thiols

ThiolpHRate Constant (M⁻¹s⁻¹)Reference(s)
Cysteine7.4Higher than GSH and DTT[8]
Glutathione (GSH)7.4Weakly reactive[8]
Dithiothreitol (DTT)7.4Highly reactive[8]
2,3-dimercapto-1-propanesulfonic acid7.4Weakly reactive[8]
Dimercaptosuccinic acid7.4Extremely low reactivity[8]

Note: The reactivity is pH-dependent and influenced by the pKa of the thiol.[8]

Oxidation of the Se-Se Bond

Oxidation of this compound can lead to a range of products depending on the oxidant and reaction conditions. With mild oxidants like hydrogen peroxide, the initial product is benzeneseleninic acid (PhSeO₂H) following the cleavage of the Se-Se bond.[9] Stronger oxidants can lead to further oxidation to benzeneselenonic acid (PhSeO₃H). These oxidized species are potent electrophiles and are key intermediates in many catalytic oxidation reactions mediated by this compound.[2]

Catalytic Activity: The Redox Cycle in Action

The facile redox cycling of the selenium center allows this compound to act as a catalyst in a variety of important chemical transformations, particularly in "green" oxidation reactions employing environmentally benign oxidants like hydrogen peroxide.[2]

Glutathione Peroxidase (GPx) Mimicry

This compound is a well-established mimic of the selenoenzyme glutathione peroxidase (GPx), which is crucial for cellular antioxidant defense.[10] In this catalytic cycle, this compound is first reduced by a thiol (like glutathione) to benzeneselenol (PhSeH). The selenol then reduces hydroperoxides (like H₂O₂) to water, being itself oxidized to a selenenic acid (PhSeOH). The selenenic acid can then react with another thiol molecule to regenerate the selenol and produce a disulfide, or it can condense to regenerate this compound.[3]

GPx_Mimicry_Cycle PhSeSePh This compound (PhSe)₂ PhSeH Benzeneselenol (PhSeH) PhSeSePh->PhSeH 2 RSH 2 RS-SR PhSeOH Benzeneselenenic Acid (PhSeOH) PhSeH->PhSeOH H₂O₂ H₂O PhSeOH->PhSeSePh -H₂O PhSeOH->PhSeH RSH RS-SR

References

An In-depth Technical Guide to the Mechanism of Action of Diphenyl Diselenide in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diphenyl diselenide ((C₆H₅)₂Se₂, DPDS) is a synthetic organoselenium compound that has garnered significant scientific interest due to its diverse pharmacological activities.[1] As a simple, stable, and lipophilic molecule, DPDS can effectively traverse biological membranes, enabling its interaction with a multitude of cellular targets.[1] Its biological effects are complex and often described as Janus-faced, exhibiting both protective (antioxidant, anti-inflammatory, neuroprotective) and potentially toxic (pro-oxidant) properties depending on the dose, biological system, and redox environment. This technical guide provides a comprehensive overview of the core mechanisms of action of DPDS, details key experimental methodologies used in its study, presents quantitative data on its activity, and illustrates its primary signaling pathways.

The Core Mechanism: Thiol-Diselenide Exchange and Redox Modulation

The central mechanism underpinning the biological activity of this compound is its interaction with endogenous thiol-containing molecules, such as reduced glutathione (GSH), cysteine residues in proteins, and dithiothreitol (DTT).[2][3] This interaction is a thiol-diselenide exchange reaction where the relatively weak Selenium-Selenium (Se-Se) bond is cleaved by a nucleophilic thiolate anion (RS⁻).[4] This initial reaction is a critical, rate-determining step for many of its subsequent effects.[2][4]

The reaction proceeds via the formation of a selenylsulfide intermediate (PhSe-SR) and a selenol (PhSeH).[4] The selenol is a key reactive species, particularly in the antioxidant activity of DPDS.[5] This fundamental reactivity with thiols explains both the therapeutic and toxicological profiles of the compound.[3]

Antioxidant Mechanisms of Action

DPDS exerts its antioxidant effects through both direct and indirect mechanisms, primarily centered on its ability to mimic the selenoenzyme Glutathione Peroxidase (GPx) and to activate endogenous antioxidant response pathways.

DPDS is a well-established GPx mimic, catalyzing the reduction of harmful peroxides, such as hydrogen peroxide (H₂O₂) and organic hydroperoxides (ROOH), at the expense of thiol co-factors like GSH.[4][5][6] This catalytic cycle prevents the accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA.[5][7] The catalytic activity of DPDS has been reported to be stronger than that of ebselen, another well-known organoselenium GPx mimic.[6][8]

The key steps are:

  • Activation: DPDS reacts with a thiol (GSH) to form benzeneselenol (PhSeH).[4][5]

  • Reduction of Peroxide: The highly reactive PhSeH reduces H₂O₂ to water, in the process being oxidized to a selenenic acid (PhSeOH).[5]

  • Regeneration: The selenenic acid reacts with another GSH molecule to form a selenylsulfide intermediate (PhSe-SG), which is then reduced by a third GSH molecule to regenerate PhSeH, producing oxidized glutathione (GSSG) and completing the catalytic cycle.[5]

GPx_like_Cycle cluster_cycle DPDS GPx-like Catalytic Cycle DPDS (PhSe)₂ PhSeH Benzeneselenol (PhSeH) DPDS->PhSeH + GSH PhSeOH Selenenic Acid (PhSeOH) PhSeH->PhSeOH + H₂O₂ - H₂O H2O_out 2 H₂O PhSeSG Selenylsulfide (PhSe-SG) PhSeOH->PhSeSG + GSH - H₂O PhSeSG->PhSeH + GSH - GSSG GSSG_out GSSG H2O2_in H₂O₂ GSH_in 2 GSH

Caption: Catalytic cycle of DPDS mimicking Glutathione Peroxidase (GPx) activity.

Beyond direct ROS scavenging, DPDS upregulates the cell's own antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][9] Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes.[6][10]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Keap1 contains reactive cysteine residues that act as sensors for oxidative or electrophilic stress. DPDS, as an electrophilic agent, can modify these cysteines, leading to a conformational change in Keap1 that releases Nrf2.[6] The liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiates their transcription.[6][9]

Key target genes include:

  • Heme Oxygenase-1 (HO-1) [6][9]

  • NAD(P)H:quinone oxidoreductase 1 (NQO1) [6]

  • Glutamate-cysteine ligase catalytic subunit (GCLC) , the rate-limiting enzyme in GSH synthesis.[6]

This mechanism represents a shift from direct chemical antioxidant action to a more sustained, biological upregulation of cellular antioxidant capacity.[11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPDS DPDS Keap1_Nrf2 Keap1-Nrf2 Complex DPDS->Keap1_Nrf2 Modifies Keap1 Cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Transcription of Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes

Caption: Activation of the Nrf2/Keap1 antioxidant pathway by DPDS.

Pro-oxidant and Toxic Mechanisms

The same reactivity towards thiols that underlies the antioxidant effects of DPDS can also lead to toxicity, particularly at higher concentrations.[1] This pro-oxidant activity stems from two primary mechanisms: the depletion of critical cellular thiols and the direct inhibition of sulfhydryl-containing enzymes.[12]

GSH is the most abundant non-protein thiol in the cell and is essential for maintaining cellular redox balance. The GPx-like activity of DPDS consumes GSH.[5] If the rate of GSH consumption exceeds its rate of regeneration by glutathione reductase, the cellular pool of GSH can become depleted.[12] This depletion compromises the cell's primary defense against oxidative stress, paradoxically making it more vulnerable to ROS, and can trigger a pro-oxidant state. This effect has been clearly demonstrated in yeast models.[1][12]

Many essential enzymes rely on cysteine residues in their active sites for catalytic function. DPDS can directly interact with and oxidize these critical sulfhydryl groups, leading to enzyme inhibition. A prominent example is δ-aminolevulinate dehydratase (δ-ALA-D), a key enzyme in the heme biosynthesis pathway, which is potently inhibited by DPDS.[1][13] Inhibition of such enzymes can disrupt critical metabolic pathways and contribute to cellular toxicity.[13]

Pro_oxidant_Mechanism DPDS High Concentration DPDS GSH GSH Pool DPDS->GSH Excessive Consumption Enzyme Enzyme-SH (e.g., δ-ALA-D) DPDS->Enzyme Oxidation of Active Site GSH_depleted GSH Depletion GSH->GSH_depleted Enzyme_inhibited Enzyme Inactivation Enzyme->Enzyme_inhibited Oxidative_Stress Increased Oxidative Stress GSH_depleted->Oxidative_Stress Toxicity Cellular Toxicity Enzyme_inhibited->Toxicity Oxidative_Stress->Toxicity

Caption: Pro-oxidant and toxic mechanisms of high-concentration DPDS.

Anti-inflammatory Mechanism of Action

Chronic inflammation is closely linked to oxidative stress, and DPDS exhibits potent anti-inflammatory activity by targeting key inflammatory signaling pathways.[6][14][15]

Inhibition of NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[16][17] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), DPDS has been shown to prevent the activation of NF-κB.[6][16] It achieves this by inhibiting the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[16]

Furthermore, DPDS can suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including JNK and ERK1/2, which are upstream regulators of NF-κB and other inflammatory responses.[6] By inhibiting these pathways, DPDS effectively reduces the production of key inflammatory mediators like TNF-α, IL-1β, and IL-6.[6][18]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB_NFkB->NFkB NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammation DPDS DPDS DPDS->Inhibition Inhibition->MAPK Inhibition->IKK

Caption: DPDS inhibits inflammation via suppression of MAPK and NF-κB pathways.

Neuroprotective Mechanisms of Action

The lipophilic nature of DPDS allows it to cross the blood-brain barrier, making it a compound of interest for neurological disorders where oxidative stress and inflammation are key pathological features.[1]

Protection Against Neuronal Oxidative Stress and Mitochondrial Dysfunction

In neuronal cells, DPDS protects against oxidative insults by preventing ROS production, lipid peroxidation, and subsequent mitochondrial dysfunction.[11][19] It helps maintain intracellular GSH levels and the integrity of the mitochondrial membrane potential, which are critical for neuronal survival.[11][19][20] The neuroprotective effect appears to be strongly linked to its thiol-peroxidase-like activity, which can neutralize ROS in the extracellular environment before they damage cells.[19]

Modulation of Neuroinflammation

Neuroinflammation, often mediated by activated microglia, contributes significantly to the progression of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[16] DPDS has been shown to inhibit the activation of microglia and the subsequent release of pro-inflammatory and neurotoxic factors.[16] This is achieved by suppressing the microglial NF-κB pathway and the activation of the NLRP3 inflammasome, a multi-protein complex that drives inflammation.[16] In animal models of ALS, this has translated to reduced motor neuron loss and improved survival.[16]

Quantitative Data Summary

The biological activity and toxicity of DPDS are highly dependent on concentration and administration route.

Table 1: In Vitro Activity of this compound
ParameterCell Line / SystemConcentration RangeEffectReference(s)
CytotoxicityV79 Chinese Hamster Fibroblasts> 12.5 µMSignificant decrease in clonal survival[21]
AntigenotoxicityV79 Chinese Hamster Fibroblasts1.62 - 12.5 µMProtection against H₂O₂, MMS, UVC damage[21]
NeuroprotectionRat Hippocampal Slices0.1 - 10 µMProtection against H₂O₂-induced damage[19]
Antioxidant EffectRat Glomerular Mesangial Cells1 - 10 µMActivation of Nrf2/Keap1 pathway[6]
Anti-inflammatoryRat Glomerular Mesangial Cells1 - 10 µMInhibition of LPS-induced NF-κB/MAPK[6]
Table 2: In Vivo Toxicity (LD₅₀) of this compound
SpeciesAdministration RouteLD₅₀ (µmol/kg)Reference(s)
MiceIntraperitoneal (i.p.)210
RatsIntraperitoneal (i.p.)1200
MiceOral> 1000
MiceSubcutaneous (s.c.)> 500[22]
RatsSubcutaneous (s.c.)> 500[22]

Key Experimental Protocols

Protocol: GPx-like Activity Assay (Thiol-Assisted H₂O₂ Reduction)

This protocol measures the catalytic activity of DPDS in reducing H₂O₂ using a thiol cofactor. The rate of reaction is monitored by the disappearance of the thiol or the formation of the corresponding disulfide.

Materials:

  • This compound (DPDS)

  • Benzenethiol (PhSH) or Reduced Glutathione (GSH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or appropriate buffer (e.g., phosphate buffer, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of DPDS, thiol (e.g., 100 mM PhSH), and H₂O₂ in the chosen solvent.

  • In a quartz cuvette, add the solvent/buffer.

  • Add the thiol cofactor to the cuvette to a final concentration (e.g., 1 mM).

  • Add DPDS to the cuvette to the desired catalytic concentration (e.g., 10 µM).

  • Initiate the reaction by adding H₂O₂ (e.g., 1 mM final concentration).

  • Immediately begin monitoring the reaction. If using benzenethiol, the formation of diphenyl disulfide can be monitored by the increase in absorbance at 305 nm.

  • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.

  • Run control reactions without DPDS to determine the uncatalyzed rate of thiol oxidation.

Protocol: Western Blot for Nrf2 Activation

This protocol determines if DPDS treatment leads to the translocation of Nrf2 to the nucleus.

Materials:

  • Cell line of interest (e.g., HBZY-1 rat mesangial cells)[6]

  • DPDS

  • Inducer of oxidative stress (e.g., t-BHP) (optional)

  • Cell lysis buffers for cytoplasmic and nuclear fractionation

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of DPDS for a specified time (e.g., 24 hours).[6]

  • Cell Lysis: Wash cells with cold PBS. Lyse cells and separate the cytoplasmic and nuclear fractions using a commercial fractionation kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) from each nuclear and cytoplasmic fraction onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Capture the signal using a digital imaging system.

  • Analysis: Re-probe the membrane with antibodies for Lamin B1 (to confirm nuclear fraction purity) and β-actin (to confirm cytoplasmic fraction purity and equal loading). Quantify the band intensities and determine the ratio of nuclear to cytoplasmic Nrf2. An increase in this ratio indicates Nrf2 activation.

References

Diphenyl Diselenide: A Comprehensive Review of its Pharmacological and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl diselenide ((PhSe)₂), a simple organoselenium compound, has garnered significant attention in the scientific community for its diverse range of biological activities. This technical guide provides an in-depth review of the pharmacological and toxicological effects of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, alongside a thorough examination of its toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Properties

This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx) and its interactions with various cellular signaling pathways.[1][2]

Antioxidant Activity

The hallmark of this compound's pharmacological profile is its potent antioxidant activity. It functions as a GPx mimic, catalyzing the reduction of hydroperoxides by thiols, thereby protecting cells from oxidative damage.[2][3] This protective effect has been demonstrated in various in vitro and in vivo models of oxidative stress.[1][4] For instance, it has been shown to protect against lipid peroxidation induced by sodium nitroprusside in human platelets and rat brain homogenates.[5] Furthermore, this compound can activate the Nrf2/Keap1 signaling pathway, a key regulator of cellular antioxidant responses, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[3][6]

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in several experimental models.[7][8][9] It can modulate the activation of macrophages, inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS).[10] The anti-inflammatory action is also linked to the downregulation of the NF-κB signaling pathway, a critical transcription factor involved in the inflammatory response.[2][11] Studies have shown its efficacy in reducing carrageenin-induced paw edema and arachidonic acid-induced inflammation in rodents.[8]

Neuroprotective Effects

The lipophilic nature of this compound allows it to cross the blood-brain barrier, making it a promising candidate for neurological disorders.[1][4] It has shown neuroprotective effects in models of brain ischemia, stroke, and neurotoxicity induced by agents like methylmercury and hydrogen peroxide.[1][12][13][14] Its neuroprotective mechanisms are multifaceted, involving the maintenance of mitochondrial redox balance, reduction of oxidative stress, and modulation of neurotransmitter systems.[14] For example, it can prevent the decrease in glutathione levels and block the phosphorylation of ERK1/2 induced by hydrogen peroxide in hippocampal slices.[13] In models of amyotrophic lateral sclerosis (ALS), this compound has been shown to protect motor neurons by inhibiting microglia-mediated neuroinflammation.[11]

Anticancer Activity

This compound has exhibited cytotoxic and antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), colon adenocarcinoma (HT-29), and neuroblastoma (SH-SY5Y).[2][15][16] Its anticancer mechanisms are thought to involve the induction of apoptosis and the modulation of signaling pathways such as the ERK1/2 pathway.[2][15] It can also down-regulate the expression of the pro-apoptotic transcription factor NF-κB.[2] However, its application in cancer therapy may be limited by its in vivo toxicity.[15]

Toxicological Profile

Despite its promising pharmacological activities, the potential toxicity of this compound is a significant concern that needs careful consideration. Its toxicity is closely related to its interaction with thiol groups, which can lead to the depletion of crucial endogenous antioxidants like glutathione (GSH).[1][4]

Acute Toxicity

The acute toxicity of this compound varies significantly depending on the animal species and the route of administration.[1][17] It is generally more toxic when administered intraperitoneally (i.p.) compared to subcutaneous (s.c.) or oral routes.[17][18] The LD50 values are summarized in the table below.

Organ-Specific Toxicity

Hepatotoxicity: High doses of this compound can induce liver damage. Subchronic exposure in rats at a dose of 300 µmol/kg resulted in significantly increased plasma activities of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are markers of liver injury.[19] However, pre-treatment with this compound has also been shown to protect against hepatotoxicity induced by agents like 2-nitropropane and a combination of diethylnitrosamine and carbon tetrachloride.[1][20][21]

Nephrotoxicity: The evidence regarding the nephrotoxicity of this compound is conflicting. Some studies suggest it has a protective effect against cisplatin-induced kidney damage in juvenile rats.[22] Conversely, other research indicates that it can potentiate the nephrotoxicity induced by mercuric chloride in mice.[23] Subchronic exposure to high doses in rats did not alter urea or creatinine levels, suggesting a lack of significant renal toxicity under those conditions.[1][19]

Reproductive and Developmental Toxicity: Studies in pregnant rats have shown that repeated administration of this compound can lead to maternal toxicity and adverse effects on embryonic/fetal development, including reduced fetal weight and delayed ossification.[24] However, it did not appear to cause externally visible malformations.[24] In male rats, neither acute nor sub-chronic exposure was found to cause reproductive toxicity.[17]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological and toxicological effects of this compound.

Table 1: Pharmacological Activities of this compound

ActivityModelKey FindingsReference
Antioxidant t-BHP-stimulated HBZY-1 cellsAttenuated cytotoxicity, decreased ROS and MDA, increased SOD and GSH. Activated Nrf2/Keap1 pathway.[3]
Sodium nitroprusside-induced LPOProtected human platelets and rat brain homogenates from lipid peroxidation.[5]
Anti-inflammatory LPS-stimulated macrophagesInhibited NO and ROS production in a dose-dependent manner. Reduced iNOS expression.[10]
Carrageenin-induced paw edema (rats)Produced anti-inflammatory activity significantly higher than ebselen.[7][8]
Neuroprotective H₂O₂-induced toxicity in hippocampal slicesPrevented H₂O₂-induced oxidative damage and blocked the increase in ERK1/2 phosphorylation.[13]
Ischemia/Reperfusion model (rats)Reduced mitochondrial damage and maintained mitochondrial redox balance.[14]
hSOD1G93A transgenic mouse model of ALSImproved motor deficits, prolonged survival, and reduced motor neuron loss.[11]
Anticancer HT-29 human colon adenocarcinoma cellsInduced apoptosis.[2]
MCF-7 breast cancer cellsInhibited cell proliferation.[15]

Table 2: Toxicological Profile of this compound (LD₅₀ Values)

SpeciesRoute of AdministrationLD₅₀ (µmol/kg)Reference
RatIntraperitoneal (i.p.)1200[1]
MouseIntraperitoneal (i.p.)210[1]
RatSubcutaneous (s.c.)>500[18]
MouseSubcutaneous (s.c.)No acute toxic effects[1]
MouseOral>1[17]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are outlines of common experimental protocols used to assess the effects of this compound.

Carrageenin-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate acute anti-inflammatory activity.

  • Animals: Adult male Wistar rats are typically used.

  • Treatment: Animals are pre-treated with this compound (dissolved in a suitable vehicle like canola oil) or a reference drug (e.g., indomethacin) via oral or intraperitoneal administration. A control group receives only the vehicle.

  • Induction of Edema: One hour after treatment, a subplantar injection of carrageenin (e.g., 1% in saline) is administered into the right hind paw of each rat.

  • Measurement: The volume of the paw is measured using a plethysmometer at various time points after carrageenin injection (e.g., 1, 2, 3, and 4 hours).

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Neuroprotection Assay against H₂O₂-Induced Toxicity

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress.

  • Cell Culture: Hippocampal slices from rats are prepared and maintained in an appropriate culture medium.

  • Treatment: The slices are pre-incubated with different concentrations of this compound for a specific duration (e.g., 30 minutes).

  • Induction of Toxicity: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress and cell death.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.

  • Biochemical Analysis: Levels of oxidative stress markers (e.g., GSH, TBARS) and the phosphorylation status of signaling proteins (e.g., ERK1/2) can be determined using techniques like spectrophotometry and Western blotting, respectively.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

antioxidant_pathway DPDS This compound Nrf2 Nrf2 DPDS->Nrf2 Induces dissociation from Keap1 Keap1 Keap1 ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, GCLC) ARE->AntioxidantEnzymes Promotes transcription OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Reduces CellProtection Cellular Protection AntioxidantEnzymes->CellProtection Leads to OxidativeStress->CellProtection

Caption: Antioxidant signaling pathway of this compound via Nrf2 activation.

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK Activates DPDS This compound DPDS->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Degrades, releasing NF-κB Nucleus Nucleus NFκB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->ProInflammatoryGenes Activates transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation

Caption: Anti-inflammatory mechanism of this compound via NF-κB inhibition.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cell Culture (e.g., Neuronal, Macrophage) Treatment Treatment with This compound CellCulture->Treatment Induction Induction of Damage/Stimulation Treatment->Induction Analysis_vitro Biochemical & Molecular Analysis (Viability, Western Blot, qPCR) Induction->Analysis_vitro DataInterpretation Data Interpretation & Conclusion Analysis_vitro->DataInterpretation AnimalModel Animal Model Selection (e.g., Rat, Mouse) Treatment_vivo Administration of This compound AnimalModel->Treatment_vivo Induction_vivo Induction of Disease/Injury Treatment_vivo->Induction_vivo Analysis_vivo Behavioral, Histological & Biochemical Analysis Induction_vivo->Analysis_vivo Analysis_vivo->DataInterpretation

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl diselenide, with the chemical formula (C₆H₅)₂Se₂, is a versatile organoselenium compound that has garnered significant attention in various fields of chemical and biomedical research. This yellow crystalline solid serves as a stable and convenient source of the phenylseleno (PhSe) moiety, a critical functional group in modern organic synthesis.[1][2] Its unique reactivity and biological properties, particularly its antioxidant capabilities, make it a compound of interest for drug development and materials science. This guide provides a comprehensive overview of its core physical, chemical, and biological characteristics, supplemented with detailed experimental protocols and logical workflows.

Core Physical and Structural Properties

This compound is a yellow, crystalline powder at room temperature.[3] It is generally insoluble in water but shows solubility in several organic solvents, including dichloromethane, tetrahydrofuran (THF), toluene, and hot hexane.[1][3][4] The compound is noted for its stability under standard conditions, allowing for long-term storage.[5]

Table 1: Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₁₂H₁₀Se₂[1][3][6]
Molar Mass 312.13 g/mol [3][6][7]
Appearance Yellow crystals or powder[1][3][7]
Melting Point 59 - 63 °C[1][4][6][8]
Boiling Point 202 °C at 11 mmHg[4][7]
Density 1.84 g/cm³[1]
Water Solubility Insoluble[1][4][9]
Organic Solvent Solubility Dichloromethane, THF, Toluene, Hot Hexane, DMSO, Acetonitrile[1][3]
Log D (Octanol/PBS) 3.13[9]
Vapor Pressure 1.48E-05 mmHg at 25°C[7]

The molecular structure of this compound features a diselenide bond (Se-Se) linking two phenyl groups. It possesses an idealized C₂ symmetry, similar to hydrogen peroxide.[1][2] The crystal structure has been determined to be orthorhombic with the space group P2₁2₁2₁.[10]

Table 2: Structural and Crystallographic Data
ParameterValueReferences
Crystal System Orthorhombic[10]
Space Group P2₁2₁2₁[10]
Se-Se Bond Length 2.29 Å[1][2][10]
C-Se-Se Bond Angle ~110°[1][2]
C-Se-Se-C Dihedral Angle 82°[1][2]
Unit Cell Dimensions a=24.07 Å, b=8.27 Å, c=5.64 Å[10]

Spectroscopic Data

The characterization of this compound is routinely performed using various spectroscopic techniques. The ⁷⁷Se NMR chemical shift is a particularly sensitive probe of the electronic environment of the selenium atoms.

Table 3: Spectroscopic Data for this compound
TechniqueData HighlightsReferences
¹H NMR Signals corresponding to the phenyl protons are observed in the aromatic region of the spectrum.[10]
¹³C NMR Resonances for the carbon atoms of the phenyl rings are typically observed.[10]
⁷⁷Se NMR The chemical shift is sensitive to the solvent, temperature, and concentration. A standard reference value in CDCl₃ is ~463 ppm.[9]
FTIR The spectrum shows characteristic bands for the phenyl groups.[3][10]
UV-Vis Absorption bands are observed near 242 nm and 333 nm.[5]
Mass Spectrometry The mass spectrum confirms the molecular weight of the compound.[10][11]
Raman Provides information on the vibrational modes of the molecule.[10]

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the reactivity of the Se-Se bond, which can undergo both reduction and oxidation. It is also photochemically active, generating phenylselenyl radicals upon exposure to UV or visible light.[5]

Key Reactions
  • Reduction: this compound is readily reduced by agents like sodium borohydride or sodium metal to form sodium phenylselenoate (PhSeNa).[1][12][13] This salt is a potent nucleophile used to introduce the phenylselenyl group via substitution reactions with alkyl halides, epoxides, and sulfonates.[1][13]

  • Oxidation/Chlorination: Reaction with chlorine (Cl₂) cleaves the diselenide bond to yield benzeneselenenyl chloride (PhSeCl).[1][13] PhSeCl is a powerful electrophile used for the selenenylation of a wide range of nucleophiles, including enolates, alkenes, and Grignard reagents.[1][2][13]

  • Catalysis: this compound can act as a pre-catalyst in various organic transformations, such as the Baeyer-Villiger oxidation of ketones to esters.[12] It is also used in the synthesis of triaryl phosphites from white phosphorus and phenols.[14]

  • Photochemical Reactions: The Se-Se bond can be homolytically cleaved by light to generate phenylselenyl radicals (PhSe•).[5] These radicals can participate in various intermolecular domino reactions and radical addition processes.[5][15]

Chemical_Reactivity cluster_reagents cluster_apps DPDS This compound (PhSe)₂ Reducer Reduction (e.g., 2 Na or NaBH₄) DPDS->Reducer Chlorine Chlorination (Cl₂) DPDS->Chlorine Light Photoirradiation (hν) DPDS->Light PhSeNa Sodium Phenylselenoate (PhSeNa) NucSub Nucleophilic Substitution PhSeNa->NucSub PhSeCl Benzeneselenenyl Chloride (PhSeCl) ElecAdd Electrophilic Selenenylation PhSeCl->ElecAdd Radical Phenylselenyl Radical (PhSe•) RadReac Radical Reactions Radical->RadReac Reducer->PhSeNa Chlorine->PhSeCl Light->Radical

Fig 1. Core reactivity pathways of this compound.

Biological Activity: Antioxidant Properties

This compound is well-known for its antioxidant properties, primarily through its ability to mimic the selenoenzyme glutathione peroxidase (GPx).[12][16] This GPx-like activity allows it to catalyze the reduction of harmful hydroperoxides (like H₂O₂) using biological thiols, such as glutathione (GSH), as the reducing agent.

The catalytic cycle involves the following key steps:

  • This compound (PhSeSePh) reacts with a thiol (RSH, e.g., GSH) to form a selenenyl sulfide (PhSeSR) and benzeneselenol (PhSeH).

  • Benzeneselenol (PhSeH), the active antioxidant species, reduces a hydroperoxide (R'OOH) to an alcohol (R'OH) and water, in the process being oxidized to benzeneselenenic acid (PhSeOH).

  • The selenenic acid reacts with another thiol molecule to regenerate benzeneselenol and produce a disulfide (RSSR), thus completing the catalytic cycle.

This mechanism allows a small amount of the organoselenium compound to detoxify a large number of peroxide molecules, protecting cells from oxidative damage.[7][17]

GPx_Like_Activity DPDS (PhSe)₂ This compound PhSeSR PhSe-SR Selenenyl Sulfide DPDS->PhSeSR + R-SH PhSeH PhSeH Benzeneselenol (Active Species) PhSeH->DPDS Oxidation PhSeOH PhSeOH Benzeneselenenic Acid PhSeH->PhSeOH + R'OOH - R'OH - H₂O PhSeOH->PhSeH + 2 R-SH - R-S-S-R PhSeSR->PhSeH + R-SH - R-S-S-R Thiol1 R-SH (e.g., Glutathione) Thiol1->DPDS Thiol2 R-SH Thiol2->PhSeOH Peroxide R'OOH (Peroxide) Peroxide->PhSeH Alcohol R'OH + H₂O Disulfide R-S-S-R (Disulfide)

Fig 2. Glutathione Peroxidase (GPx)-like catalytic cycle.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures involving a Grignard reagent.[18][19]

Materials:

  • Magnesium turnings (0.988 g-atom)

  • Anhydrous diethyl ether (550 mL)

  • Bromobenzene (1.02 mole)

  • Selenium powder (0.89 g-atom)

  • Bromine (0.465 mole)

  • Ammonium chloride (1.00 mole)

  • Hexane

  • Pentane

Procedure:

  • Grignard Reagent Formation: Prepare a solution of phenylmagnesium bromide by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether under a nitrogen atmosphere in a flame-dried, three-necked round-bottom flask.

  • Reaction with Selenium: To the freshly prepared Grignard reagent, add selenium powder portion-wise at a rate that maintains a gentle reflux. After the addition is complete, stir and heat the mixture at reflux for an additional 30 minutes.

  • Oxidation: Cool the reaction mixture in an ice bath. Add water (approx. 0.2 mole) to hydrolyze any excess Grignard reagent. Then, add bromine dropwise while maintaining the cool temperature to prevent the ether from boiling.

  • Work-up: Slowly add a solution of ammonium chloride in water. Filter the mixture by gravity and wash the granular precipitate with three portions of diethyl ether.

  • Isolation and Purification: Combine the filtrates and evaporate the solvent. Dissolve the resulting solid in hot hexane and filter to remove any insoluble material. Allow the filtrate to crystallize, first at room temperature and then at 6°C.

  • Final Product: Collect the yellow microcrystalline solid by filtration, wash with cold pentane, and air-dry to yield this compound (typical yield: 64-70%).

Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification Steps A 1. Prepare PhMgBr (Bromobenzene + Mg in Ether) B 2. Add Selenium Powder (Formation of PhSeMgBr) A->B C 3. Oxidize with Bromine (Formation of (PhSe)₂) B->C D 4. Aqueous Work-up (NH₄Cl solution) C->D E 5. Isolate Crude Product (Solvent Evaporation) D->E F 6. Dissolve in Hot Hexane E->F Crude (PhSe)₂ G 7. Filter Insoluble Material F->G H 8. Crystallize (Room Temp, then 6°C) G->H I 9. Collect Crystals & Dry H->I J Final Product I->J Pure (PhSe)₂ Crystals

Fig 3. Experimental workflow for the synthesis of this compound.
Protocol 2: Reduction of this compound to Sodium Phenylselenoate

This protocol describes the generation of a key nucleophilic selenium reagent.[12]

Materials:

  • This compound (1.0 mmol)

  • Anhydrous ethanol

  • Sodium borohydride (NaBH₄) (2.0 mmol)

  • Round-bottom flask, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in a suitable solvent like ethanol.

  • Reaction: Cool the solution to 0°C using an ice bath. Add sodium borohydride portion-wise to the stirred solution.

  • Observation: Continue stirring at 0°C. The characteristic yellow color of the this compound solution will fade, indicating the formation of the colorless sodium phenylselenoate.

  • Application: The resulting solution containing sodium phenylselenoate can be used directly for subsequent reactions, such as nucleophilic substitution with an alkyl halide.

Safety and Handling

This compound is a toxic compound and should be handled with care in a well-ventilated fume hood.[20][21] It is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1][22] It is also very toxic to aquatic life with long-lasting effects.[7]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20]

  • Avoid breathing dust, vapor, or mist.[20]

  • Prevent contact with skin and eyes.[20]

  • Store in a cool, dry, tightly closed container away from moisture and protic solvents.[7][23]

First Aid:

  • Skin Contact: Immediately wash with plenty of soap and water.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[20]

  • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[20]

This guide provides a foundational understanding of this compound for professionals in research and development. Its predictable reactivity, coupled with its intriguing biological profile, ensures its continued importance as both a synthetic tool and a subject of pharmacological investigation.

References

Diphenyl Diselenide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl diselenide ((C₆H₅)₂Se₂) is a versatile organoselenium compound that has garnered significant attention in the scientific community for its diverse chemical reactivity and broad spectrum of biological activities. This technical guide provides an in-depth overview of this compound, including its fundamental chemical and physical properties, detailed synthesis protocols, and comprehensive experimental methodologies for evaluating its biological effects. The document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development, facilitating further exploration of this promising compound. Key data is presented in structured tables for ease of comparison, and critical biological pathways and experimental workflows are visualized through detailed diagrams.

Core Compound Information

This compound, also known as phenyl diselenide or bis(phenylselenide), is a stable, yellow crystalline solid at room temperature.[1][2] It is the oxidized derivative of benzeneselenol and serves as a primary source of the phenylselenyl (PhSe) group in organic synthesis.[1][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
CAS Number 1666-13-3[1][2][4][5][6]
Molecular Formula C₁₂H₁₀Se₂[1][5][6]
Molecular Weight 312.13 g/mol [1][4][5][6]
Appearance Yellow crystalline powder[1][2]
Melting Point 59-61 °C[4]
Density 1.84 g/cm³[3]
Solubility Insoluble in water. Soluble in dichloromethane, THF, and hot hexane.[2][3]
Structure (SMILES) c1ccc(cc1)[Se][Se]c2ccccc2[4]
InChI Key YWWZCHLUQSHMCL-UHFFFAOYSA-N[4][6]

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method may depend on the available starting materials, desired scale, and laboratory equipment. Below are two common and reliable protocols.

Synthesis via Grignard Reagent

This is a widely used method that involves the reaction of a Grignard reagent with elemental selenium, followed by oxidation.[1]

Experimental Protocol:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Selenium: Cool the Grignard reagent to room temperature. In a separate flask, suspend elemental selenium powder in anhydrous diethyl ether. Slowly add the selenium suspension to the Grignard reagent solution with vigorous stirring. The reaction mixture will turn from a clear/gray solution to a dark, often black, mixture. Reflux the mixture for 2 hours.

  • Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a solution of bromine (Br₂) in diethyl ether dropwise until the dark color disappears and a yellow solution is formed. This step oxidizes the phenylselenomagnesium bromide to this compound.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude product from hot hexane or ethanol to obtain pure, yellow crystals of this compound.[1]

Synthesis from Aniline

This method involves the diazotization of aniline followed by reaction with an alkali metal selenide.[4]

Experimental Protocol:

  • Preparation of Potassium Selenide: In a beaker, thoroughly grind powdered potassium hydroxide and black powdered selenium. Heat the mixture in an oil bath at 140–150 °C until a thick, dark red liquid forms. Carefully add this mixture in small portions to ice water in a larger flask, keeping the solution in an ice bath.[4]

  • Diazotization of Aniline: In a separate flask, dissolve aniline in hydrochloric acid and cool the solution with ice. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.[4]

  • Reaction and Formation of Diphenyl Selenide: Slowly add the cold diazonium salt solution to the vigorously stirred potassium selenide solution. A dark oil will form. Decant the aqueous solution and heat it to boiling. Pour the hot aqueous solution back onto the oil and stir well.[4]

  • Extraction and Distillation: Add chloroform to the mixture and collect the selenium by filtration. Separate the chloroform layer and extract the aqueous layer again with chloroform. Combine the chloroform extracts and distill to obtain diphenyl selenide.[4]

  • Oxidation to this compound: While not explicitly detailed in the provided synthesis for diphenyl selenide, the resulting selenide can be oxidized to the diselenide through various methods, including air oxidation or treatment with a mild oxidizing agent.

Biological Activities and Experimental Evaluation

This compound exhibits a remarkable range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and cytotoxic properties.[7][8] This section details the protocols for key in vitro assays used to characterize these effects.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.

    • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution to be tested.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of the DPPH working solution to each well of a 96-well microplate.

    • Add an equal volume of the different concentrations of the test compound, positive control, or blank (solvent only) to the wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test sample or positive control.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Control in 96-well plate DPPH->Mix Sample Prepare this compound Serial Dilutions Sample->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Figure 1. Experimental workflow for the DPPH radical scavenging assay.
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add a specific volume of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for a few minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with This compound A->B C Incubate for Desired Period B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Key Signaling Pathways Modulated by this compound

Glutathione Peroxidase (GPx)-like Activity

One of the primary mechanisms underlying the antioxidant effect of this compound is its ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx).[9] This involves the reduction of hydroperoxides at the expense of thiols, such as glutathione (GSH).

The catalytic cycle begins with the reaction of this compound with a thiol (RSH), leading to the formation of a selenenyl sulfide intermediate and a selenol (PhSeH). The selenol is the active species that reduces hydroperoxides (ROOH) to the corresponding alcohol (ROH) and water, in the process being oxidized to a selenenic acid (PhSeOH). The selenenic acid then reacts with another thiol to regenerate the selenenyl sulfide, which in turn reacts with another thiol to regenerate the starting this compound and produce a disulfide (RSSR).

GPx_Like_Activity DPDS This compound (PhSe)2 SelenenylSulfide Selenenyl Sulfide (PhSeSR) DPDS->SelenenylSulfide + RSH Thiol1 RSH Disulfide RSSR SelenenylSulfide->DPDS + RSH Selenol Selenol (PhSeH) SelenenylSulfide->Selenol + RSH SelenenicAcid Selenenic Acid (PhSeOH) Selenol->SelenenicAcid + ROOH Peroxide ROOH Alcohol ROH + H2O Peroxide->Alcohol SelenenicAcid->SelenenylSulfide + RSH Thiol2 RSH

Figure 3. Catalytic cycle of glutathione peroxidase (GPx) mimicry by this compound.
Down-regulation of NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by down-regulating the nuclear factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. This compound can inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NFκB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory Gene Transcription DNA->mRNA LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK Activates DPDS This compound DPDS->IKK Inhibits

Figure 4. Down-regulation of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a compound of significant interest due to its synthetic utility and potent biological activities. This guide provides a foundational understanding of its properties, synthesis, and methods for biological evaluation. The presented protocols and pathway diagrams are intended to equip researchers with the necessary information to effectively work with and explore the therapeutic potential of this fascinating organoselenium compound. As research continues, a deeper understanding of its mechanisms of action will undoubtedly pave the way for novel applications in medicine and beyond.

References

The Dawn of Organoselenium Chemistry: An In-depth Technical Guide to the Early Discoveries and Historical Background of Diphenyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early discoveries and historical background of diphenyl diselenide ((C₆H₅)₂Se₂), a foundational molecule in the field of organoselenium chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the seminal synthetic methodologies, initial characterization, and the nascent conceptual understanding of this compound's reactivity from the late 19th to the mid-20th century. All quantitative data is presented in structured tables, and key experimental protocols from historical literature are meticulously outlined. Furthermore, this guide employs visualizations to illustrate the logical and experimental workflows of the era, providing a richer understanding of the origins of organoselenium chemistry.

Introduction: The Genesis of Organoselenium Chemistry

The study of organoselenium compounds, a now vibrant field with profound implications in organic synthesis, materials science, and pharmacology, traces its roots to the 19th century. The first organoselenium compound, diethyl selenide, was prepared by Löwig in 1836, but the field remained relatively unexplored for many decades, due in part to the challenging handling of many early selenium compounds. The emergence of more stable aromatic derivatives, such as this compound, marked a significant turning point, paving the way for systematic investigations into the unique properties and reactivity of the carbon-selenium bond.

This guide focuses on the pivotal early period of this compound's history, offering a detailed account of its discovery, synthesis, and initial characterization, thereby providing a valuable historical context for contemporary research.

The First Syntheses: From Benzeneselenol to this compound

The history of this compound is intrinsically linked to its precursor, benzeneselenol (C₆H₅SeH). While direct synthesis of this compound was developed, the facile air oxidation of benzeneselenol to the diselenide is a key reaction in its early history.

The Pioneering Work of Chabrié (1888)

The first synthesis of benzeneselenol is attributed to C. Chabrié in 1888. Although the primary focus was on the selenol, its ready conversion to this compound was an important underlying observation. Chabrié's method involved the reaction of benzene with selenium tetrachloride in the presence of a catalyst.

The Grignard Reaction Approach

With the advent of Grignard reagents, a more versatile and widely adopted method for the synthesis of organoselenium compounds emerged. The reaction of a phenylmagnesium halide with elemental selenium became a cornerstone for the preparation of benzeneselenol and, consequently, this compound.

Early Characterization of this compound

In the late 19th and early 20th centuries, the characterization of a new compound relied on a combination of physical properties and elemental analysis.

Physical Properties

This compound was identified as a yellow, crystalline solid. Early reports on its melting point varied slightly but consistently placed it in the range of 60-65 °C. Its solubility in common organic solvents was also noted.

PropertyReported ValueSource
Melting Point63-65 °C[1]
Melting Point60-62 °C[1]
Melting Point59-61 °C[2][3]
Density1.557 g/cm³ (at 80 °C)[4]
AppearanceYellow needles/crystals[4]
SolubilitySoluble in hot alcohol, ether, xylene[1]
Elemental Analysis

Elemental analysis was the definitive method for confirming the empirical formula of a new organic compound. For this compound (C₁₂H₁₀Se₂), the theoretical elemental composition would have been compared against experimentally determined values for carbon, hydrogen, and selenium.

Detailed Early Experimental Protocols

The following protocols are adapted from the "Organic Syntheses" collective volumes, which provide reliable and detailed procedures representative of the chemical practices of the early to mid-20th century.

Synthesis of Diphenyl Selenide (A Precursor for Context)

This method, while producing diphenyl selenide, provides insight into the handling of selenium reagents and the general synthetic approaches of the era.

Procedure:

  • A mixture of 360 g of powdered potassium hydroxide and 240 g of black powdered selenium are ground together and heated in an oil bath at 140–150 °C to form a thick, dark red liquid.

  • This liquid is added in portions to 400 cc of ice water.

  • A solution of aniline (139.6 g) in hydrochloric acid and ice is diazotized with sodium nitrite solution at a temperature below 5 °C.

  • The diazotized solution is slowly added to the vigorously stirred potassium selenide solution.

  • The resulting dark oil is separated, and the aqueous layer is heated to boiling and then poured back onto the oil.

  • The mixture is extracted with chloroform, and the combined extracts are distilled to yield diphenyl selenide.[5]

Synthesis of this compound via Grignard Reagent

This procedure, a standard method from the mid-20th century, illustrates the use of Grignard reagents for the formation of the C-Se bond.

Procedure:

  • A solution of phenylmagnesium bromide is prepared from 160 g of bromobenzene and 24.0 g of magnesium in 550 ml of anhydrous diethyl ether under a nitrogen atmosphere.

  • To this solution, 70 g of selenium powder is added in portions to maintain a vigorous reflux. The mixture is then refluxed for an additional 30 minutes.

  • After cooling, 74.3 g of bromine is added dropwise, keeping the temperature low to prevent the ether from refluxing.

  • A solution of ammonium chloride is added, and the mixture is filtered.

  • The filtrate is evaporated, and the remaining solid is recrystallized from hot hexane to yield yellow microcrystalline this compound.[1]

Experimental Workflow for this compound Synthesis via Grignard Reagent

G cluster_prep Preparation of Phenylmagnesium Bromide cluster_reaction Reaction with Selenium cluster_oxidation Oxidation and Workup cluster_purification Purification Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Solution Bromobenzene->Grignard Magnesium Magnesium Magnesium->Grignard Ether Anhydrous Diethyl Ether Ether->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Selenium Selenium Powder Selenium->ReactionMix CrudeProduct Crude Product ReactionMix->CrudeProduct Bromine Bromine Bromine->CrudeProduct Workup Workup (NH4Cl solution, Filtration) Recrystallization Recrystallization from Hexane Workup->Recrystallization CrudeProduct->Workup FinalProduct This compound Recrystallization->FinalProduct

A flowchart of the synthesis of this compound using a Grignard reagent.

Early Mechanistic Considerations and Logical Relationships

The concept of detailed, arrow-pushing reaction mechanisms was not well-developed in the early period of this compound's history. However, chemists of the era did formulate logical relationships based on observed reactivity.

The Se-Se Bond: A Locus of Reactivity

Early chemists recognized the selenium-selenium bond as the most reactive site in the this compound molecule. This was inferred from two key types of reactions:

  • Reduction: The facile cleavage of the Se-Se bond by reducing agents to form benzeneselenol or its corresponding anion was a well-established transformation. This reactivity was fundamental to the use of this compound as a source of the phenylseleno group.

  • Oxidation: The Se-Se bond could also be cleaved by oxidizing agents, leading to the formation of various oxidized selenium species.

This dual reactivity, highlighting the lability of the Se-Se bond, was a central concept in early organoselenium chemistry.

Logical Relationship of Se-Se Bond Reactivity

G DPDS This compound (Ph-Se-Se-Ph) Reduction Reduction (e.g., Na, H₂) DPDS->Reduction Oxidation Oxidation (e.g., HNO₃, H₂O₂) DPDS->Oxidation Benzeneselenol Benzeneselenol/Benzeneselenolate (Ph-SeH / Ph-Se⁻) Reduction->Benzeneselenol OxidizedSpecies Oxidized Selenium Species (e.g., PhSeO₂H) Oxidation->OxidizedSpecies

Early understanding of the dual reactivity of the Se-Se bond in this compound.
This compound as a Source of the Phenylseleno Group

A crucial logical step in early synthetic chemistry was the recognition of this compound as a convenient and relatively stable precursor for introducing the "C₆H₅Se" (phenylseleno) moiety into other organic molecules. This understanding laid the groundwork for the development of a wide array of organoselenium-mediated transformations in the decades that followed.

Conceptual Workflow for the Use of this compound in Synthesis

G DPDS This compound (Stable Precursor) Activation Activation (Reduction or Oxidation) DPDS->Activation ReactiveSpecies Reactive Phenylseleno Species (PhSe⁻ or PhSe⁺ equivalent) Activation->ReactiveSpecies Reaction Reaction ReactiveSpecies->Reaction OrganicSubstrate Organic Substrate OrganicSubstrate->Reaction Product Phenylseleno-functionalized Product Reaction->Product

References

Methodological & Application

Application Notes and Protocols: Diphenyl Diselenide as a Catalyst in Green Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl diselenide (PhSe)₂ is a versatile and efficient catalyst for a variety of green oxidation reactions. Its ability to facilitate oxidations under mild conditions using environmentally benign oxidants like hydrogen peroxide makes it a valuable tool in modern organic synthesis.[1] This document provides detailed application notes and experimental protocols for key oxidation reactions catalyzed by this compound, targeting researchers, scientists, and professionals in drug development.

Oxidation of Aldehydes to Carboxylic Acids

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. This compound catalyzes this oxidation efficiently using hydrogen peroxide in aqueous media, presenting a green alternative to traditional methods that often employ stoichiometric amounts of toxic heavy metal oxidants.[2][3]

Data Presentation: Oxidation of Aldehydes

EntryAldehydeCatalyst Loading (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Benzaldehyde2H₂O₂ (1)WaterRT692[3]
24-Methylbenzaldehyde2H₂O₂ (1)WaterRT695[2]
34-Methoxybenzaldehyde2H₂O₂ (1)WaterRT698[2]
44-Nitrobenzaldehyde2H₂O₂ (1.5)WaterRT1290[2]
5Cinnamaldehyde2H₂O₂ (1)WaterRT885[2]
6Hexanal2H₂O₂ (1)WaterRT888[2]

Experimental Protocol: Synthesis of Benzoic Acid from Benzaldehyde [2][4]

  • To a round-bottom flask, add this compound (0.006 g, 0.02 mmol, 2 mol%).

  • Add 30% w/w hydrogen peroxide (0.1 mL, 1 mmol) and water (0.2 mL).

  • Stir the mixture vigorously (800 rpm) at room temperature until the yellow color of the this compound disappears.

  • Add benzaldehyde (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 6 hours.

  • Upon completion, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Collect the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to afford the crude benzoic acid.

Catalytic Cycle: Oxidation of Aldehydes

The proposed mechanism involves the oxidation of this compound by hydrogen peroxide to form phenylseleninic acid and subsequently phenylperseleninic acid, which is the active oxidizing species.[2][5]

Aldehyde_Oxidation DPDS (PhSe)₂ PhSeOOH PhSeO₂H (Phenylseleninic Acid) DPDS->PhSeOOH + H₂O₂ PhSeOOH->DPDS Reduction PhSeOOOH PhSeO₃H (Phenylperseleninic Acid) PhSeOOH->PhSeOOOH + H₂O₂ PhSeOOOH->PhSeOOH + RCHO, - RCOOH Aldehyde RCHO CarboxylicAcid RCOOH H2O2_1 H₂O₂ H2O2_2 H₂O₂ H2O_1 H₂O H2O_2 H₂O

Caption: Catalytic cycle for the this compound-mediated oxidation of aldehydes.

Oxidation of Alkynes to 1,2-Dicarbonyl Compounds

This compound also catalyzes the oxidation of alkynes to valuable 1,2-dicarbonyl compounds in aqueous media, offering a sustainable route to these important synthetic intermediates.[6]

Data Presentation: Oxidation of Alkynes

EntryAlkyneOxidantSolventTemp. (°C)Time (h)Yield (%)Reference
1Diphenylacetylene(NH₄)₂S₂O₈H₂O:MeCN (3:1)602485[6]
21-Phenyl-1-propyne(NH₄)₂S₂O₈H₂O:MeCN (3:1)602478[6]
31-Phenyl-1-hexyne(NH₄)₂S₂O₈H₂O:MeCN (3:1)602475[6]
41-Octyne(NH₄)₂S₂O₈H₂O:MeCN (3:1)604860 (as hemiacetal)[6]

Experimental Protocol: Oxidation of Diphenylacetylene [6]

  • In a screw-capped vial, dissolve diphenylacetylene (1 mmol) and this compound (0.1 mmol, 10 mol%) in a 3:1 mixture of water and acetonitrile (4 mL).

  • Add ammonium persulfate (2.5 mmol).

  • Seal the vial and heat the mixture at 60 °C for 24 hours.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 1,2-dicarbonyl product.

Proposed Mechanism: Oxidation of Alkynes

The reaction is believed to proceed through the formation of an electrophilic selenium species that attacks the alkyne, followed by hydroxyselenenylation and subsequent oxidation and deselenenylation.[6]

Alkyne_Oxidation DPDS (PhSe)₂ PhSe_Sulfate [PhSe-Sulfate] Electrophilic Species DPDS->PhSe_Sulfate + (NH₄)₂S₂O₈ Alkyne R-C≡C-R' HydroxySelenenylation Hydroxy-selenenylation Intermediate Alkyne->HydroxySelenenylation + [PhSe-Sulfate], H₂O Enol Enol Intermediate HydroxySelenenylation->Enol Deselenenylation Dicarbonyl 1,2-Dicarbonyl Product Enol->Dicarbonyl Oxidation Persulfate (NH₄)₂S₂O₈ H2O H₂O

Caption: Proposed pathway for the this compound-catalyzed oxidation of alkynes.

Oxidation of Thiols

This compound can act as a catalyst for the oxidation of thiols, a reaction with significant biological implications due to the role of thiols in cellular redox processes.[7][8][9] This catalytic activity mimics the function of the enzyme glutathione peroxidase.[7][8]

Application Notes:

The oxidation of thiols by this compound can proceed via a thiol-diselenide exchange, forming a selenylsulfide intermediate and a selenol.[10] The selenol is then re-oxidized by an appropriate oxidant (like H₂O₂ or molecular oxygen) back to the diselenide, completing the catalytic cycle.[8][9] This reactivity is crucial in the context of drug development, where this compound and its derivatives are explored for their antioxidant and therapeutic properties.[7][11]

Experimental Protocol: Thiol Oxidase Activity Assay [8][12]

This protocol measures the consumption of a thiol, such as dithiothreitol (DTT), in the presence of this compound.

  • Prepare a reaction medium containing 100 mM potassium phosphate buffer (pH 7.4).

  • Add dithiothreitol (DTT) to a final concentration of 2 mM.

  • Initiate the reaction by adding this compound to a final concentration of 50 µM.

  • Monitor the consumption of DTT over time using the Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product measured spectrophotometrically at 412 nm.

  • Alternatively, monitor the consumption of oxygen using an oxygen electrode (Oxygraph) to follow the re-oxidation of the selenol intermediate.[8][12]

Logical Relationship: Thiol Oxidation Cycle

Thiol_Oxidation DPDS (PhSe)₂ Selenylsulfide PhSe-SR (Selenylsulfide) DPDS->Selenylsulfide + RSH Thiol 2 RSH Selenol PhSeH (Selenol) Selenylsulfide->Selenol + RSH, - RSSR Selenol->DPDS + Oxidant, - Reduced Oxidant Disulfide RSSR Oxidant Oxidant (e.g., O₂) Reduced_Oxidant Reduced Oxidant (e.g., H₂O)

Caption: Catalytic cycle of this compound in thiol oxidation.

Dihydroxylation of Olefins

This compound catalyzes the dihydroxylation of olefins using hydrogen peroxide, providing a green method for the synthesis of 1,2-diols.[13] This reaction is a valuable alternative to methods employing more toxic or expensive reagents.

Data Presentation: Dihydroxylation of Olefins

| Entry | Olefin | Catalyst Loading (mol%) | Oxidant (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | (E)-Stilbene | 10 | H₂O₂ (40) | H₂O:MeCN (3:1) | RT | 168 | 80 |[13] | | 2 | Cyclohexene | 10 | H₂O₂ (40) | H₂O:MeCN (3:1) | RT | 144 | 75 |[13] | | 3 | 1-Octene | 10 | H₂O₂ (40) | H₂O:MeCN (3:1) | RT | 168 | 65 |[13] |

Experimental Protocol: Dihydroxylation of (E)-Stilbene [13]

  • To a solution of (E)-stilbene (1 mmol) in a 3:1 mixture of H₂O/CH₃CN, add this compound (0.1 mmol, 10 mol%).

  • Add a large excess of 30% aqueous hydrogen peroxide (40 equivalents).

  • Stir the reaction mixture at room temperature. The reaction time can be long (up to a week).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the excess peroxide carefully (e.g., with Na₂S₂O₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 1,2-diol.

Experimental Workflow: Olefin Dihydroxylation

Dihydroxylation_Workflow Start Start: Olefin, (PhSe)₂, H₂O/MeCN Add_H2O2 Add H₂O₂ (40 eq.) Start->Add_H2O2 Stir_RT Stir at Room Temperature (Monitor by TLC) Add_H2O2->Stir_RT Quench Quench excess H₂O₂ Stir_RT->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Dry, Concentrate & Purify Extraction->Purification Product Final Product: 1,2-Diol Purification->Product

Caption: General workflow for the dihydroxylation of olefins using this compound.

These protocols and data highlight the utility of this compound as a robust and environmentally friendly catalyst in key oxidation reactions. Its application in organic synthesis and potential relevance to drug development make it an area of active and promising research.

References

Application Notes and Protocols: Diphenyl Diselenide-Catalyzed Baeyer-Villiger Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baeyer-Villiger oxidation is a powerful and reliable synthetic transformation for the conversion of ketones to esters and lactones. This reaction has found extensive application in the synthesis of complex molecules, including natural products and pharmaceuticals. While traditionally carried out with stoichiometric peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the development of catalytic and more environmentally benign methods is of significant interest. Diphenyl diselenide ((PhSe)₂) has emerged as an effective pre-catalyst for Baeyer-Villiger oxidations, utilizing green oxidants such as hydrogen peroxide (H₂O₂). This approach offers a milder and more sustainable alternative to classical methods.

This document provides detailed application notes and experimental protocols for the this compound-catalyzed Baeyer-Villiger oxidation, intended to guide researchers in utilizing this methodology for their synthetic needs.

Catalytic Cycle of this compound in Baeyer-Villiger Oxidations

The catalytic cycle of this compound in the Baeyer-Villiger oxidation with hydrogen peroxide involves the in-situ formation of the active selenium-based oxidizing agent. This compound itself is a pre-catalyst and is first oxidized by hydrogen peroxide to generate phenylseleninic acid (PhSeO₂H). Phenylseleninic acid is the key catalytic species that, upon reaction with another molecule of hydrogen peroxide, is thought to form peroxy-phenylseleninic acid (PhSeO₃H). This powerful oxidizing agent then reacts with the ketone substrate in a manner analogous to the classical Baeyer-Villiger mechanism, involving the formation of a Criegee-type intermediate. Subsequent rearrangement leads to the formation of the corresponding ester or lactone and regenerates phenylseleninic acid, thus completing the catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction Ph2Se2 (PhSe)₂ PhSeO2H PhSeO₂H Ph2Se2->PhSeO2H H₂O₂ PhSeO3H PhSeO₃H PhSeO2H->PhSeO3H H₂O₂ Criegee Criegee Intermediate PhSeO3H->Criegee + Ketone Ketone Ketone (R-CO-R') Product Ester/Lactone (R-O-CO-R') Criegee->Product Rearrangement Product->PhSeO2H - PhSeO₂H Overall Ketone + H₂O₂ → Ester/Lactone + H₂O

Caption: Catalytic cycle of this compound in Baeyer-Villiger oxidations.

Data Presentation

The following tables summarize the quantitative data for the this compound-catalyzed Baeyer-Villiger oxidation of various ketones with hydrogen peroxide.

Table 1: Oxidation of Cyclic Ketones

EntrySubstrate (Ketone)Catalyst Loading (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Product (Lactone)Yield (%)
1Cyclohexanone5H₂O₂ (2)2-Propanol8024ε-Caprolactone95
2Cyclopentanone5H₂O₂ (2)2-Propanol8024δ-Valerolactone88
3Adamantanone10H₂O₂ (3)tert-Butanol8048Adamantanone lactone92
44-tert-Butylcyclohexanone5H₂O₂ (2)2-Propanol80244-tert-Butyl-ε-caprolactone93

Table 2: Oxidation of Aromatic Ketones

EntrySubstrate (Ketone)Catalyst Loading (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Product (Ester)Yield (%)
1Acetophenone10H₂O₂ (3)tert-Butanol8048Phenyl acetate75
2Benzophenone10H₂O₂ (3)tert-Butanol8072Phenyl benzoate68
34-Methoxyacetophenone10H₂O₂ (3)tert-Butanol80484-Methoxyphenyl acetate82
44-Nitroacetophenone10H₂O₂ (3)tert-Butanol80724-Nitrophenyl acetate55

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Baeyer-Villiger Oxidation of Cyclic Ketones

Materials:

  • Cyclic ketone (1.0 mmol)

  • This compound (0.05 mmol, 5 mol%)

  • Hydrogen peroxide (30% aqueous solution, 2.0 mmol, 2.0 equiv.)

  • 2-Propanol (5 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclic ketone (1.0 mmol), this compound (0.05 mmol), and 2-propanol (5 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Slowly add the 30% aqueous hydrogen peroxide solution (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate until a spot test with peroxide test strips is negative.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired lactone.

Experimental_Workflow_Cyclic cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Combine Ketone, (PhSe)₂, and 2-Propanol B Add H₂O₂ A->B C Heat to 80 °C for 24h B->C D Cool to RT and Quench with Na₂S₂O₃ C->D E Extract with Ethyl Acetate D->E F Wash with NaHCO₃ and Brine E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H

Caption: Experimental workflow for the oxidation of cyclic ketones.

Protocol 2: General Procedure for the Catalytic Baeyer-Villiger Oxidation of Aromatic Ketones

Materials:

  • Aromatic ketone (1.0 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Hydrogen peroxide (30% aqueous solution, 3.0 mmol, 3.0 equiv.)

  • tert-Butanol (5 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Hexane

Procedure:

  • In a sealed tube, combine the aromatic ketone (1.0 mmol), this compound (0.1 mmol), and tert-butanol (5 mL).

  • Add the 30% aqueous hydrogen peroxide solution (3.0 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for the time indicated in Table 2.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully open the sealed tube and quench the excess peroxide with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) followed by brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude ester by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Experimental_Workflow_Aromatic cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Combine Ketone, (PhSe)₂, and t-Butanol in a sealed tube B Add H₂O₂ A->B C Heat to 80 °C B->C D Cool and Quench with Na₂S₂O₃ C->D E Extract with Dichloromethane D->E F Wash with NaHCO₃ and Brine E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H

Caption: Experimental workflow for the oxidation of aromatic ketones.

Conclusion

The this compound-catalyzed Baeyer-Villiger oxidation using hydrogen peroxide represents a valuable and greener alternative to traditional methods. The protocols outlined in this document provide a solid foundation for researchers to explore this efficient transformation for the synthesis of a wide range of esters and lactones, which are crucial intermediates in drug discovery and development. The mild reaction conditions and the use of an environmentally friendly oxidant make this methodology particularly attractive for modern synthetic chemistry.

The Versatility of Diphenyl Diselenide: A Precatalyst for Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Diphenyl diselenide ((PhSe)₂) has emerged as a highly versatile and efficient precatalyst in a wide array of organic transformations. Its ability to facilitate reactions under mild conditions, often with high selectivity, has made it an invaluable tool in modern organic synthesis, including in the development of novel therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, including oxidation, reduction, and cyclization reactions.

Introduction: The Role of this compound in Catalysis

This compound is a stable, crystalline solid that serves as a precursor to the active catalytic species in numerous reactions.[2] The Se-Se bond is readily cleaved under various conditions to generate electrophilic, nucleophilic, or radical selenium species, which then participate in the catalytic cycle.[3][4] A common activation pathway involves its oxidation to form phenylseleninic acid (PhSeO₂H) or related species, which are potent oxidizing agents.[5][6] This reactivity profile allows this compound to catalyze a broad spectrum of transformations, making it a cornerstone in the synthesis of complex organic molecules and pharmaceuticals.[1][7]

Oxidation Reactions

This compound is widely recognized for its catalytic role in a variety of oxidation reactions, often utilizing environmentally benign oxidants like hydrogen peroxide.[2]

Oxidation of Aldehydes to Carboxylic Acids

A green and efficient method for the synthesis of carboxylic acids involves the this compound-catalyzed oxidation of aldehydes using hydrogen peroxide in aqueous media.[8][9]

Catalytic Cycle for Aldehyde Oxidation:

Dihydroxylation_Workflow start Start setup Reaction Setup: Alkene, (PhSe)₂, H₂O₂, Solvent (H₂O/CH₃CN) start->setup reaction Stir at Room Temperature setup->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product 1,2-Diol Product purification->product GPx_Cycle PhSeSePh (PhSe)₂ PhSeSG PhSe-SG PhSeSePh->PhSeSG + GSH - PhSeH PhSeH PhSeH PhSeSG->PhSeH + GSH - GSSG PhSeH->PhSeSePh + ROOH - ROH, H₂O ROOH ROOH ROH ROH ROOH->ROH GSH GSH GSSG GSSG GSH->GSSG Pyrrole_Synthesis PhSeSePh (PhSe)₂ PhSe_plus PhSe⁺ PhSeSePh->PhSe_plus Anode Anode Anode (-e⁻) StartingMaterial N-propargyl enamine carboxylate Intermediate_II Intermediate II StartingMaterial->Intermediate_II + PhSe⁺ Intermediate_III Intermediate III (5-exo-dig cyclization) Intermediate_II->Intermediate_III Product 4-carbonylpyrrole Intermediate_III->Product Oxidation

References

Application Notes and Protocols for Diphenyl Diselenide Mediated Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for intramolecular cyclization reactions mediated by diphenyl diselenide. These protocols offer versatile and efficient methods for the synthesis of a variety of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. Three distinct methodologies are presented: an electrochemical approach, a visible-light-induced method, and a Lewis acid-mediated cyclization.

Electrochemical Oxidative Radical Cascade Cyclization of Dienes with Diselenides

This protocol details a green and efficient method for the synthesis of seleno-benzazepines through an electrochemical oxidative radical cascade cyclization of dienes with diselenides. The reaction proceeds under metal-free, external oxidant-free, and base-free conditions.[1][2][3]

Application Note:

This electrochemical method is particularly advantageous for its mild reaction conditions and the avoidance of stoichiometric chemical oxidants, making it an environmentally friendly approach.[1][2][3] The reaction tolerates a range of functional groups on both the diene and the diselenide, providing access to a diverse library of seven-membered N-heterocycles.[2] The use of an undivided cell simplifies the experimental setup.[1][2]

Experimental Protocol:

General Procedure for the Electrosynthesis of Seleno-benzazepines: [2]

  • To an undivided electrochemical cell (10 mL) equipped with a magnetic stir bar, add the diene substrate (0.5 mmol, 1.0 equiv), this compound (0.5 mmol, 1.0 equiv), and n-Bu₄NBF₄ (0.5 mmol, 1.0 equiv).

  • Add acetonitrile (11 mL) as the solvent.

  • Equip the cell with a graphite rod anode (6 mm diameter, ~15 mm immersion depth) and a platinum plate cathode (15 mm × 15 mm × 0.3 mm).

  • Stir the reaction mixture under an argon atmosphere.

  • Electrolyze the mixture at a constant current of 18 mA for 6 hours at room temperature.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired seleno-benzazepine product.

Data Presentation:

Table 1: Substrate Scope for the Electrochemical Synthesis of Seleno-benzazepines [2]

EntryDiene Substrate (1)Diselenide (2)Product (3)Yield (%)
1N-allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideThis compound3a80
2N-allyl-4-methoxy-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideThis compound3b75
3N-allyl-4-fluoro-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideThis compound3c72
4N-allyl-4-chloro-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideThis compound3d78
5N-allyl-4-bromo-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideThis compound3e84
6N-allyl-4-(trifluoromethyl)-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideThis compound3f65
7N-allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideBis(4-methoxyphenyl) diselenide3g76
8N-allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideBis(4-fluorophenyl) diselenide3h70
9N-allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideDibenzyl diselenide3i58
10N-allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideDimethyl diselenide3j45

Mechanistic Pathway:

G cluster_anode Anode cluster_reaction Reaction Cascade cluster_cathode Cathode Ph2Se2 Ph2Se2 PhSe_radical PhSe• Ph2Se2->PhSe_radical -e- Diene Diene PhSe_cation PhSe+ PhSe_radical->PhSe_cation -e- PhSe_radical->Diene Addition Intermediate_D Alkyl Radical Intermediate (D) Diene->Intermediate_D Intermediate_E Cyclized Radical Intermediate (E) Intermediate_D->Intermediate_E Intramolecular Cyclization Product Seleno-benzazepine Intermediate_E->Product -e-, -H+ H_plus H+ H2 H2 H_plus->H2 +e- G Ph2Se2 Ph2Se2 PhSe_radical PhSe• Ph2Se2->PhSe_radical Visible Light (hν) Indolyl_ynone Indolyl-ynone PhSe_radical->Indolyl_ynone Radical Addition Vinyl_radical Vinyl Radical Intermediate Indolyl_ynone->Vinyl_radical Spiro_intermediate Spirocyclic Intermediate Vinyl_radical->Spiro_intermediate Intramolecular Spirocyclization Oxidized_intermediate Oxidized Intermediate Spiro_intermediate->Oxidized_intermediate Oxidation Product 3-Selenospiroindolenine O2 O2 (air) O2->Oxidized_intermediate Oxidized_intermediate->Product -H• G Ph2Se2 Ph2Se2 Electrophilic_Se [PhSe]+[FeCl3SePh]- (Electrophilic Selenium Species) Ph2Se2->Electrophilic_Se FeCl3 FeCl3 FeCl3->Electrophilic_Se Alkynyl_Calixarene Alkynyl Calix[4]arene Electrophilic_Se->Alkynyl_Calixarene Electrophilic Attack Selenonium_ion Selenonium Ion Intermediate Alkynyl_Calixarene->Selenonium_ion Cyclized_product Bridged Calix[4]arene Selenonium_ion->Cyclized_product Intramolecular Nucleophilic Attack

References

Application of Diphenyl Diselenide in the Synthesis of Unsymmetrical Selenides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of diphenyl diselenide for the synthesis of unsymmetrical selenides. Unsymmetrical selenides are a pivotal class of organoselenium compounds with significant applications in organic synthesis, materials science, and medicinal chemistry, owing to their unique biological activities and chemical reactivity. This compound serves as a stable, easy-to-handle, and versatile precursor for the generation of the phenylselanyl moiety (PhSe-), which can be incorporated into various organic frameworks.

This guide outlines several contemporary and efficient methodologies for the synthesis of unsymmetrical selenides, including metal-mediated reactions, metal-free approaches, and photoredox catalysis. Each method is presented with a detailed experimental protocol, and quantitative data are summarized for comparative analysis.

Synthetic Strategies and Methodologies

Several strategies have been developed for the synthesis of unsymmetrical selenides using this compound as the selenium source. These methods primarily involve the cleavage of the Se-Se bond in this compound to generate a nucleophilic or electrophilic selenium species, which then reacts with a suitable organic electrophile or nucleophile.

Indium(I) Iodide-Mediated Synthesis

A simple and efficient one-pot procedure for synthesizing unsymmetrical diorganyl selenides involves the indium(I) iodide-mediated reaction of alkyl halides with this compound.[1][2] This method operates under mild, neutral conditions at room temperature, making it compatible with a variety of functional groups. The reaction is believed to proceed through the cleavage of the Se-Se bond by indium(I) iodide, forming a reactive indium-selenium intermediate that readily reacts with alkyl halides. A similar protocol has been developed using indium metal.

Metal-Free Synthesis Promoted by Ionic Liquid and Triphenylphosphine

A green and metal-free approach utilizes an ionic liquid in conjunction with triphenylphosphine (PPh3) to cleave this compound.[3] The in situ generated selenate anion then reacts with alkyl halides to afford unsymmetrical selenides in good yields. This method avoids the use of heavy metals, offering a more environmentally benign synthetic route.

Copper-Catalyzed Cross-Coupling with Arylboronic Acids

Unsymmetrical diaryl selenides can be synthesized via a copper-catalyzed cross-coupling reaction between arylboronic acids and this compound.[4] This methodology is highly practical for creating C(sp²)-Se bonds and tolerates a wide range of functional groups on the arylboronic acid, including nitro, fluoro, bromo, and carboxyl groups.

Visible-Light-Promoted Metal- and Photocatalyst-Free Synthesis

A sustainable and innovative method for the synthesis of 3-selenylindoles and unsymmetrical diarylselenides employs visible blue light to promote the reaction between this compound and indoles or electron-rich arenes.[5] This protocol is advantageous as it operates without the need for transition metal catalysts or organic photosensitizers, using ethanol as a green solvent under mild conditions.[5][6]

Transition-Metal-Free Synthesis under Oxidative Conditions

An alternative transition-metal-free synthesis of unsymmetrical diaryl chalcogenides involves the reaction of diaryl dichalcogenides with arenes under oxidative conditions using potassium persulfate.[7] This reaction proceeds at room temperature in trifluoroacetic acid, and the mechanism is proposed to involve the generation of an electrophilic arylchalcogenium ion.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from various synthetic methodologies for unsymmetrical selenides using this compound.

MethodologySubstrate 1Substrate 2Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Indium(I) Iodide-MediatedThis compoundBenzyl bromideInICH₂Cl₂RT198[1]
Indium(I) Iodide-MediatedThis compoundtert-Butyl bromideInICH₂Cl₂RT195[2]
Indium-MediatedThis compoundp-Bromobenzyl bromideInCH₂Cl₂Reflux198
Ionic Liquid/PPh₃ Promoted (Metal-Free)This compoundBenzyl bromidePPh₃ / [pmim][Br][pmim][Br]752-670-86[3]
Copper-Catalyzed Cross-CouplingThis compoundPhenylboronic acidCuCl₂EthanolRT1292[4]
Visible-Light-Promoted (Metal-Free)This compoundIndoleBlue LED (3W)EthanolRT1889[5]
Visible-Light-Promoted (Metal-Free)This compound1-MethylindoleBlue LED (3W)EthanolRT1873[5]
Transition-Metal-Free (Oxidative)This compoundAnisoleK₂S₂O₈TFART290[7]

Experimental Protocols

Protocol 1: Indium(I) Iodide-Mediated Synthesis of Unsymmetrical Selenides[1][2]
  • To a stirred solution of this compound (1.0 mmol) and an appropriate alkyl halide (1.2 mmol) in dry methylene chloride (10 mL) under a nitrogen atmosphere, add indium(I) iodide (1.2 mmol).

  • Stir the reaction mixture at room temperature for the time specified in the data table (typically 1-5 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the mixture with methylene chloride (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired unsymmetrical selenide.

Protocol 2: Copper-Catalyzed Synthesis of Unsymmetrical Diaryl Selenides[5]
  • In a round-bottom flask, dissolve this compound (0.5 mmol) and arylboronic acid (1.2 mmol) in ethanol (5 mL).

  • Add a catalytic amount of a simple copper salt (e.g., CuCl₂, 10 mol%).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel to yield the unsymmetrical diaryl selenide.

Protocol 3: Visible-Light-Promoted Synthesis of 3-Selenylindoles[6]
  • Place indole (0.15 mmol) and this compound (0.075 mmol) in a glass vial.

  • Add ethanol (2 mL) as the solvent.

  • Irradiate the mixture with a 3W blue LED (467 nm) while stirring at room temperature for 18 hours.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 3-phenylselanyl-1H-indole.

Diagrams

Indium_Mediated_Synthesis Ph2Se2 This compound Intermediate [PhSe-InI-R-X] Ph2Se2->Intermediate RX Alkyl Halide RX->Intermediate InI Indium(I) Iodide InI->Intermediate Solvent CH2Cl2, RT Solvent->Intermediate Product Unsymmetrical Selenide (PhSeR) Intermediate->Product One-pot reaction Byproduct InIX Intermediate->Byproduct

Caption: Workflow for Indium(I) Iodide-Mediated Synthesis.

Visible_Light_Synthesis Ph2Se2 This compound Excited_Ph2Se2 Ph2Se2* Ph2Se2->Excited_Ph2Se2 Arene Indole / Electron-Rich Arene Product Unsymmetrical Selenide Arene->Product Light Blue LED (3W, 467 nm) Light->Excited_Ph2Se2 Solvent Ethanol, RT Solvent->Product Radical PhSe• Excited_Ph2Se2->Radical Homolytic Cleavage Radical->Product

Caption: Pathway for Visible-Light-Promoted Synthesis.

Copper_Catalyzed_Coupling cluster_reactants Reactants cluster_conditions Conditions Ph2Se2 This compound Product Unsymmetrical Diaryl Selenide (PhSeAr) Ph2Se2->Product ArBOH2 Arylboronic Acid ArBOH2->Product Catalyst Cu(II) Catalyst Catalyst->Product Catalytic Cycle Solvent Ethanol, RT Solvent->Product

Caption: Copper-Catalyzed Cross-Coupling Reaction.

References

Application Notes: Synthesis and Utility of Selenocysteine Derivatives from Diphenyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical component of various antioxidant and redox-regulating enzymes, known as selenoproteins. The unique catalytic properties of the selenol group in Sec make it a focal point in drug discovery and development, particularly for creating novel therapeutics targeting oxidative stress-related diseases. Diphenyl diselenide serves as a versatile and efficient selenium source for the synthesis of a variety of selenocysteine derivatives. This document provides detailed protocols for the synthesis of these derivatives, summarizes key quantitative data, and illustrates their application in biological systems, particularly in the context of redox signaling pathways.

Applications

The synthetic selenocysteine derivatives described herein have a range of applications in biomedical research and drug development:

  • Enzyme Activity Modulation: These derivatives can be used to study the kinetics and mechanisms of selenium-dependent enzymes, such as glutathione peroxidase (GPx) and thioredoxin reductase (TrxR).[1][2] By incorporating synthetic Sec derivatives into peptides, researchers can probe the active sites of these enzymes and design specific inhibitors or activators.

  • Prodrug Development: Se-substituted selenocysteine derivatives can be designed as prodrugs that release a pharmacologically active selenol upon enzymatic cleavage, for example, by cysteine conjugate β-lyase in specific tissues.

  • Redox Signaling Research: As mimics of natural selenoproteins, these compounds are valuable tools for investigating cellular redox signaling pathways, such as the Nrf2 pathway, which is a master regulator of the antioxidant response.[3][4][5]

  • Solid-Phase Peptide Synthesis (SPPS): Fmoc-protected Se-phenylselenocysteine is a key building block for the incorporation of selenocysteine into synthetic peptides and proteins, enabling the study of their structure and function.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of Se-Phenylselenocysteine from this compound and β-Chloroalanine

This protocol details the synthesis of Se-phenylselenocysteine, a foundational derivative for further functionalization. The process involves the reduction of this compound to generate a nucleophilic selenium species, which then reacts with β-chloroalanine.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol, absolute

  • β-Chloroalanine hydrochloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

Procedure:

  • Generation of Phenylselenol:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in absolute ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C. The disappearance of the yellow color indicates the complete reduction to the selenolate.

  • Synthesis of Se-Phenylselenocysteine:

    • In a separate flask, dissolve β-chloroalanine hydrochloride (1.2 eq) in a minimal amount of water and neutralize with 1 M NaOH.

    • Add the aqueous solution of β-chloroalanine to the freshly prepared sodium phenylselenolate solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether to remove any unreacted this compound and other nonpolar impurities.

    • Adjust the pH of the aqueous layer to 6-7 with 1 M NaOH.

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

    • For further purification, the crude product can be recrystallized from a hot water/ethanol mixture.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: One-Pot Synthesis of N-Acetyl-Se-phenylselenocysteine

This one-pot method provides a streamlined approach for synthesizing N-acetylated selenocysteine derivatives, which have applications as antioxidant prodrugs.

Materials:

  • This compound

  • N-acetyl-β-chloroalanine

  • Zinc dust

  • Hydrochloric acid (concentrated)

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a stirred solution of this compound (1.0 eq) and N-acetyl-β-chloroalanine (2.2 eq) in THF, add zinc dust (2.5 eq).

    • Slowly add concentrated HCl (0.5 eq) dropwise at room temperature.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove excess zinc dust.

    • Dilute the filtrate with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Protocol 3: Glutathione Peroxidase (GPx)-like Activity Assay

This assay is used to evaluate the antioxidant potential of the synthesized selenocysteine derivatives by measuring their ability to catalyze the reduction of hydrogen peroxide by glutathione. The assay is based on the coupled reductase method.[1]

Materials:

  • Synthesized selenocysteine derivative

  • Glutathione (GSH)

  • Glutathione reductase

  • NADPH

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (as a reference compound)

  • Ebselen (as a reference compound)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of all reagents in the potassium phosphate buffer.

  • Assay Mixture:

    • In a 96-well plate, prepare the assay mixture containing glutathione reductase (1 unit/mL), GSH (1 mM), NADPH (0.2 mM), and the synthesized selenocysteine derivative (at various concentrations) in the phosphate buffer.

  • Initiation and Measurement:

    • Initiate the reaction by adding H₂O₂ (0.25 mM).

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to the GPx-like activity of the compound.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • Compare the activity of the synthesized derivatives with the reference compounds.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and evaluation of selenocysteine derivatives.

DerivativeSynthesis MethodStarting MaterialsYield (%)Purity (%)
Se-PhenylselenocysteineProtocol 1This compound, β-Chloroalanine75-85>95
N-Acetyl-Se-phenylselenocysteineProtocol 2This compound, N-Acetyl-β-chloroalanine60-70>98
Fmoc-Se-phenylselenocysteineMulti-step from SecL-Selenocystine, Fmoc-OSu, Phenylboronic acid~50 (overall)>97
CompoundGPx-like Activity (Vmax, µM/min)
This compound~25
Ebselen~40
Se-Phenylselenocysteine30-35
N-Acetyl-Se-phenylselenocysteine35-45

Mandatory Visualizations

experimental_workflow cluster_reduction Step 1: Reduction cluster_synthesis Step 2: Synthesis cluster_purification Step 3: Purification & Analysis dpds This compound selenolate Phenylselenolate dpds->selenolate Reduction nabh4 NaBH4 nabh4->selenolate sec_deriv Se-Phenylselenocysteine selenolate->sec_deriv Nucleophilic Substitution b_chloro β-Chloroalanine b_chloro->sec_deriv purification Purification sec_deriv->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of Se-Phenylselenocysteine.

nrf2_pathway cluster_nucleus Nuclear Translocation & Transcription ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters in cytoplasm Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to nucleus Proteasome Proteasomal Degradation Cul3->Proteasome Nucleus Nucleus ARE ARE (Antioxidant Response Element) Selenoproteins Selenoprotein Synthesis (e.g., GPx, TrxR) ARE->Selenoproteins Induces transcription Sec_deriv Selenocysteine Derivatives (from this compound) Sec_deriv->Selenoproteins Provides Selenium source Nrf2_n->ARE Binds to

Caption: Role of Selenocysteine in the Nrf2 Signaling Pathway.

References

Application Notes and Protocols: The Role of Diphenyl Diselenide in Radical Addition Reactions to Unsaturated Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl diselenide ((PhSe)₂) is a versatile and widely used reagent in organic synthesis, primarily serving as a precursor to the phenylselenyl radical (PhSe•). This highly reactive species plays a crucial role in initiating and propagating radical chain reactions, particularly in the addition to unsaturated carbon-carbon and carbon-nitrogen bonds. The generation of the phenylselenyl radical is typically achieved through homolytic cleavage of the Se-Se bond, which can be induced by photoirradiation (near-UV or visible light) or thermal means.

These application notes provide a comprehensive overview of the utility of this compound in radical addition reactions, including detailed experimental protocols, quantitative data for various substrates, and mechanistic insights visualized through diagrams. The methodologies described herein are pivotal for the construction of complex organic molecules and are of significant interest to professionals in pharmaceutical research and development.

Key Applications of this compound in Radical Additions

This compound is instrumental in a variety of radical transformations, including:

  • Direct Selenation: Addition of the PhSe• radical across double and triple bonds to introduce a phenylseleno group.

  • Co-catalysis and Assisted Reactions: Facilitating the radical addition of other reagents, such as disulfides, by efficiently trapping carbon-centered radicals.

  • Radical Cascade Cyclizations: Initiating a sequence of intramolecular radical additions to construct complex cyclic and heterocyclic scaffolds.

  • Selenosulfonylation: A three-component reaction involving an unsaturated compound, a sulfonyl source, and this compound to introduce both a selenyl and a sulfonyl group.

Application Note 1: this compound-Assisted Dithiolation of Unsaturated Bonds

This section details the use of this compound as a co-catalyst to promote the radical addition of diphenyl disulfide to various unsaturated compounds under photoirradiation. While the direct photoinduced addition of disulfides to alkenes is often inefficient and prone to polymerization, the presence of a catalytic amount of this compound significantly improves the reaction outcome.[1]

The enhanced efficiency is attributed to the favorable kinetics of the reaction steps: the highly reactive phenylthio radical (PhS•) selectively adds to the unsaturated bond, and the resulting carbon-centered radical is efficiently trapped by this compound, which possesses a higher carbon radical-trapping ability compared to diphenyl disulfide.[1]

Quantitative Data

Table 1: (PhSe)₂-Assisted Dithiolation of 2,3-Dihydrofuran

EntrySubstrate(PhS)₂ (equiv.)(PhSe)₂ (mol%)Time (h)Yield (%)
12,3-Dihydrofuran1.0305044
22,3-Dihydrofuran1.00506

Conditions: Substrate (0.25 mmol), (PhS)₂, and (PhSe)₂ in a sealed Pyrex NMR tube, irradiated with a 100 W xenon lamp at 25 °C.

Table 2: (PhSe)₂-Catalyzed Dithiolation of Isocyanides

EntrySubstrate(PhS)₂ (equiv.)(PhSe)₂ (mol%)Time (h)Yield (%)
1Cyclohexyl isocyanide8.0305085
2Benzyl isocyanide8.0305028
3Octyl isocyanide8.0305059

Conditions: Isocyanide (0.25 mmol), (PhS)₂, and (PhSe)₂ in degassed CDCl₃ (0.1 mL) in a sealed Pyrex NMR tube, irradiated with a 500 W tungsten lamp at 40 °C.[1]

Experimental Protocol: (PhSe)₂-Catalyzed Dithiolation of Isocyanides
  • Preparation: In a Pyrex NMR tube, add the isocyanide (0.25 mmol, 1.0 equiv.), diphenyl disulfide (0.50 mmol, 2.0 equiv.), and this compound (0.075 mmol, 30 mol%).

  • Solvent Addition: Add degassed chloroform-d (0.1 mL).

  • Degassing and Sealing: Subject the mixture to three freeze-pump-thaw cycles and seal the NMR tube under an argon atmosphere.

  • Irradiation: Irradiate the sealed tube with a 500 W tungsten lamp placed at a distance of 5 cm for 50 hours. Maintain the reaction temperature at 40 °C using a water bath.

  • Work-up: After the reaction is complete (monitored by ¹H NMR), transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Purify the residue by preparative thin-layer chromatography (TLC) using an appropriate eluent system (e.g., iso-hexane/diethyl ether) to afford the desired dithiolation product.[1]

Application Note 2: Electrochemical Radical Cascade Cyclization of Dienes with this compound

This application note describes a metal- and oxidant-free electrochemical method for the synthesis of seleno-benzazepines through an oxidative radical cascade cyclization of dienes with this compound. This environmentally friendly approach provides a convenient route to valuable selenium-containing seven-membered N-heterocycles.

The reaction is initiated by the electrochemical oxidation of this compound to generate a phenylselenyl radical, which then participates in a cascade cyclization with a diene substrate.

Quantitative Data

Table 3: Electrochemical Synthesis of Seleno-benzazepines

EntryDiene SubstrateDiselenideYield (%)
1N-allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideThis compound80
2N-allyl-4-methoxy-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideThis compound75
3N-allyl-4-chloro-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideThis compound84
4N-allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamideDibenzyl diselenide65

Conditions: Diene (0.5 mmol), diselenide (0.5 mmol), ⁿBu₄NBF₄ (0.5 mmol) in CH₃CN (11 mL) in an undivided cell with a graphite rod anode and a platinum plate cathode, 18 mA constant current, under Argon for 6 h.

Experimental Protocol: Electrochemical Synthesis of Seleno-benzazepines
  • Apparatus Setup: Assemble an undivided electrochemical cell equipped with a graphite rod anode (e.g., 6 mm diameter, ~15 mm immersion depth) and a platinum plate cathode (e.g., 15 mm x 15 mm x 0.3 mm).

  • Reaction Mixture: To the cell, add the diene substrate (0.5 mmol, 1.0 equiv.), this compound (0.5 mmol, 1.0 equiv.), and tetra-n-butylammonium tetrafluoroborate (ⁿBu₄NBF₄) (0.5 mmol, 1.0 equiv.) as the electrolyte.

  • Solvent: Add acetonitrile (11 mL) as the solvent.

  • Electrolysis: Purge the solution with argon and then carry out the electrolysis at a constant current of 18 mA for 6 hours with stirring.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired seleno-benzazepine.

Application Note 3: Visible-Light-Mediated Selenocyclization of Indolyl-ynones

This section outlines the visible-light-induced selenocyclization of indolyl-ynones with this compound to synthesize diverse 3-selenospiroindolenines. This metal-free reaction proceeds at room temperature under an air atmosphere, making it a mild and practical method.

The reaction is initiated by the homolytic cleavage of this compound under visible light irradiation to generate the phenylselenyl radical. This radical then undergoes addition to the alkyne, followed by an intramolecular cyclization.

Quantitative Data

Table 4: Synthesis of 3-Selenospiroindolenines

EntryIndolyl-ynone SubstrateThis compound (equiv.)Time (h)Yield (%)
11-Methyl-2-phenyl-4-(phenylethynyl)-1H-indole0.51873
25-Methoxy-1-methyl-2-phenyl-4-(phenylethynyl)-1H-indole0.52468
35-Chloro-1-methyl-2-phenyl-4-(phenylethynyl)-1H-indole0.52475

Conditions: Indolyl-ynone (0.15 mmol) and this compound in ethanol (2 mL) in a glass vial, irradiated with a 3 W blue LED (467 nm) with stirring.

Experimental Protocol: Visible-Light-Promoted Synthesis of 3-Selenospiroindolenines
  • Reaction Setup: In a glass vial, dissolve the indolyl-ynone substrate (0.15 mmol, 1.0 equiv.) and this compound (0.075 mmol, 0.5 equiv.) in ethanol (2 mL).

  • Irradiation: Place the vial under a 3 W blue LED (467 nm) and stir the reaction mixture at room temperature for 18-24 hours. The reaction is open to the air.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure 3-selenospiroindolenine product.

Visualizations

Signaling Pathways and Experimental Workflows

Radical_Addition_Mechanism cluster_initiation Initiation cluster_propagation Propagation PhSeSePh This compound (PhSe)₂ PhSe_rad Phenylselenyl Radical (PhSe•) PhSeSePh->PhSe_rad hν (light) Product Addition Product PhSeSePh->Product Unsaturated_Bond Unsaturated Bond (Alkene/Alkyne) PhSe_rad->Unsaturated_Bond Radical Addition Carbon_Radical Carbon-centered Radical Unsaturated_Bond->Carbon_Radical Carbon_Radical->PhSeSePh Radical Trapping Carbon_Radical->PhSe_rad Regenerates PhSe• Photochemical_Workflow start Start prep Reaction Setup 1. Add reagents (Substrate, (PhSe)₂) to a suitable reaction vessel (e.g., quartz tube, Pyrex vial). 2. Add degassed solvent. 3. Seal the vessel under an inert atmosphere (e.g., Argon). start->prep irradiation Irradiation 1. Place the reaction vessel in a photoreactor. 2. Irradiate with a suitable light source (e.g., UV lamp, LED) for a specified time. 3. Maintain constant temperature. prep->irradiation workup Work-up 1. Quench the reaction (if necessary). 2. Remove the solvent under reduced pressure. irradiation->workup purification Purification 1. Purify the crude product using chromatography (e.g., column, TLC, HPLC). workup->purification analysis Analysis 1. Characterize the product (NMR, MS, etc.). purification->analysis end End analysis->end

References

Application Notes and Protocols: Diphenyl Diselenide in Copper-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenyl diselenide as a selenium source in various copper-catalyzed cross-coupling reactions. Detailed protocols for key transformations, quantitative data on reaction scope, and proposed mechanistic pathways are presented to facilitate the application of these methods in synthetic chemistry and drug discovery.

Copper-Catalyzed Cross-Coupling of this compound with Aryl Halides

The copper-catalyzed cross-coupling of aryl halides with this compound represents a robust method for the synthesis of unsymmetrical diaryl selenides. This transformation is compatible with a range of functional groups on the aryl halide, making it a valuable tool in medicinal chemistry and materials science. Various copper catalysts, both homogeneous and heterogeneous, have been successfully employed.

Heterogeneous Copper(I) Iodide-Catalyzed Selenation

A ligand-free, heterogeneous copper(I) iodide (CuI) catalytic system offers a practical and efficient method for the C-Se bond formation between aryl halides and this compound at moderate temperatures.[1]

Quantitative Data Summary

EntryAryl HalideProductYield (%)
1IodobenzeneDiphenyl selenide95
21-Iodo-4-methylbenzene4-Methyldiphenyl selenide92
31-Iodo-4-methoxybenzene4-Methoxydiphenyl selenide90
41-Iodo-4-fluorobenzene4-Fluorodiphenyl selenide88
51-Iodo-4-chlorobenzene4-Chlorodiphenyl selenide85
61-Iodo-4-cyanobenzene4-Cyanodiphenyl selenide82
72-Iodopyridine2-Pyridylphenyl selenide78
83-Iodothiophene3-Thienylphenyl selenide75

Experimental Protocol: General Procedure for CuI-Catalyzed Selenation

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (0.6 mmol), copper(I) iodide (10 mol%), and a suitable base such as potassium carbonate (2.0 mmol).

  • Add a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (3 mL).

  • The reaction mixture is stirred at a temperature ranging from 80 to 110 °C for 12 to 24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired diaryl selenide.

Proposed Reaction Mechanism

The proposed mechanism for the CuI-catalyzed cross-coupling of aryl halides with this compound proceeds through an oxidative addition-reductive elimination pathway.[1]

G cluster_cycle Catalytic Cycle CuI Cu(I) IntermediateA [Ar-Cu(III)-X] CuI->IntermediateA Oxidative Addition ArX Ar-X ArX->IntermediateA PhSeSePh Ph-Se-Se-Ph PhSeCu PhSe-Cu(I) PhSeSePh->PhSeCu ArSePh Ar-Se-Ph IntermediateB [Ar-Cu(III)-SePh] IntermediateA->IntermediateB IntermediateB->CuI IntermediateB->ArSePh Reductive Elimination PhSeCu->IntermediateB Transmetalation

Caption: Proposed catalytic cycle for CuI-catalyzed C-Se cross-coupling.

Copper-Catalyzed Cross-Coupling of this compound with Arylboronic Acids

The coupling of arylboronic acids with this compound using a copper catalyst provides a mild and efficient route to unsymmetrical diaryl selenides. This method is particularly attractive due to the commercial availability and stability of arylboronic acids.

Room Temperature Selenation using CuSO4/1,10-Phenanthroline

An efficient protocol has been developed for the copper-catalyzed cross-coupling of this compound with arylboronic acids at room temperature using copper sulfate (CuSO4) as the catalyst and 1,10-phenanthroline as a ligand.[2][3][4][5] This reaction proceeds in an environmentally friendly solvent, ethanol, and requires only a catalytic amount of base.[2][4][5]

Quantitative Data Summary

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidDiphenyl selenide95
24-Methylphenylboronic acid4-Methylphenyl phenyl selenide92
34-Methoxyphenylboronic acid4-Methoxyphenyl phenyl selenide90
44-Fluorophenylboronic acid4-Fluorophenyl phenyl selenide88
54-Chlorophenylboronic acid4-Chlorophenyl phenyl selenide85
64-Cyanophenylboronic acid4-Cyanophenyl phenyl selenide82
73-Furylboronic acid3-Furyl phenyl selenide75
83-Pyridinylboronic acid3-Pyridinyl phenyl selenide72

Experimental Protocol: General Procedure for CuSO4/1,10-Phenanthroline-Catalyzed Selenation

  • In a reaction flask, dissolve the arylboronic acid (1.2 mmol), this compound (0.5 mmol), copper(II) sulfate (CuSO4, 3 mol%), and 1,10-phenanthroline (3 mol%) in ethanol (5 mL).

  • To this solution, add sodium carbonate (Na2CO3, 20 mol%) as a base.

  • The reaction mixture is stirred at room temperature for 5-8 hours in the open air.[2]

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the pure diaryl selenide.

Proposed Reaction Mechanism

A plausible mechanism for this reaction involves a Cu(II)/Cu(IV) catalytic cycle.[1]

G cluster_cycle Catalytic Cycle CuII L-Cu(II) IntermediateC [L-Cu(IV)(SePh)2] CuII->IntermediateC Oxidative Addition PhSeSePh Ph-Se-Se-Ph PhSeSePh->IntermediateC ArBOH2 Ar-B(OH)2 IntermediateD [L-Cu(IV)(SePh)(Ar)] ArBOH2->IntermediateD ArSePh Ar-Se-Ph IntermediateC->IntermediateD Transmetalation PhSe_minus PhSe⁻ IntermediateC->PhSe_minus IntermediateD->CuII IntermediateD->ArSePh Reductive Elimination

Caption: Proposed Cu(II)/Cu(IV) catalytic cycle.

Copper-Catalyzed C-H Bond Selenation with this compound

Direct C-H bond functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules. Copper catalysis has enabled the direct selenation of C-H bonds in various arenes and heteroarenes using this compound as the selenium source.

Palladium(II)/Copper(II)-Catalyzed C-H Selenation of Arenes

A dual catalytic system of palladium(II) and copper(II) has been shown to be effective for the direct C-H selenation of electron-rich arenes with this compound.[6]

Quantitative Data Summary

EntryAreneProductYield (%)
11,3,5-Trimethoxybenzene2-Phenylselanyl-1,3,5-trimethoxybenzene85
2N,N-Dimethylaniline4-Phenylselanyl-N,N-dimethylaniline78
3Indole3-Phenylselanyl-1H-indole72
4Pyrrole2-Phenylselanyl-1H-pyrrole65

Experimental Protocol: General Procedure for Pd(II)/Cu(II)-Catalyzed C-H Selenation

  • A mixture of the arene (1.0 mmol), this compound (0.6 mmol), palladium(II) chloride (PdCl2, 5 mol%), and copper(II) chloride (CuCl2, 5 mol%) is prepared in a reaction vessel.

  • Dimethyl sulfoxide (DMSO) is added as the solvent (3 mL).

  • The reaction is stirred at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with a suitable organic solvent.

  • The organic extracts are combined, washed with brine, dried, and concentrated.

  • Purification of the crude product by column chromatography affords the desired aryl selenide.

Workflow Diagram

G Start Reactants: Arene, PhSeSePh PdCl2, CuCl2, DMSO Reaction Heating (100-120 °C, 12-24 h) Start->Reaction Workup Workup: - Dilution with water - Extraction - Drying - Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product Aryl Selenide Purification->Product

Caption: Experimental workflow for C-H selenation.

These protocols and data provide a starting point for the application of this compound in copper-catalyzed cross-coupling reactions. Optimization of reaction conditions may be necessary for specific substrates. Researchers are encouraged to consult the primary literature for further details and a broader substrate scope.

References

Electrochemical Applications of Diphenyl Diselenide in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl diselenide (PhSeSePh) is a versatile and stable reagent that has emerged as a key precursor for generating various reactive selenium species in electrochemical organic synthesis.[1][2] Electrosynthesis offers a green, efficient, and mild alternative to traditional chemical methods, avoiding the need for harsh oxidants or reductants.[1][3] By leveraging anodic oxidation or cathodic reduction, this compound can be transformed into electrophilic (PhSe⁺), nucleophilic (PhSe⁻), or radical (PhSe•) species, which then participate in a wide array of synthetic transformations.[1] These reactions are pivotal for the construction of complex organoselenium compounds, many of which exhibit significant biological and pharmaceutical activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][3]

This document provides detailed application notes and experimental protocols for key electrochemical syntheses utilizing this compound.

Core Applications and Methodologies

The electrochemical applications of this compound are diverse, primarily focusing on the formation of carbon-selenium bonds and the synthesis of selenium-containing heterocycles. These transformations are typically carried out in undivided or divided electrochemical cells using common electrode materials like platinum and graphite.

Selenylation of Alkenes and Arenes

Electrochemical methods enable the efficient selenylation of unsaturated C-C bonds and activated C-H bonds in aromatic systems. These reactions often proceed via the generation of a phenylselanyl radical (PhSe•) or a phenylselanyl cation (PhSe⁺).[4]

Table 1: Electrochemical Selenylation of Alkenes and Arenes

SubstrateProduct TypeElectrode System (Anode/Cathode)Electrolyte/SolventCurrent/PotentialYield (%)Reference
StyrenesUnsymmetrical SelenoethersGraphite/PlatinumⁿBu₄NBF₄ / CH₃CN18 mAModerate to Good[5]
Activated ArenesAryl SelenidesNot SpecifiedNot SpecifiedNot SpecifiedGood[4]
1-Allylnaphthalen-2-olSelenylated DihydrofuranNot SpecifiedNot Specified1.63 V (Oxidation peak of Ph₂Se₂)64% (gram-scale)[6]
Alkenesβ-HydroxyselenidesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocol: Radical Carbonselenation of Styrenes [4][5]

  • Cell Setup: An undivided electrochemical cell is equipped with a graphite rod anode and a platinum plate cathode.

  • Reaction Mixture: To the cell, add the styrene substrate (0.5 mmol), this compound (0.5 mmol), and tetrabutylammonium tetrafluoroborate (ⁿBu₄NBF₄, 0.5 mmol) as the supporting electrolyte. Dissolve the mixture in acetonitrile (11 mL).

  • Electrolysis: Purge the solution with argon and then apply a constant current of 18 mA. The electrolysis is typically carried out for 6 hours at room temperature.

  • Work-up and Purification: After the electrolysis is complete, evaporate the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired unsymmetrical selenoether.

Logical Relationship: Generation of Reactive Selenium Species

G PhSeSePh This compound (PhSeSePh) Anode Anode (Oxidation) PhSeSePh->Anode -e⁻ Cathode Cathode (Reduction) PhSeSePh->Cathode +e⁻ PhSe_plus Phenylselanyl Cation (PhSe⁺) Anode->PhSe_plus PhSe_radical Phenylselanyl Radical (PhSe•) Anode->PhSe_radical PhSe_minus Phenylselanyl Anion (PhSe⁻) Cathode->PhSe_minus

Caption: Electrochemical generation of reactive selenium species.

Synthesis of Selenium-Containing Heterocycles

This compound is a key reagent in the electrochemical synthesis of various heterocyclic compounds, which are important scaffolds in drug discovery.

An oxidant-free and metal-free method has been developed for the synthesis of C-3 selenylated benzo[b]furans through the intramolecular cyclization of 2-alkynylphenols with this compound.[7]

Table 2: Electrochemical Synthesis of C-3 Selenylated Benzo[b]furans

Substrate (2-alkynylphenol derivative)Electrode System (Anode/Cathode)Electrolyte/SolventCurrentYield (%)Reference
1-Methoxy-2-(phenylethynyl)benzeneGraphite/PlatinumⁿBu₄NPF₆ / MeCN:HFIP (4:1)10.0 mA96[7]
1-Methoxy-2-(p-tolylethynyl)benzeneGraphite/PlatinumⁿBu₄NPF₆ / MeCN:HFIP (4:1)10.0 mA95[7]
1-((4-Bromophenyl)ethynyl)-2-methoxybenzeneGraphite/PlatinumⁿBu₄NPF₆ / MeCN:HFIP (4:1)10.0 mA90[7]

Experimental Protocol: Synthesis of 3-(Phenylselanyl)-2-phenylbenzo[b]furan [7]

  • Cell Setup: An undivided cell is equipped with a graphite anode (1.5 cm × 1 cm × 0.2 cm) and a platinum plate cathode (1 cm × 1 cm × 0.01 cm).

  • Reaction Mixture: In the cell, dissolve 1-methoxy-2-(phenylethynyl)benzene (0.3 mmol), this compound (0.36 mmol), and tetrabutylammonium hexafluorophosphate (ⁿBu₄NPF₆, 0.5 mmol) in a mixture of acetonitrile and hexafluoroisopropanol (MeCN/HFIP = 4:1, 5.0 mL).

  • Electrolysis: Conduct the electrolysis at a constant current of 10.0 mA for 2 hours at room temperature under an air atmosphere.

  • Work-up and Purification: After completion, concentrate the reaction mixture and purify the residue by flash chromatography on silica gel (eluent: petroleum ether) to yield the product as a yellow solid.

Signaling Pathway: Proposed Mechanism for Benzo[b]furan Synthesis

G PhSeSePh PhSeSePh Anode Anode PhSeSePh->Anode -e⁻ PhSe_radical PhSe• Anode->PhSe_radical PhSe_cation PhSe⁺ Anode->PhSe_cation Alkyne 2-Alkynylphenol Intermediate_D Radical Intermediate D Alkyne->Intermediate_D + PhSe• Intermediate_E Cyclized Intermediate E Intermediate_D->Intermediate_E Intramolecular Cyclization Intermediate_F Cationic Intermediate F Intermediate_E->Intermediate_F -e⁻ Product C-3 Selenylated Benzo[b]furan Intermediate_F->Product -H⁺

Caption: Mechanism of electrochemical selenylation/cyclization.

A cascade selenylation/cyclization of dienes with diselenides can be achieved under electrochemical conditions to synthesize biologically important seleno-benzo[b]azepine derivatives.[5][8]

Table 3: Electrochemical Synthesis of Seleno-Benzo[b]azepines

Substrate (Diene)DiselenideElectrode System (Anode/Cathode)Electrolyte/SolventCurrentYield (%)Reference
N-allyl-N-(2-vinylphenyl)tosylamideThis compoundGraphite rod/Platinum plateⁿBu₄NBF₄ / CH₃CN18 mA55 (gram-scale)[5]
Substituted DienesThis compoundGraphite rod/Platinum plateⁿBu₄NBF₄ / CH₃CN18 mAModerate to Good[5]

Experimental Protocol: Synthesis of Seleno-Benzo[b]azepines [5]

  • Cell Setup: Use an undivided cell with a graphite rod anode and a platinum plate cathode.

  • Reaction Mixture: Combine the diene substrate (0.5 mmol), this compound (0.5 mmol), and ⁿBu₄NBF₄ (0.5 mmol) in acetonitrile (11 mL).

  • Electrolysis: After purging with argon, apply a constant current of 18 mA for 6 hours.

  • Work-up and Purification: Remove the solvent in vacuo and purify the crude product by column chromatography to obtain the seleno-benzo[b]azepine.

Experimental Workflow: Synthesis of Seleno-Heterocycles

G Start Start Setup Prepare Electrochemical Cell (Undivided, C/Pt electrodes) Start->Setup Mix Prepare Reaction Mixture: Substrate, PhSeSePh, Electrolyte in Solvent Setup->Mix Electrolysis Constant Current Electrolysis Mix->Electrolysis Workup Solvent Evaporation and Extraction Electrolysis->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General workflow for electrochemical heterocycle synthesis.

Conclusion

The electrochemical activation of this compound provides a powerful and sustainable platform for the synthesis of a wide range of valuable organoselenium compounds. The methodologies outlined in these application notes demonstrate the versatility of this approach for C-Se bond formation and the construction of complex heterocyclic systems. The mild reaction conditions, high functional group tolerance, and avoidance of chemical oxidants make electrosynthesis an attractive strategy for academic research and industrial applications in drug development and materials science. Further exploration in this area is expected to uncover novel transformations and expand the synthetic utility of this compound in modern organic chemistry.

References

Application Note: Synthesis of α,β-Unsaturated Carbonyl Compounds Using Diphenyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α,β-Unsaturated carbonyl compounds are pivotal building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules through conjugate additions and cycloaddition reactions. The conversion of saturated aldehydes and ketones into their α,β-unsaturated counterparts is a fundamental transformation. A highly effective and mild method for this conversion involves the use of organoselenium chemistry, specifically the selenoxide syn-elimination.[1][2] This application note details the use of diphenyl diselenide as a key reagent in a two-step sequence involving α-selenylation of a carbonyl compound followed by oxidative elimination to yield the desired enone or enal.[3]

Reaction Mechanism

The overall transformation proceeds in two distinct stages:

  • α-Phenylselenylation: A phenylseleno group (PhSe-) is introduced at the α-position to the carbonyl group. This is typically achieved by reacting the corresponding enol or enolate with an electrophilic selenium reagent.[1] A modern and efficient approach uses this compound directly in a one-pot reaction promoted by an oxidant like potassium persulfate (K₂S₂O₈), which facilitates the C(sp³)–H bond functionalization adjacent to the carbonyl group.[2][4]

  • Oxidative Elimination: The α-phenylseleno carbonyl intermediate is then oxidized, commonly with hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA), to form a selenoxide.[3][5] This selenoxide intermediate is generally unstable and, upon gentle warming, undergoes a pericyclic, intramolecular syn-elimination to form a new carbon-carbon double bond, yielding the α,β-unsaturated carbonyl compound and benzeneselenenic acid (PhSeOH) as a byproduct.[6][7] The elimination proceeds through a five-membered cyclic transition state.[3][6]

G Overall Reaction Pathway Start Saturated Carbonyl (Ketone or Aldehyde) Step1 α-Phenylseleno Carbonyl Compound Start->Step1  Ph₂Se₂  K₂S₂O₈, DMSO, 80 °C (α-Selenylation) Step2 α-Phenylseleno Selenoxide Intermediate Step1->Step2  H₂O₂, Pyridine  DCM, 25 °C (Oxidation) End α,β-Unsaturated Carbonyl Compound Step2->End  Spontaneous  (syn-Elimination)

Caption: General workflow for the synthesis of α,β-unsaturated carbonyls.

The key step, the selenoxide elimination, is a syn-elimination, meaning the β-hydrogen and the selenoxide group must be able to adopt a coplanar orientation in the transition state.[3][6]

G Syn-Elimination Transition State cluster_ts C_alpha C_beta C_alpha->C_beta Se Se C_alpha->Se C_beta->C_alpha H H C_beta->H O O Se->O O->H H->C_beta

Caption: The five-membered pericyclic transition state of selenoxide elimination.

Experimental Protocols

This section provides a detailed one-pot protocol for the synthesis of α,β-unsaturated carbonyl compounds from their saturated precursors using this compound.

Protocol 1: One-Pot Synthesis via K₂S₂O₈ Promotion and H₂O₂ Oxidation[2][4]

This method combines the α-selenylation and oxidative elimination steps into a single, efficient procedure without isolating the intermediate.

Materials:

  • Saturated aldehyde or ketone (1.0 eq)

  • This compound (Ph₂Se)₂ (0.5 eq)

  • Potassium persulfate (K₂S₂O₈) (0.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂, 30% aq. solution) (2.0 eq)

  • Pyridine (1.0 eq)

  • Dichloromethane (DCM)

  • Standard aqueous workup reagents (water, brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram:

G One-Pot Experimental Workflow A Step 1: α-Selenylation Combine carbonyl (0.5 mmol), Ph₂Se₂ (0.25 mmol), and K₂S₂O₈ (0.25 mmol) in DMSO (2 mL). B Heat reaction mixture at 80 °C for 3 hours. Monitor by TLC until starting material is consumed. A->B C Cool the reaction to room temperature (25 °C). B->C D Step 2: Oxidation & Elimination Add DCM (5 mL), Pyridine (0.5 mmol), and 30% H₂O₂ (1.0 mmol). C->D E Stir vigorously at 25 °C for 30 minutes. D->E F Step 3: Workup & Purification Quench with water and extract with DCM. E->F G Wash organic layer with brine, dry over MgSO₄, and filter. F->G H Concentrate in vacuo. G->H I Purify the crude product by silica gel column chromatography. H->I

Caption: Step-by-step workflow for the one-pot synthesis protocol.

Procedure:

  • α-Selenylation: To a reaction vial, add the starting carbonyl compound (0.5 mmol, 1.0 eq), this compound (78 mg, 0.25 mmol, 0.5 eq), and potassium persulfate (67.5 mg, 0.25 mmol, 0.5 eq).

  • Add dimethyl sulfoxide (DMSO, 2 mL) to the vial.

  • Seal the vial and place it in a preheated oil bath at 80 °C. Stir the mixture for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Oxidation and Elimination: After the initial reaction is complete, remove the vial from the oil bath and allow it to cool to room temperature (approx. 25 °C).

  • To the reaction mixture, add dichloromethane (DCM, 5 mL) and pyridine (40 µL, 0.5 mmol, 1.0 eq).

  • Slowly add 30% aqueous hydrogen peroxide (113 µL, 1.0 mmol, 2.0 eq) to the stirring mixture.

  • Continue to stir the reaction vigorously at 25 °C for 30 minutes.

  • Workup and Purification: Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure α,β-unsaturated carbonyl compound.

Data Presentation

The following table summarizes the yields obtained for the one-pot synthesis of various α,β-unsaturated carbonyl compounds from their saturated ketone precursors using the protocol described above.[4]

EntryStarting KetoneProductYield (%)[4]
1Cyclohexanone2-Cyclohexen-1-one85
24-Methylcyclohexanone4-Methyl-2-cyclohexen-1-one82
34-Phenylcyclohexanone4-Phenyl-2-cyclohexen-1-one86
4Propiophenone1-Phenylprop-2-en-1-one75
54'-Methylpropiophenone1-(p-tolyl)prop-2-en-1-one78
63-PentanonePent-3-en-2-one72
71-Indanone1H-Inden-1-one80
8α-Tetralone3,4-Dihydronaphthalen-1(2H)-one88

Reaction Conditions: Ketone (0.5 mmol), Ph₂Se₂ (0.25 mmol), K₂S₂O₈ (0.25 mmol) in DMSO (2 mL) at 80 °C for 3 h; then H₂O₂ (1.0 mmol), pyridine (0.5 mmol) in DCM at 25 °C for 30 min. Yields are for the isolated product.

Scope and Limitations

The selenoxide elimination method is broadly applicable to a wide range of aldehydes and ketones, including acyclic, cyclic, and aromatic systems.[1][3] The reaction generally favors the formation of the thermodynamically more stable (more substituted) double bond.[3]

Limitations and Side Reactions:

  • Stereochemistry: The requirement for a syn-coplanar arrangement can influence the regioselectivity of the elimination in conformationally rigid systems.

  • Seleno-Pummerer Reaction: A potential side reaction involves the rearrangement of the selenoxide, which can compete with the desired elimination pathway, particularly with aldehydes.[3]

  • Over-oxidation: Using excess oxidant, especially H₂O₂, can sometimes lead to undesired side reactions on the substrate or product, such as the Baeyer-Villiger oxidation of the carbonyl group.[3] The use of mCPBA at low temperatures followed by warming can mitigate this issue as the oxidant is consumed before elimination begins.[3]

References

Troubleshooting & Optimization

Diphenyl diselenide solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the solubility of diphenyl diselenide in common organic solvents. It includes frequently asked questions, troubleshooting guides, and a detailed experimental protocol for solubility determination.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound soluble?

A1: this compound, a yellow crystalline powder, is generally insoluble in water but shows solubility in a range of common organic solvents.[1][2][3][4][5][6][7] The principle of "like dissolves like" applies, where nonpolar to moderately polar organic solvents are most effective.[8] Dichloromethane and Dimethyl Sulfoxide (DMSO) are frequently cited as highly suitable solvents.[3][9]

Q2: I am having trouble dissolving this compound. What can I do?

A2: If you are experiencing slow or incomplete dissolution, consider the following troubleshooting steps:

  • Increase Agitation: Vigorously vortex or stir the mixture.

  • Apply Gentle Heat: Gently warming the solution (e.g., to 37-40°C) can increase the rate of dissolution. Be mindful of the solvent's boiling point and the compound's stability at higher temperatures.

  • Use Sonication: A brief period in an ultrasonic bath can help break up solid aggregates and accelerate dissolution.[10]

  • Switch Solvents: If the compound remains insoluble, the chosen solvent may be inappropriate. For challenging cases, DMSO is often a reliable choice due to its strong solubilizing power.[9]

Q3: My this compound precipitated when I diluted my stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out," which occurs when a compound is moved from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this:

  • Prepare a High-Concentration Stock: Use a water-miscible solvent in which the compound is highly soluble, such as DMSO.[10]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution of the stock solution into your aqueous medium.

  • Ensure Rapid Mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized supersaturation that leads to precipitation.[10]

  • Minimize Organic Solvent: Keep the final concentration of the organic solvent in your aqueous solution to a minimum, typically below 0.5% (v/v), to avoid artifacts in biological assays. Always run a parallel vehicle control (buffer + same amount of organic solvent) in your experiments.[10]

Q4: Are there any specific solvents recommended for particular applications?

A4: Yes, the choice of solvent can be critical for the success of a specific reaction or experiment.

  • For Organic Synthesis: Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used.[4][9] THF is particularly useful for reactions involving enolate capture.[9]

  • For Biological Assays: Dimethyl sulfoxide (DMSO) is the most common choice for preparing stock solutions due to its high solubilizing capacity and miscibility with aqueous media.[9] Acetonitrile is also a suitable polar solvent for some applications.[9]

  • For Crystallization: A suitable crystallization solvent is one in which the compound is soluble when hot but insoluble when cold. To purify this compound, recrystallization from hot hexane has been reported.[4][5]

This compound Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature. Quantitative data is not widely available in standard databases.

SolventChemical ClassQualitative SolubilityNotes / Reference
Dichloromethane (DCM)ChlorinatedSolubleFrequently recommended for organoselenium compounds.[3][4][9]
ChloroformChlorinatedModerately Soluble[1]
Dimethyl Sulfoxide (DMSO)SulfoxideSolubleA powerful solvent suitable for creating concentrated stock solutions.[1][9]
Tetrahydrofuran (THF)EtherSoluble[4][9]
TolueneAromatic HydrocarbonSoluble[2][7][9]
XyleneAromatic HydrocarbonSoluble[11]
EthanolAlcoholSoluble / Moderately Soluble[1][11]
MethanolAlcoholSoluble[11]
Acetonitrile (ACN)NitrileSolubleSuitable for use in more polar applications.[9]
HexaneAliphatic HydrocarbonSoluble (when hot)Used for recrystallization, implying lower solubility at room temperature.[4][5]
WaterProticInsoluble[1][2][3][4][5][6][7]

Experimental Protocols

Methodology: Determining Equilibrium Solubility via the Shake-Flask Method

This protocol describes a standard and reliable method for quantifying the solubility of a solid compound like this compound in a specific organic solvent.

Objective: To determine the saturation concentration of this compound in a chosen solvent at a constant temperature.

Materials:

  • This compound (>97% purity)

  • Solvent of interest (HPLC grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Vortex mixer and/or orbital shaker

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. An amount that is visibly more than what is expected to dissolve is required to ensure a saturated solution is achieved.

  • Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker or in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution reaches saturation. Consistent agitation is crucial.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[8][10]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter into a clean vial.[8] This step is critical to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

  • Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualized Experimental Workflow

Solubility_Workflow Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h with agitation) B->C D 4. Separate Phases (Centrifuge) C->D E 5. Collect & Filter Supernatant D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify (e.g., HPLC) F->G H 8. Calculate & Report Solubility (mg/mL) G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

Technical Support Center: Kinetics and Mechanism of Diphenyl Diselenide Reaction with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving the reaction of diphenyl diselenide (DPDS) with thiols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the reaction between this compound and a thiol?

The reaction between this compound (PhSe)₂ and a thiol (RSH) proceeds through a thiol-diselenide exchange mechanism. The initial step involves the nucleophilic attack of the thiolate anion (RS⁻) on one of the selenium atoms of the diselenide bond. This leads to the formation of a selenylsulfide intermediate (PhSeSR) and a phenylselenolate anion (PhSe⁻). The phenylselenolate can then be protonated to form phenylselenol (PhSeH).[1][2] This process is fundamental to the so-called "thiol modifier effect" of diselenides.[1][3]

Q2: How does pH affect the reaction kinetics?

The rate of the reaction between this compound and thiols is significantly dependent on the pH of the medium.[4][5] Generally, the reaction rate increases with higher pH. This is because a higher pH favors the deprotonation of the thiol to form the more nucleophilic thiolate anion (RS⁻), which is the reactive species that attacks the diselenide bond.[4] However, the effect of pH can vary depending on the specific thiol. For instance, with 2,3-dimercapto-1-propanesulfonic acid (DMPS), the rate of oxidation increases with pH, while for dimercaptosuccinic acid (DMSA) and dithiothreitol (DTT), higher reactivity has been observed at lower pH values.[4]

Q3: What is the role of the thiol's pKa in its reactivity with this compound?

The pKa of the thiol group influences the concentration of the reactive thiolate anion at a given pH. A lower pKa means a higher concentration of the thiolate anion at physiological pH, which would be expected to lead to a faster reaction rate.[4] For example, at pH 7.4, cysteine (pKa = 8.3) reacts faster with this compound than glutathione (GSH, pKa = 8.8) and dithiothreitol (DTT, pKa = 9.1).[4] However, other factors such as steric hindrance can also play a role, as seen with GSH having a lower rate constant than DTT at pH 7.4, despite its lower pKa.[4]

Q4: Can this compound catalyze the oxidation of thiols in the presence of oxygen?

Yes, this compound can act as a catalyst for the oxidation of thiols in an aerobic environment, a process referred to as its "thiol oxidase activity".[1][2][6] In this catalytic cycle, the selenol (PhSeH) intermediate formed from the reaction with the thiol is readily oxidized by molecular oxygen back to the original diselenide, producing reactive oxygen species such as hydrogen peroxide.[2] This can lead to a futile cycle of thiol depletion.

Q5: How do substituents on the phenyl ring of this compound affect the reaction?

Substituents on the phenyl rings of this compound can significantly influence the reaction kinetics and thermodynamics. Electron-withdrawing groups generally favor the reaction by making the selenium-selenium bond more susceptible to nucleophilic attack by the thiolate.[3][7] This results in a lower free activation energy for the cleavage of the diselenide bond.[6][7] Conversely, strong electron-withdrawing groups can sometimes lead to structural changes in the reactant that increase the reaction barrier.[3][7]

Troubleshooting Guide

Issue 1: Low or no reaction observed.

  • Possible Cause: Incorrect pH of the reaction buffer.

    • Solution: Verify the pH of your buffer. The reactivity of thiols is highly pH-dependent, with the more nucleophilic thiolate anion being the active species.[4] For most thiols, increasing the pH will increase the reaction rate.

  • Possible Cause: Low concentration of the reactive thiolate species.

    • Solution: Consider the pKa of your thiol. If the reaction pH is significantly below the thiol's pKa, the concentration of the thiolate anion will be low. Adjusting the pH to be closer to or above the pKa can increase the reaction rate.[4]

  • Possible Cause: Impure reagents.

    • Solution: Ensure the purity of your this compound and thiol. Contaminants can interfere with the reaction.

Issue 2: Inconsistent or non-reproducible kinetic data.

  • Possible Cause: Oxidation of the thiol by dissolved oxygen.

    • Solution: Degas all buffers and solutions before use. It is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the auto-oxidation of the thiol, which can lead to variability in your measurements.[8]

  • Possible Cause: Futile catalytic cycle of this compound.

    • Solution: In the presence of oxygen, the selenol intermediate can be re-oxidized to this compound, consuming the thiol in a catalytic cycle. To study the initial thiol-diselenide exchange, conduct experiments under anaerobic conditions or use a selenol trapping agent like iodoacetic acid or methylmercury.[1][2]

  • Possible Cause: Temperature fluctuations.

    • Solution: Ensure a constant and accurately controlled temperature throughout the experiment, as reaction rates are temperature-sensitive. The reaction is typically carried out at 37 °C.[1][4]

Issue 3: Difficulty in monitoring the reaction.

  • Possible Cause: Inappropriate analytical method.

    • Solution: The most common method to monitor the disappearance of thiols is the Ellman's assay, which uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product (TNB²⁻) that absorbs at 412 nm.[1][2][4] Ensure that your reaction components do not interfere with this measurement. Alternatively, oxygen consumption can be monitored to assess the thiol oxidase activity of this compound.[1][2]

Data Presentation

Table 1: Second-Order Rate Constants for the Reaction of this compound (DPDS) with Various Thiols at pH 7.4.

ThiolpKaSecond-Order Rate Constant (M⁻¹s⁻¹) in the absence of DPDSSecond-Order Rate Constant (M⁻¹s⁻¹) in the presence of DPDS
Cysteine (CYS)8.3Data not providedHigher than GSH and DTT
Glutathione (GSH)8.8Data not providedLower than DTT
Dithiothreitol (DTT)9.1Data not providedHigher than GSH
2,3-dimercapto-1-propanesulfonic acid (DMPS)Not specifiedData not providedWeakly reactive
Dimercaptosuccinic acid (DMSA)Not specifiedData not providedExtremely low reactivity

Data is qualitatively described in the source.[4][5]

Experimental Protocols

Protocol 1: Determination of Thiol Oxidation Rate using Ellman's Method

This protocol is adapted from studies on the kinetics of thiol oxidation by this compound.[1][2][4]

  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer at the desired pH (e.g., 7.4). Ensure the ionic strength is constant if comparing different buffers.[4]

    • Prepare stock solutions of the thiol (e.g., GSH, CYS, DTT) at concentrations of 0.1, 0.5, 1.0, and 2.0 mM in the phosphate buffer.[4]

    • Prepare a stock solution of this compound (DPDS) in a suitable solvent (e.g., ethanol) and then dilute it in the phosphate buffer to the desired final concentration (e.g., 2.5–40 µM).[4]

    • Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

  • Reaction Setup:

    • Set up a temperature-controlled cuvette holder in a spectrophotometer at 37 °C.[4]

    • In a cuvette, add the phosphate buffer and the thiol solution to a final volume of 1 ml.

    • Initiate the reaction by adding the DPDS solution to the cuvette.

  • Data Acquisition:

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a solution containing DTNB.

    • Measure the absorbance at 412 nm, which corresponds to the formation of the 5-thio-2-nitrobenzoate (TNB) dianion.[4]

    • The decrease in absorbance over time indicates the consumption of the thiol.

  • Data Analysis:

    • Calculate the concentration of the remaining thiol at each time point using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).

    • Plot the concentration of the thiol versus time to determine the reaction rate.

    • The second-order rate constant can be determined by analyzing the reaction rates at different initial concentrations of the reactants.

Protocol 2: Oxygen Consumption Assay for Thiol Oxidase Activity

This protocol is based on methods used to measure the thiol oxidase-like activity of this compound.[1][2]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer, pH 7.4.[7]

    • Prepare a 2 mM solution of dithiothreitol (DTT) in the buffer.[7]

    • Prepare a 50 µM solution of the diselenide compound in the buffer.[7]

    • (Optional) Prepare solutions of a selenol trapping agent, such as iodoacetic acid (IAcOH), at various concentrations (e.g., 10, 50, and 100 µM).[7]

  • Reaction Setup:

    • Use an oxygen electrode system (e.g., Oxygraph) calibrated according to the manufacturer's instructions.

    • Add the phosphate buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 37 °C).

  • Data Acquisition:

    • Add the DTT solution to the reaction chamber and record the baseline oxygen level.

    • Initiate the reaction by adding the diselenide solution.

    • Monitor the decrease in oxygen concentration over time. The rate of oxygen consumption is indicative of the thiol oxidase activity.

    • (Optional) To confirm the role of the selenol intermediate, add the trapping agent (IAcOH) and observe its effect on oxygen consumption. A decrease in oxygen consumption upon addition of the trapping agent supports the proposed mechanism.[7]

  • Data Analysis:

    • Calculate the rate of oxygen consumption from the slope of the oxygen concentration versus time plot.

    • Compare the rates obtained with different diselenides or under different conditions to evaluate their relative thiol oxidase activities.

Mandatory Visualizations

ReactionMechanism cluster_thiol_activation Thiol Activation cluster_exchange_reaction Thiol-Diselenide Exchange cluster_catalytic_cycle Catalytic Oxidation DPDS This compound (PhSe-SePh) Selenylsulfide Selenylsulfide (PhSe-SR) DPDS->Selenylsulfide + RS⁻ Oxygen O₂ Thiol Thiol (2 RSH) Thiolate Thiolate (2 RS⁻) Thiol->Thiolate Deprotonation Proton 2 H⁺ Selenol Phenylselenol (PhSeH) Selenylsulfide->Selenol + RS⁻ Selenol->DPDS + O₂ Disulfide Disulfide (RS-SR) Water H₂O₂/H₂O

Caption: Reaction mechanism of this compound with thiols.

ExperimentalWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis Buffer Prepare Buffer Mix Mix Buffer and Thiol Buffer->Mix Thiol_Sol Prepare Thiol Solution Thiol_Sol->Mix DPDS_Sol Prepare DPDS Solution Initiate Initiate with DPDS DPDS_Sol->Initiate DTNB_Sol Prepare DTNB Solution Add_DTNB Add to DTNB DTNB_Sol->Add_DTNB Mix->Initiate Aliquot Take Aliquots Initiate->Aliquot Aliquot->Add_DTNB Measure_Abs Measure Absorbance at 412 nm Add_DTNB->Measure_Abs Calc_Conc Calculate Thiol Concentration Measure_Abs->Calc_Conc Plot_Data Plot Concentration vs. Time Calc_Conc->Plot_Data Det_Rate Determine Rate Constant Plot_Data->Det_Rate

Caption: Workflow for determining thiol oxidation kinetics.

References

Catalyst deactivation and regeneration of Diphenyl diselenide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using diphenyl diselenide ((PhSe)₂) as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic application of this compound?

A1: this compound is widely recognized as a highly effective catalyst for a variety of organic transformations, particularly in green oxidation reactions.[1] It demonstrates remarkable selectivity and efficiency when used with environmentally benign oxidants like hydrogen peroxide or tert-butyl hydroperoxide.[1] Common applications include the oxidation of sulfides to sulfoxides, alcohols to carbonyl compounds, and olefin epoxidation.[1]

Q2: How does this compound function as a catalyst in oxidation reactions?

A2: The catalytic activity of this compound involves the temporary oxidation of the selenium center to active species such as benzeneseleninic acid (PhSeO₂H) or peroxy-seleninic intermediates.[1] These intermediates then transfer an oxygen atom to the substrate, after which the catalyst is regenerated back to its original diselenide form, completing the catalytic cycle.[1]

Q3: What are the advantages of using this compound as a catalyst?

A3: this compound offers several advantages, especially in the context of green chemistry:

  • Mild Reaction Conditions: It facilitates oxidations under gentle conditions, reducing the need for harsh reagents and high temperatures.[1]

  • High Selectivity: It can selectively oxidize specific functional groups without over-oxidation. For instance, it can convert sulfides to sulfoxides without forming sulfones.[1]

  • Environmentally Friendly: When used with oxidants like hydrogen peroxide, the primary byproduct is water, minimizing hazardous waste.[1]

  • Low Catalyst Loading: Effective catalysis can often be achieved with a low concentration of this compound.[1]

Q4: Can this compound be recycled and reused?

A4: Yes, the reusability of this compound is a key feature, contributing to its sustainability. It can be recovered from the reaction mixture, and for easier separation, it can be immobilized on solid supports like magnetic nanoparticles or silica.[1][2] Immobilized catalysts can be conveniently separated using an external magnetic field or filtration and have been shown to be reusable for multiple cycles without a significant loss of efficiency.[2][3]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My reaction catalyzed by this compound is showing low to no conversion to the desired product. What are the possible causes and how can I troubleshoot this?

A: Low or no product yield in a this compound-catalyzed reaction can stem from several factors related to the catalyst's activity, the reaction conditions, or the purity of the reagents.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Relevant Information
Catalyst Deactivation 1. Check for Over-oxidation: The catalyst may have been oxidized beyond the active seleninic acid state to a less active or inactive species. 2. Avoid Catalyst Poisoning: Ensure all reagents and solvents are pure and free from impurities that can poison the catalyst, such as strong nucleophiles or certain metals.[4]In oxidation reactions, the active catalytic species is generated by the oxidation of this compound. However, excessively strong oxidizing conditions can lead to irreversible oxidation.
Sub-optimal Reaction Conditions 1. Optimize Catalyst Loading: The concentration of the catalyst is crucial. Too little may result in a slow reaction, while too much can sometimes lead to side reactions. Perform a small-scale optimization to find the ideal loading. 2. Adjust Temperature: While many reactions proceed at room temperature, some may require gentle heating to improve the rate. 3. Verify Oxidant Stoichiometry: Ensure the correct amount of oxidant is used. An insufficient amount will lead to incomplete conversion.The optimal catalyst loading can vary depending on the specific reaction.[5]
Impure Reagents or Solvents 1. Use High-Purity Materials: Ensure that the this compound, substrate, and solvents are of high purity. 2. Dry Solvents: Moisture can interfere with the reaction and potentially deactivate the catalyst. Use freshly dried solvents.Impurities can act as catalyst poisons, inhibiting the reaction.[5]
Problem 2: Catalyst Deactivation and Discoloration

Q: My this compound catalyst, which is typically a yellow solid, has changed color during the reaction, and its activity has decreased in subsequent runs. What could be the cause?

A: A change in the appearance of the catalyst coupled with a decrease in activity strongly suggests catalyst deactivation. The yellow color of this compound can be lost upon its conversion to other selenium species.

Deactivation Mechanisms and Regeneration:

  • Over-oxidation: In the presence of strong oxidants, this compound can be oxidized to higher oxidation state selenium species, which may be less catalytically active or inactive. The formation of benzeneseleninic acid is part of the catalytic cycle, but further oxidation can be detrimental.

  • Formation of Stable Adducts: this compound and its intermediates can react with certain functional groups, particularly thiols, to form stable selenium-sulfur adducts, which can remove the catalyst from the catalytic cycle.[6]

  • Thermal or Photochemical Degradation: Although relatively stable, excessive temperatures or prolonged exposure to high-energy light can lead to the degradation of this compound.[7]

Catalyst Regeneration

Q: How can I regenerate my deactivated this compound catalyst?

A: Regeneration of a deactivated this compound catalyst typically involves the reduction of oxidized selenium species back to the diselenide.

Regeneration Protocol for Oxidized this compound:

If the catalyst has been deactivated due to over-oxidation (e.g., formation of seleninic acids), a reduction step can be employed to regenerate the diselenide.

Experimental Protocol:

  • Isolation of the Deactivated Catalyst:

    • If the catalyst is homogeneous, it can be recovered from the reaction mixture by extraction or chromatography after the reaction is complete.

    • For heterogeneous catalysts, separation is simpler and can be achieved by filtration or, in the case of magnetic nanoparticle supports, by using an external magnet.[2][8]

  • Reduction of the Oxidized Selenium Species:

    • Dissolve the recovered selenium species in a suitable solvent (e.g., ethanol).

    • Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C.[9] The reaction can be monitored by the disappearance of the starting material.

    • Alternatively, other reducing agents like hypophosphorous acid can be used.

  • Work-up and Purification:

    • After the reduction is complete, the reaction mixture is typically quenched with water.

    • The regenerated this compound can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

    • The purity of the regenerated this compound can be checked by techniques like ¹H NMR, ¹³C NMR, and melting point determination.

Experimental Protocols

Protocol 1: Monitoring Catalyst Activity via ¹H NMR

This protocol describes a general method to monitor the progress of a this compound-catalyzed oxidation by observing the disappearance of the starting material and the appearance of the product.

Materials:

  • Reaction mixture aliquot

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tube

Procedure:

  • At various time points, withdraw a small aliquot from the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a reducing agent like a drop of sodium thiosulfate solution to remove the oxidant).

  • Dilute the aliquot with a suitable deuterated solvent.

  • Add a known amount of an internal standard.

  • Acquire a ¹H NMR spectrum.

  • By comparing the integration of characteristic peaks of the starting material, product, and the internal standard, the conversion and yield can be determined over time.

Protocol 2: Recovery of Immobilized this compound on Magnetic Nanoparticles

This protocol outlines the recovery of a this compound catalyst immobilized on magnetic nanoparticles.

Materials:

  • Reaction mixture containing the magnetic catalyst

  • Strong external magnet

  • Washing solvent (e.g., ethyl acetate, ethanol)

  • Drying apparatus (e.g., vacuum oven)

Procedure:

  • Once the reaction is complete, place a strong external magnet against the side of the reaction vessel.

  • The magnetic catalyst particles will be attracted to the magnet, allowing the reaction solution to be carefully decanted or filtered.

  • Remove the magnet and add a fresh portion of a suitable washing solvent to the catalyst particles.

  • Agitate the mixture to wash the catalyst and then re-apply the magnet to separate the catalyst from the washing solvent.

  • Repeat the washing step 2-3 times.

  • After the final wash, dry the catalyst under vacuum to remove any residual solvent before reusing it in a subsequent reaction.[2][3]

Visualizations

Catalytic Cycle of this compound in Oxidation Reactions

Catalytic_Cycle PhSeSePh (PhSe)₂ PhSeOH PhSeOH PhSeSePh->PhSeOH Oxidant PhSeOH->PhSeSePh Regeneration PhSeO2H PhSeO₂H PhSeOH->PhSeO2H Oxidant PhSeO2H->PhSeOH Substrate -> Product Substrate Substrate Product Product Oxidant Oxidant (e.g., H₂O₂) H2O H₂O

Caption: Catalytic cycle of this compound in an oxidation reaction.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes regenerate Regenerate or use fresh catalyst check_catalyst->regenerate No check_reagents Are reagents pure? check_conditions->check_reagents Yes optimize_loading Optimize catalyst loading check_conditions->optimize_loading No purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No end_success Yield Improved check_reagents->end_success Yes regenerate->end_success optimize_temp Optimize temperature/time optimize_loading->optimize_temp optimize_oxidant Check oxidant stoichiometry optimize_temp->optimize_oxidant optimize_oxidant->end_success purify_reagents->end_success

Caption: Decision tree for troubleshooting low yield in this compound catalyzed reactions.

Catalyst Deactivation and Regeneration Pathway

Deactivation_Regeneration Active Active Catalyst (PhSe)₂ Oxidized Oxidized Intermediates (e.g., PhSeO₂H) Active->Oxidized Oxidation (Catalytic Cycle) Poisoned Deactivated Catalyst (Poisoned/Adducts) Active->Poisoned Impurities/Thiols Oxidized->Active Reduction by Substrate (Catalytic Cycle) Over_oxidized Deactivated Catalyst (Over-oxidized species) Oxidized->Over_oxidized Excess Oxidant Regeneration Regeneration (e.g., with NaBH₄) Over_oxidized->Regeneration Regeneration->Active

Caption: Pathways for deactivation and regeneration of this compound catalyst.

References

Strategies to improve selectivity in Diphenyl diselenide-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diphenyl diselenide-catalyzed reactions. The focus is on strategies to enhance chemo-, regio-, and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic role of this compound?

This compound ((PhSe)₂), a stable, orange-colored solid, serves as a versatile pre-catalyst in a variety of organic transformations. Its primary role is to act as a source of an active electrophilic selenium species (e.g., PhSe⁺).[1][2] This is typically achieved through oxidation or reaction with an electrophile. The generated active selenium species then reacts with the substrate, often an alkene or alkyne, to form an intermediate like a seleniranium ion.[1][3] This intermediate is then susceptible to nucleophilic attack, leading to the functionalized product. The selenium species is subsequently regenerated, completing the catalytic cycle.

Q2: How can I improve the chemoselectivity of oxidation reactions?

This compound is particularly effective for selective oxidations when used with green oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[4]

  • Sulfide to Sulfoxide: It can selectively oxidize sulfides to sulfoxides without significant over-oxidation to the corresponding sulfones.[4][5]

  • Alcohols to Carbonyls: It catalyzes the oxidation of alcohols to aldehydes or ketones.[6]

  • Aldehydes to Carboxylic Acids/Esters: Aldehydes can be oxidized to carboxylic acids in aqueous media or to esters if the reaction is performed in an alcohol solvent.[7]

To enhance chemoselectivity, consider the following:

  • Choice of Oxidant: Mild oxidants like H₂O₂ are often preferred as they typically result in water as the only byproduct.[4][7]

  • Solvent: The choice of solvent can dictate the reaction outcome. For instance, using water as a solvent for aldehyde oxidation yields carboxylic acids, while using an alcohol solvent can produce esters.[7]

  • Catalyst Loading: Using a low catalyst loading of this compound is often sufficient and contributes to the "greenness" of the reaction.[4]

Q3: How can regioselectivity be controlled in reactions involving unsymmetrical substrates?

Controlling regioselectivity is a significant challenge, especially with non-polarized internal alkenes.[3] However, several strategies can be employed:

  • Co-catalysis with Transition Metals: The choice of a transition metal co-catalyst can dictate the regiochemical outcome. For example, in the selenylation of o-carboranes, Ru(II) catalysis selectively yields B(4)-selenylated products, whereas Pd(II) catalysis exclusively forms C(1)-selenylated products.[8][9]

  • Directing Groups: The presence of certain functional groups on the substrate can direct the regioselectivity. For instance, an allylic B(MIDA) substitution has been shown to control the regioselectivity in olefin transpositional chlorination and imidation reactions.[3]

  • Reaction System: In some cases, the combination of reagents can influence regioselectivity. For example, in the thioselenation of alkenes, a mixed system of diphenyl disulfide and this compound under photoirradiation can lead to excellent regioselectivity.[10]

Q4: How can I achieve enantioselectivity or diastereoselectivity in my reaction?

Standard this compound is an achiral catalyst and will not induce enantioselectivity. To achieve asymmetric induction, the use of chiral diselenide catalysts is necessary.[2]

  • Chiral Diselenide Catalysts: Diaryl diselenides containing a chiral moiety are required for reactions involving enantioselective or diastereoselective cyclizations.[2] These chiral catalysts can provide excellent selectivity.[2][11]

  • Substrate Control: In some cases, the inherent chirality of the substrate can influence the diastereoselectivity of the reaction, as seen in the dihydroxylation of certain olefins.[12]

  • Ligand-Controlled Asymmetry: While not directly using a chiral diselenide, in transition-metal co-catalyzed reactions, the use of chiral ligands on the metal can induce enantioselectivity.[13][14][15]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient generation of the active electrophilic selenium species. 2. Catalyst deactivation. 3. Unfavorable reaction equilibrium.1. Use a co-oxidant (e.g., bromine, m-CPBA) to generate a more reactive species like phenylselenyl bromide in situ.[1][9] 2. For oxidation reactions, pre-mix the this compound with the oxidant (e.g., TBHP) for a period before adding the substrate to form the active catalyst.[6] 3. Increase the reaction temperature or switch to a more polar solvent to improve reaction rates. 4. In reactions involving ketone enolates, the equilibrium can be unfavorable; adding O₂ can drive the reaction to completion by converting the PhSe⁻ byproduct back to this compound.[16]
Poor Chemoselectivity (e.g., over-oxidation) 1. Oxidant is too strong or used in large excess. 2. Reaction time is too long. 3. Reaction temperature is too high.1. Switch to a milder oxidant (e.g., H₂O₂). 2. Carefully control the stoichiometry of the oxidant. 3. Monitor the reaction closely using TLC or GC and quench it as soon as the starting material is consumed. 4. Reduce the reaction temperature.
Incorrect Regioisomer or Mixture of Isomers 1. Lack of directing factors in the substrate. 2. Inappropriate catalytic system for the desired regioselectivity.1. If applicable, introduce a directing group on the substrate. 2. Screen different transition metal co-catalysts (e.g., Ru, Pd, Cu) that are known to influence regioselectivity in similar reactions.[8][9][17] 3. Modify the electronic properties of the this compound catalyst by using substituted diaryl diselenides.
Lack of Stereoselectivity 1. Use of an achiral catalyst (this compound).1. Synthesize or purchase a chiral diselenide catalyst for enantioselective reactions.[2][11] 2. For diastereoselectivity, investigate the effect of solvent and temperature, as these can influence the transition state energies of the diastereomeric pathways.

Quantitative Data Summary

Table 1: Effect of Co-catalyst on Regioselectivity of o-Carborane Selenylation

SubstrateSelenium SourceCo-catalystProductSelectivityYield (%)
o-Carborane acidPhenylselenyl bromideRu(II)B(4)-selenylatedHigh89
o-Carborane acidThis compoundPdCl₂C(1)-selenylatedExclusive97
Data synthesized from references[8][9].

Table 2: Comparison of Catalysts for Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

CatalystOxidantReaction Time (h)Yield (%)Selectivity (%)
Dibenzyl SelenideH₂O₂495>99
This compoundH₂O₂692>99
Manganese (IV) OxideH₂O₂128590 (Sulfone byproduct)
Data from reference[5]. Note: Dibenzyl selenide is shown for comparison of efficacy.

Table 3: Influence of Catalyst Chirality on Enantioselective 1,2-Oxyamination of Alkenes

CatalystReactionYield (%)Enantiomeric Ratio (e.r.)
This compound (Achiral)1,2-ditosyl imidazolidin-2-one synthesis59Not Reported
Chiral Diselenide J1,2-ditosyl imidazolidin-2-one synthesis89Increased e.r.
Chiral Diselenide K1,2-ditosyl imidazolidin-2-one synthesis87Increased e.r.
Chiral Diselenide L1,2-ditosyl imidazolidin-2-one synthesis89Increased e.r.
Data synthesized from reference[2].

Key Experimental Protocols

Protocol: this compound-Catalyzed Oxidation of an Alcohol to a Ketone

This protocol is a generalized procedure based on methodologies for alcohol oxidation.[6]

  • Catalyst Activation: In a round-bottom flask, dissolve this compound (1-5 mol%) in a suitable solvent (e.g., toluene). Add the oxidant (e.g., tert-butyl hydroperoxide, 1.0-1.5 equivalents) to the solution. Stir the mixture for at least 30 minutes at room temperature. This pre-mixing step is crucial for the formation of the active catalytic species.

  • Reaction Execution: To the activated catalyst mixture, add the alcohol substrate (1.0 equivalent).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ketone.

Mandatory Visualizations

G cluster_cycle Catalytic Cycle (PhSe)2 This compound (Pre-catalyst) PhSe-X Active Electrophilic Selenium Species (e.g., PhSe-OH, PhSe-O-O-tBu) (PhSe)2->PhSe-X [Oxidant] Seleniranium Seleniranium Ion Intermediate PhSe-X->Seleniranium + Substrate (e.g., Alkene) Product_Se Functionalized Product with Selenium Moiety Seleniranium->Product_Se + Nucleophile Product Final Product Product_Se->Product Elimination / Reduction PhSeOH Benzeneselenenic Acid Product_Se->PhSeOH Regeneration Step PhSeOH->(PhSe)2 Condensation (-H2O)

Caption: General catalytic cycle for this compound.

G cluster_chemo Chemoselectivity cluster_regio Regioselectivity cluster_stereo Stereoselectivity start Poor Selectivity Observed q_type What type of selectivity is poor? start->q_type chemo_sol 1. Change Oxidant (e.g., to H2O2) 2. Adjust Stoichiometry 3. Lower Temperature 4. Change Solvent q_type->chemo_sol Chemo regio_sol 1. Screen Metal Co-catalysts (Ru, Pd) 2. Add Directing Group to Substrate 3. Modify Catalyst Electronics q_type->regio_sol Regio stereo_sol 1. Use a Chiral Diselenide Catalyst 2. Screen Solvents/Temperature q_type->stereo_sol Stereo end Selectivity Improved chemo_sol->end regio_sol->end stereo_sol->end

Caption: Troubleshooting workflow for selectivity issues.

G cluster_pathway Controlling Regioselectivity in o-Carborane Selenylation start o-Carborane Acid + Selenium Source path_ru Ru(II) Catalyst (PhSeBr source) start->path_ru path_pd Pd(II) Catalyst ((PhSe)2 source) start->path_pd prod_b4 B(4)-Selenylated Product path_ru->prod_b4 Selective B-H Activation prod_c1 C(1)-Selenylated Product path_pd->prod_c1 Selective Decarboxylative C-H Activation

Caption: Metal-controlled regioselective selenylation pathways.

References

Diphenyl Diselenide: A Technical Guide to Safe Laboratory Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling of Diphenyl diselenide (PhSe)₂ in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, ensuring a safe and compliant research environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with the following primary risks:

  • Acute Toxicity: It is toxic if swallowed or inhaled.[1][2][3]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1][2][4]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1][4]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial. Always use the following:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.[1]

  • Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[1][5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when there is a risk of inhaling dust.[2][5][6] Work should be conducted in a chemical fume hood.[2][3][6]

Q3: How should I properly store this compound?

A3: Store this compound in a cool, dry, and well-ventilated place.[1][4] Keep the container tightly closed and store it locked up.[2][4] It is incompatible with halogens, reducing agents, and oxidizing agents.[2]

Q4: What should I do in case of accidental skin or eye contact?

A4: Immediate action is critical:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and shoes.[6] Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

Q5: What are the signs and symptoms of exposure to this compound?

A5: While specific symptoms from acute exposure are not fully detailed in all sources, potential effects based on its toxicity profile include irritation to the eyes and skin.[6] Ingestion can be poisonous and may lead to liver damage.[6] Inhalation may cause lung damage.[6] Chronic exposure may lead to more generalized health deterioration.[5]

Troubleshooting Guides

Issue: Small Spill of this compound Powder

Symptoms: A small amount of yellow crystalline powder is visible on a lab surface.

Solution Workflow:

start Small Spill Detected evacuate Alert others and evacuate the immediate area start->evacuate ppe Don appropriate PPE: - Respirator - Goggles & Face Shield - Chemical-resistant gloves - Lab coat evacuate->ppe contain Prevent further spread. Avoid raising dust. ppe->contain cleanup Carefully sweep or vacuum up the spilled material. contain->cleanup collect Place in a sealed, labeled container for hazardous waste. cleanup->collect decontaminate Clean the spill area with soap and water. collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste. decontaminate->dispose end Spill Managed dispose->end

Caption: Small Spill Cleanup Workflow

Detailed Steps:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.[2]

  • Personal Protective Equipment: Before approaching the spill, don all required PPE, including a respirator, safety goggles, face shield, chemical-resistant gloves, and a protective lab coat.[1][2]

  • Containment: Prevent the powder from spreading. Critically, avoid any actions that could generate dust.[1][2][4]

  • Cleanup: Carefully sweep up the material and place it into a suitable, closed container for disposal.[1][4] Alternatively, you can vacuum the material with a HEPA-filtered vacuum.

  • Decontamination: After the solid has been removed, decontaminate the area by washing it with soap and water.

  • Disposal: All contaminated materials, including gloves, wipes, and the collected chemical, must be disposed of as hazardous waste according to your institution's and local regulations.[1][4]

Issue: Accidental Inhalation or Ingestion

Symptoms: A researcher feels unwell after potentially inhaling dust or ingesting the substance.

Solution Workflow:

start Exposure Occurs inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion move_to_fresh_air Move to fresh air immediately. inhalation->move_to_fresh_air call_poison_center Immediately call a POISON CENTER or doctor. ingestion->call_poison_center artificial_respiration If not breathing, give artificial respiration. move_to_fresh_air->artificial_respiration If necessary rinse_mouth Rinse mouth with water. Do NOT induce vomiting. call_poison_center->rinse_mouth medical_attention Seek immediate medical attention. Show them the SDS. artificial_respiration->medical_attention rinse_mouth->medical_attention

Caption: First Aid for Inhalation or Ingestion

Detailed Steps:

  • In case of Inhalation:

    • Immediately move the person to fresh air.[1][4][6]

    • If the person is not breathing, give artificial respiration.[1][4][6]

    • Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[1][2]

  • In case of Ingestion:

    • Immediately call a poison control center or a doctor.[1][2][4]

    • Rinse the mouth with water.[4][6]

    • Never give anything by mouth to an unconscious person.[4]

    • Do NOT induce vomiting.

    • Seek immediate medical attention and provide the SDS.[2]

Data Presentation

Physical and Chemical Properties
PropertyValue
Chemical Formula C₁₂H₁₀Se₂
Molecular Weight 312.13 g/mol
Appearance Yellow crystalline powder/solid[7][8]
Melting Point 59-63 °C[6]
Solubility Insoluble in water.[6][8][9] Soluble in hot alcohol, ether, and xylene.[9]
Odor Pungent[8]
Toxicity Data
EndpointValueSpeciesRoute
LD₅₀ 28 mg/kgMiceIntravenous[7]

This table contains limited publicly available data. Always refer to the specific Safety Data Sheet provided by your supplier for the most comprehensive information.

Hazard Classifications
Hazard StatementClassification
H301 + H331 Toxic if swallowed or if inhaled[1]
H373 May cause damage to organs through prolonged or repeated exposure[1]
H410 Very toxic to aquatic life with long lasting effects[1]

This guide is intended for informational purposes and should not replace a thorough reading of the Safety Data Sheet (SDS) and your institution's specific safety protocols. Always prioritize safety and handle this compound with the utmost care.

References

Diphenyl diselenide stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyl diselenide. It specifically addresses issues related to its stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing and reducing agents.[1][2] It is stable under these recommended storage conditions.[1]

Q2: Is this compound stable in aqueous solutions?

A2: this compound is insoluble in water.[3] However, studies have shown that it is chemically stable in isotonic phosphate buffer (PBS) at pH 7.4, as well as in simulated gastric and intestinal fluids, which are mildly acidic and basic, respectively.[2] This suggests good stability in aqueous suspensions under these conditions.

Q3: How does pH affect the stability of this compound?

A3: While stable in mildly acidic to mildly basic conditions, the stability of this compound can be compromised under strongly acidic or strongly basic conditions.[2] Although it is considered relatively stable in dilute acids or bases, concentrated or harsh conditions can lead to degradation.[4] The reactivity of the Se-Se bond is known to be influenced by pH, particularly in the presence of other reagents like thiols.[5]

Q4: Can I use this compound in reactions with strong acids like HCl or H₂SO₄?

A4: Caution is advised. While this compound may tolerate dilute or catalytic amounts of strong acids, concentrated strong acids can promote its degradation over time. Protons may catalyze the cleavage of the Se-Se bond, especially in the presence of nucleophiles.[3]

Q5: Is this compound stable in the presence of strong bases like NaOH or KOH?

A5: Strong bases, such as concentrated sodium hydroxide, can induce the degradation of this compound. The hydroxide ion can act as a nucleophile, attacking the Se-Se bond and leading to disproportionation products.[3][6]

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution / Troubleshooting Step
Yellow solution of this compound becomes colorless. The Se-Se bond has been cleaved.This is often due to reduction. Common reducing agents like sodium borohydride will reduce this compound to the colorless benzeneselenolate anion (PhSe⁻).[7] Ensure no unintended reducing agents are present in your reaction.
A red precipitate (elemental selenium) forms in the reaction. Significant degradation of the selenium-containing species has occurred.This can happen under harsh conditions or with certain reagents. In the synthesis of related compounds using potassium hydroxide and selenium, a red color is also observed.[1] Consider lowering the temperature, using a less harsh grade of acid/base, or deoxygenating your solvent, as oxidation of degradation products can lead to elemental selenium.
Reaction in a basic medium is giving unexpected side products. This compound is likely undergoing base-mediated disproportionation.The hydroxide ion can attack the Se-Se bond, leading to the formation of benzeneselenol (PhSeH) and benzeneseleninic acid (PhSeO₂H).[6] These species can then react with your substrate or other reagents. Try using a non-nucleophilic organic base or running the reaction at a lower temperature.
Reaction in an acidic medium is sluggish or forms byproducts. Protonation of this compound may be activating it for undesired side reactions.Acid can catalyze the reaction of this compound with nucleophiles present in the medium (including the solvent).[3] If possible, reduce the amount of acid, use a weaker acid, or add the this compound slowly to the acidic mixture to minimize its decomposition.
The this compound appears to be consumed, but the desired reaction is not occurring. A common cause is reaction with thiol impurities or thiol-containing reagents.The reaction of this compound with thiols is often rapid and pH-dependent.[5] Ensure all reagents and solvents are free from thiol impurities. If your reaction involves a thiol, consider that it will likely react with the this compound.

Quantitative Stability Data Summary

Direct quantitative data on the degradation rate of this compound in strong acids and bases is limited in the literature. However, its stability in various relevant media has been reported and is summarized below.

Medium Condition Observed Stability Reference
Isotonic Phosphate BufferpH 7.4Chemically stable[2]
Simulated Gastric FluidAcidicChemically stable[2]
Simulated Intestinal FluidBasicChemically stable[2]
PlasmaBiological MatrixNot susceptible to degradation[2]
Strong Acid (e.g., 1M HCl)InferredPotential for slow degradation via proton-assisted Se-Se bond cleavage.[3]
Strong Base (e.g., 1M NaOH)InferredSusceptible to degradation via nucleophilic attack by hydroxide, leading to disproportionation.[3][6]

Experimental Protocols

Protocol: General Procedure for Assessing this compound Stability

This protocol provides a framework for researchers to assess the stability of this compound under their specific experimental conditions.

Objective: To determine the stability of this compound in a given acidic or basic solution over time.

Materials:

  • This compound

  • Solvent system of interest (e.g., methanol, acetonitrile)

  • Acid or base of interest (e.g., HCl, NaOH)

  • UV-Vis spectrophotometer or HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Stirring plate and stir bar

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL in methanol).

  • Prepare Test Solutions:

    • In separate volumetric flasks, prepare your test solutions by adding the desired amount of acid or base to the chosen solvent.

    • Prepare a control solution with only the solvent.

  • Initiate the Stability Test:

    • To each flask (test and control), add a known volume of the this compound stock solution to achieve the final desired concentration.

    • Start a timer immediately after addition. Keep the solutions stirred at a constant temperature, protected from light if investigating thermal stability alone.

  • Monitor Degradation:

    • Using UV-Vis Spectroscopy: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Record the UV-Vis spectrum. This compound has a characteristic absorbance that can be monitored for a decrease in intensity, indicating degradation.

    • Using HPLC: At the same time intervals, withdraw an aliquot and inject it into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Monitor the decrease in the peak area of the this compound peak and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time = 0).

    • Plot the percentage of remaining this compound versus time to visualize the degradation profile.

Visualizations

Logical Relationships and Workflows

degradation_pathway_basic DPDS This compound (Ph-Se-Se-Ph) Intermediate Unstable Intermediate [Ph-Se(OH)-Se-Ph]⁻ DPDS->Intermediate OH Hydroxide Ion (OH⁻) OH->DPDS Nucleophilic Attack PhSeOH Benzeneselenenic Acid (Ph-Se-OH) Intermediate->PhSeOH Disproportionation PhSeH Benzeneselenol (Ph-SeH) Intermediate->PhSeH PhSeO2H Benzeneseleninic Acid (Ph-SeO₂H) PhSeOH->PhSeO2H Further Reaction with OH⁻ or O₂ PhSeH->DPDS Rapid Air Oxidation Air Air (O₂) Air->PhSeH

Caption: Proposed degradation pathway of this compound under strong basic conditions.

degradation_pathway_acidic DPDS This compound (Ph-Se-Se-Ph) Protonated_DPDS Protonated Intermediate [Ph-Se(H)-Se-Ph]⁺ DPDS->Protonated_DPDS H_plus Proton (H⁺) H_plus->DPDS Protonation PhSeNu Phenylselenyl Product (Ph-Se-Nu) Protonated_DPDS->PhSeNu Cleavage PhSeH Benzeneselenol (Ph-SeH) Protonated_DPDS->PhSeH Nu Nucleophile (e.g., H₂O, ROH) Nu->Protonated_DPDS Nucleophilic Attack PhSeH->DPDS Rapid Air Oxidation Air Air (O₂) Air->PhSeH

Caption: Proposed degradation pathway of this compound under strong acidic conditions.

troubleshooting_workflow start This compound (DPDS) Degradation Suspected check_conditions Are reaction conditions strongly acidic (pH < 3) or strongly basic (pH > 11)? start->check_conditions check_reagents Are other nucleophiles, electrophiles, or reducing/ oxidizing agents present? check_conditions->check_reagents No ph_degradation High Likelihood: pH-induced degradation. (Disproportionation/Cleavage) check_conditions->ph_degradation Yes check_purity Check for impurities in reagents/solvents (e.g., thiols, peroxides). check_reagents->check_purity No / Unsure reagent_reaction High Likelihood: Reaction with another species. check_reagents->reagent_reaction Yes isolate_cause Action: Run control experiments - Exclude suspect reagents one by one. - Purify reagents and solvents. check_purity->isolate_cause mitigate_ph Action: Reduce temperature, use weaker/less acid/base, protect from air (if PhSeH forms). ph_degradation->mitigate_ph reagent_reaction->isolate_cause

Caption: Troubleshooting workflow for this compound degradation in experiments.

References

Technical Support Center: Diphenyl Diselenide-Mediated Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diphenyl diselenide-mediated syntheses. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this compound ((PhSe)₂).

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction using this compound is resulting in a very low yield or failing altogether. What are the common causes and how can I improve the outcome?

Answer: Low yields in this compound-mediated reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here are the primary areas to investigate:

  • Reagent Purity and Stability:

    • This compound Quality: Ensure the this compound you are using is pure. Impurities can interfere with the reaction. It appears as a yellow, crystalline solid.[1] If it has a reddish hue, it may contain elemental selenium, which can be removed by recrystallization from hexane.[2][3]

    • Solvent and Other Reagents: The purity of your solvent and other starting materials is critical. Trace amounts of water or other nucleophiles can consume the electrophilic selenium species. Ensure you are using dry, high-purity solvents and reagents.

  • Reaction Conditions:

    • Temperature: The optimal temperature can be highly reaction-specific. Some reactions proceed well at room temperature, while others require heating. For instance, in the synthesis of bis-selenium-alkenes, increasing the temperature from ambient to 100°C significantly impacted the yield.[4] It is advisable to perform small-scale trials at different temperatures to find the optimum.

    • Solvent Choice: The polarity of the solvent can dramatically affect the reaction outcome. In the synthesis of 3-selenylindoles, polar aprotic solvents like ethyl acetate and acetone gave significantly higher yields (84% and 91%, respectively) compared to non-polar solvents like toluene (very poor yield) or protic solvents like PEG200 (20% yield).[5]

    • Light Irradiation: Many reactions involving this compound are promoted by visible light, which can initiate radical pathways.[6][7] If you are performing a light-mediated reaction, ensure your light source is of the correct wavelength and intensity. For example, a 3W blue LED (467 nm) has been used effectively.[5] Conversely, if your reaction is not intended to be photochemical, protecting it from light might be necessary to prevent unwanted side reactions.

    • Atmosphere: The presence or absence of oxygen can be critical. Some reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents or intermediates.[8] However, other reactions, particularly those involving radical mechanisms under photo-irradiation, may require air (oxygen) to proceed efficiently.[5]

  • Catalyst and Additives:

    • Catalyst Choice and Loading: In many cases, this compound is used as a catalyst. The catalyst loading is a crucial parameter to optimize. For example, in the dithiolation of cyclohexyl isocyanide, 30 mol% of (PhSe)₂ was found to be essential for an efficient transformation.[9]

    • Co-oxidants and Additives: Some reactions require a co-oxidant to generate the active electrophilic selenium species from this compound.[10] The choice and stoichiometry of the oxidant are critical. Similarly, additives like iodine or acids/bases can significantly influence the reaction rate and yield.[4]

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction is messy, showing multiple spots on TLC, and I'm struggling to isolate the pure product. What are the likely side products and what are the best purification strategies?

Answer: The formation of side products is a common challenge. Understanding their origin can help in both minimizing their formation and selecting an appropriate purification method.

  • Common Side Products:

    • Unreacted Starting Materials: This is often a sign of incomplete conversion (see Issue 1).

    • Benzeneselenol (PhSeH): This can form from the reduction of this compound and has a notoriously unpleasant odor.[3][11] It can often be removed by a basic wash during workup.

    • Over-oxidation Products: In reactions involving oxidation, the desired product might be further oxidized to unwanted byproducts. Careful control of the oxidant stoichiometry and reaction temperature is key to avoiding this.

    • Products from Solvent Participation: In some cases, the solvent can participate in the reaction, leading to unexpected byproducts.

    • Polymerization: For reactions involving alkenes, polymerization can be a competing pathway, especially under radical conditions.[12]

  • Purification Strategies:

    • Chromatography: Flash column chromatography is the most common method for purifying products from these reactions. A careful selection of the solvent system is necessary to achieve good separation.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Distillation: For liquid products, distillation under reduced pressure can be used for purification.[11]

    • Aqueous Workup: A well-designed aqueous workup can remove many common impurities. For instance, washing with a mild base (like sodium bicarbonate solution) can remove acidic impurities, while a wash with a mild acid can remove basic impurities. A wash with a reducing agent solution (like sodium bisulfite) can sometimes help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound? A1: this compound is a toxic solid and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. It is stable at room temperature and can be stored in a tightly sealed container in a cool, dry place, protected from light.

Q2: What is the appearance of pure this compound? A2: Pure this compound is a yellow, crystalline solid.[1] An orange or reddish color may indicate the presence of elemental selenium as an impurity.

Q3: Can I use this compound as a source for both nucleophilic and electrophilic selenium? A3: Yes, this compound is a versatile reagent. It can be reduced to form the benzeneselenolate anion (PhSe⁻), a potent nucleophile, using reducing agents like sodium borohydride or sodium hydride.[1][13] This nucleophile can then be used in substitution and addition reactions.[13] this compound itself can also act as a source of electrophilic selenium, reacting with strong nucleophiles like Grignard reagents or enolates.[1][13] For weaker nucleophiles, it is often necessary to generate a more reactive electrophilic species, for example, by reaction with an oxidant or by converting it to benzeneselenenyl chloride (PhSeCl).[1]

Q4: My reaction mixture has a very strong, unpleasant smell. What is it and how can I get rid of it? A4: The unpleasant odor is likely due to the formation of volatile organoselenium compounds, most notably benzeneselenol (PhSeH).[3][11] To minimize exposure, always work in a fume hood. During the workup, quenching the reaction with an oxidizing agent like hydrogen peroxide or bleach can help to oxidize the foul-smelling selenols to the less volatile and less odorous diselenides.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies, illustrating how changing reaction parameters can impact product yield.

Table 1: Optimization of Bis-selenium-alkene Synthesis [4]

Entry(PhSe)₂ (equiv.)I₂ (mol%)SolventTemperature (°C)Time (h)MethodYield (%)
1110DMSO10024Conventional20
2110DMSO10048Conventional15
31.530DMSO1000.17 (10 min)Microwave82

Table 2: Solvent Effects on the Synthesis of 3-Phenylselenylindole [5]

EntrySolventYield (%)
1TolueneVery Poor
2Ethyl Acetate84
3Acetone91
4PEG20020
5Glycerol5
6Water57

Table 3: Optimization of (PhSe)₂-Catalyzed Dithiolation of Cyclohexyl Isocyanide [9]

Entry(PhS)₂ (equiv.)(PhSe)₂ (mol%)Concentration (M)Yield (%)
12.0300.25Good
22.0302.581
32.002.5Dramatically Decreased

Experimental Protocols

Protocol 1: Synthesis of 3-(Phenylselanyl)-1H-indole [5]

  • Reaction Setup: In a glass vial, combine indole (17.6 mg, 0.15 mmol) and this compound (31.4 mg, 0.075 mmol).

  • Solvent Addition: Add 2 mL of ethanol to the vial.

  • Irradiation: Irradiate the mixture with a 3W blue LED (467 nm) at room temperature with stirring for 18 hours under an air atmosphere.

  • Purification: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the product as a white solid.

Protocol 2: Preparation of this compound from Phenylmagnesium Bromide [2]

Caution: This procedure should be carried out in a well-ventilated fume hood, as organoselenium compounds are toxic and malodorous.

  • Grignard Reagent Formation: Prepare a solution of phenylmagnesium bromide from bromobenzene (160 g, 1.02 mol) and magnesium (24.0 g, 0.988 g-atom) in 550 mL of anhydrous diethyl ether in a 2-L three-necked, round-bottomed flask under a nitrogen atmosphere.

  • Reaction with Selenium: Add selenium powder (70 g, 0.89 g-atom) in portions to the Grignard solution at a rate that maintains a vigorous reflux. After the addition is complete, stir and heat the mixture at reflux for an additional 30 minutes.

  • Hydrolysis and Oxidation: Cool the mixture in an ice bath and add 3 g of water to hydrolyze any excess Grignard reagent. Then, add bromine (74.3 g, 0.465 mol) dropwise while keeping the ether from refluxing.

  • Workup: Slowly add a solution of ammonium chloride (53.5 g) in 140 mL of water. Filter the mixture and wash the precipitate with three 100-mL portions of ether.

  • Purification: Combine the filtrates and evaporate the solvent. Dissolve the remaining solid in 500 mL of hot hexane and filter to remove any insoluble material. Allow the filtrate to crystallize at room temperature and then at 6°C. Collect the yellow microcrystalline solid, wash with pentane, and air dry to yield this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Indole + This compound solvent Add Ethanol reagents->solvent irradiate Irradiate with Blue LED (18h, RT, Air) solvent->irradiate concentrate Concentrate irradiate->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure 3-(Phenylselanyl) -1H-indole chromatography->product

Caption: Workflow for the synthesis of 3-(Phenylselanyl)-1H-indole.

troubleshooting_low_yield cluster_reagents Check Reagents cluster_conditions Check Conditions cluster_solutions Potential Solutions start Low Yield? reagent_purity Impure (PhSe)₂ or Substrate? start->reagent_purity Yes temp Suboptimal Temperature? start->temp No solvent_purity Wet/Impure Solvent? reagent_purity->solvent_purity purify_reagents Purify/Recrystallize Reagents reagent_purity->purify_reagents dry_solvent Use Dry Solvent solvent_purity->dry_solvent solvent_choice Incorrect Solvent Polarity? temp->solvent_choice optimize_temp Screen Temperatures temp->optimize_temp atmosphere Incorrect Atmosphere (Air vs. Inert)? solvent_choice->atmosphere optimize_solvent Screen Solvents solvent_choice->optimize_solvent optimize_atm Switch to Inert or Air atmosphere->optimize_atm

Caption: Troubleshooting logic for low reaction yields.

diphenyl_diselenide_reactivity cluster_nucleophilic Nucleophilic Pathway cluster_electrophilic Electrophilic Pathway ph2se2 This compound (PhSe)₂ reduction Reduction (e.g., NaBH₄) ph2se2->reduction activation Activation (e.g., Oxidation) or Direct Reaction ph2se2->activation phse_anion Benzeneselenolate Anion (PhSe⁻) reduction->phse_anion nucleophilic_attack Reacts with Electrophiles (R-X) phse_anion->nucleophilic_attack product_nuc Product (R-SePh) nucleophilic_attack->product_nuc phse_cation Electrophilic Species ('PhSe⁺') activation->phse_cation electrophilic_attack Reacts with Nucleophiles (Nu⁻) phse_cation->electrophilic_attack product_elec Product (Nu-SePh) electrophilic_attack->product_elec

Caption: Dual reactivity pathways of this compound.

References

Technical Support Center: Purification of Diphenyl Diselenide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyl diselenide and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: The most common impurities in crude this compound ((PhSe)₂) depend on the synthetic method used. However, typical impurities include:

  • Diphenyl selenide (Ph₂Se): Often formed as a byproduct during synthesis.[1]

  • Unreacted starting materials: Such as phenylmagnesium bromide or bromobenzene.

  • Elemental selenium (Se): Can be present if an excess was used or if the reaction was incomplete.[2] The presence of excess selenium is often indicated by a red coloration of the product.[2]

  • Diphenyl triselenide: Can form in the presence of excess selenium.[2]

  • Benzeneselenol (PhSeH): May be present if the oxidation to the diselenide is incomplete.

Q2: My purified this compound is a reddish solid. What does this indicate and how can I fix it?

A2: A red coloration in your this compound product typically indicates the presence of excess elemental selenium or diphenyl triselenide.[2] Even a small amount of diphenyl triselenide (as little as 1%) can cause the product to appear red.[2] To remove this impurity, you can recrystallize the product from a suitable solvent like hot hexane.[2]

Q3: What are the best general-purpose purification techniques for this compound and its reaction products?

A3: The most effective and commonly used purification techniques are:

  • Recrystallization: Particularly effective for purifying solid this compound. Hot hexane is a commonly used solvent.[2][3]

  • Column Chromatography: A versatile technique for separating this compound from its byproducts and other reaction components. Silica gel is a common stationary phase, with hexane or hexane/ethyl acetate mixtures used as the eluent.[4]

  • Distillation: For liquid products like diphenyl selenide, distillation under reduced pressure is an effective purification method.[5][6]

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an excellent and rapid method for monitoring the progress of column chromatography and for assessing the purity of fractions.[7] By comparing the spots of your collected fractions to a standard of pure this compound and your crude mixture, you can identify which fractions contain the purified product.

Troubleshooting Guides

Issue 1: Difficulty in Separating this compound from Diphenyl Selenide

Q: I am struggling to separate this compound from diphenyl selenide using column chromatography. They have very similar retention factors (Rf) on TLC. What can I do?

A: This is a common issue due to the similar polarities of the two compounds. Here are a few troubleshooting steps:

  • Optimize Your Solvent System:

    • Use a very non-polar eluent system. Start with pure hexane and gradually increase the polarity by adding small amounts of a slightly more polar solvent like dichloromethane or ethyl acetate.

    • Perform a detailed TLC analysis with a range of solvent systems to find one that provides the best possible separation between the two spots, even if it's small.

  • Improve Your Column Chromatography Technique:

    • Use a long column: A longer column provides more surface area for the separation to occur.

    • Fine-tune the flow rate: A slower flow rate can improve resolution.

    • Dry loading: If your compound is not very soluble in the initial eluent, you can adsorb it onto a small amount of silica gel and load it onto the column as a solid. This can lead to a sharper initial band and better separation.

  • Consider an Alternative Purification Method:

    • Recrystallization: If your product is sufficiently pure after chromatography, a final recrystallization step can help remove the last traces of diphenyl selenide.

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide much higher resolution.

Issue 2: Low Recovery of Product After Purification

Q: I am getting a very low yield after purifying my this compound reaction product. What are the potential causes and solutions?

A: Low recovery can be due to several factors throughout the purification process.

  • During Column Chromatography:

    • Product still on the column: Your eluent system may not be polar enough to elute your product. Gradually increase the polarity of the eluent and continue to collect and analyze fractions by TLC.

    • Decomposition on silica gel: Some organoselenium compounds can be sensitive to the acidic nature of silica gel. You can deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (1-2%). Alternatively, use a different stationary phase like alumina.

    • Improper column packing: Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation, resulting in mixed fractions and lower yield of the pure product.

  • During Recrystallization:

    • Using too much solvent: This will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Product is too soluble in the chosen solvent: If your product is highly soluble in the recrystallization solvent even at low temperatures, you will have low recovery. You may need to screen for a different solvent or a mixed solvent system.

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Data for this compound and a Common Impurity

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
This compound98:20.4
Diphenyl Selenide98:20.5

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Table 2: Comparison of Purification Techniques for this compound

Purification TechniqueTypical YieldAchievable PurityAdvantagesDisadvantages
Recrystallization70-90%>98%Simple, good for large scalesOnly for solids, may not remove all impurities
Column Chromatography60-85%>99%High resolution, versatileMore time-consuming, requires more solvent
Distillation (for Ph₂Se)70-85%>98%Effective for liquidsRequires vacuum, potential for thermal decomposition

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: Place the crude this compound in a flask and add a minimal amount of hot hexane while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Bright yellow crystals of this compound should form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of a this compound Reaction Product by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for many organoselenium compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation of your desired product from impurities, aiming for an Rf value of 0.2-0.4 for your product.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed without air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the eluent or a volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Apply gentle pressure to the top of the column to maintain a steady flow rate.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product and any more polar impurities.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow crude Crude Reaction Product tlc TLC Analysis to Determine Purity and Optimal Solvent System crude->tlc decision Is the product a solid and relatively pure? tlc->decision recrystallization Recrystallization decision->recrystallization Yes column Column Chromatography decision->column No pure_solid Pure Solid Product recrystallization->pure_solid rotovap Solvent Removal (Rotary Evaporator) column->rotovap pure_oil Pure Oily Product rotovap->pure_oil troubleshooting_workflow start Low Yield After Purification check_method Which purification method was used? start->check_method column Column Chromatography check_method->column Column recrystal Recrystallization check_method->recrystal Recrystallization col_issue What was the issue? column->col_issue recrystal_issue What was the issue? recrystal->recrystal_issue no_elution Product did not elute col_issue->no_elution No Elution decomp Product decomposed col_issue->decomp Decomposition poor_sep Poor separation col_issue->poor_sep Poor Separation increase_polarity Increase eluent polarity no_elution->increase_polarity deactivate_silica Deactivate silica with base or use alumina decomp->deactivate_silica optimize_solvent Optimize solvent system with TLC / Use longer column poor_sep->optimize_solvent no_crystals No crystals formed recrystal_issue->no_crystals No Crystals crystals_impure Crystals are impure recrystal_issue->crystals_impure Impure Crystals too_much_solvent Used too much solvent? -> Concentrate solution no_crystals->too_much_solvent wrong_solvent Wrong solvent? -> Screen for a new solvent no_crystals->wrong_solvent cool_slowly Cool slowly, wash crystals with cold solvent crystals_impure->cool_slowly

References

Effect of substituents on the reactivity of diaryl diselenides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of diaryl diselenides, with a focus on how aromatic substituents influence their reactivity.

Troubleshooting Guides

Experimentation with diaryl diselenides can present unique challenges. This guide addresses common issues, their probable causes, and potential solutions.

Problem Potential Causes Troubleshooting & Optimization
Low Yield in Synthesis Poor quality of Grignard reagent (if used).Incomplete reaction with elemental selenium.Side reactions due to reactive functional groups on the aryl ring.Oxidation of intermediate selenolates by air before diselenide formation.Grignard Quality: Ensure anhydrous conditions and use of high-purity magnesium. A small crystal of iodine can help initiate the reaction.[1]Selenium Reactivity: Use finely powdered elemental selenium and ensure vigorous stirring.Protecting Groups: Use appropriate protecting groups for sensitive functionalities.Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction until the final oxidative workup.[1]
Difficulty in Product Purification Products are often colored, non-volatile solids, making distillation impossible.Co-elution with starting materials or side products during column chromatography.Strong, unpleasant odor of selenium compounds.Chromatography: Use a gradient elution system for column chromatography, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity.Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate).Odor Control: Work in a well-ventilated fume hood and quench all glassware with bleach before washing.
Inconsistent Reactivity in Catalytic Assays (e.g., GPx-like activity) Degradation of the diselenide catalyst.Presence of impurities that inhibit the reaction.Incorrect pH or buffer conditions for the assay.Steric hindrance from bulky ortho-substituents preventing substrate access.[2]Purity Check: Confirm the purity of the diselenide by ¹H NMR, ¹³C NMR, and mass spectrometry before use.Assay Conditions: Optimize pH, temperature, and solvent. For GPx assays, the pKa of the thiol cofactor is critical.Degradation: Store diselenides protected from light and air. Some diselenides can undergo slow decomposition.[2]Substituent Effects: Be aware that bulky ortho-substituents can significantly decrease reactivity due to steric hindrance.[2]
Formation of Unexpected Side Products Photo-induced Reactions: Diaryl diselenides can undergo homolytic cleavage of the Se-Se bond upon exposure to UV or near-UV light, leading to radical side reactions.[1][2]Over-oxidation: In reactions involving oxidation, the selenium center can be oxidized beyond the desired state (e.g., to seleninic or selenonic acids).Reaction with Solvent: Some reactive intermediates may react with the solvent.Light Protection: Conduct reactions in flasks wrapped in aluminum foil if photo-sensitivity is a concern.[3][4]Controlled Oxidation: Use stoichiometric amounts of mild oxidants and control the reaction temperature, often running reactions at 0 °C or below.Solvent Choice: Use dry, degassed, and relatively non-reactive solvents.

Frequently Asked Questions (FAQs)

Q1: How do electronic substituents on the aryl ring affect the reactivity of the Se-Se bond?

The nature of the substituent significantly modulates the electronic properties of the selenium atoms and the Se-Se bond.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, or -Cl decrease the electron density on the selenium atoms. This makes the Se-Se bond more electrophilic and susceptible to nucleophilic attack, for example, by a thiol. Therefore, EWGs can accelerate the initial cleavage of the Se-Se bond.[5][6] However, strong EWGs can also increase the barrier for subsequent reaction steps.[6]

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ increase electron density on the selenium atoms. This strengthens the Se-Se bond towards homolytic cleavage but can make it less reactive towards nucleophiles compared to EWG-substituted analogues. However, in the context of Glutathione Peroxidase (GPx)-like activity, EDGs can enhance catalytic efficiency. For instance, a methoxy group in the para-position has been shown to result in high activity.[7]

Q2: What is the role of ortho-substituents in the reactivity of diaryl diselenides?

Ortho-substituents can have profound effects due to both steric and electronic factors:

  • Steric Hindrance: Bulky groups at the ortho position can physically block the approach of reactants to the selenium center, often leading to a significant decrease in reaction rates.[2]

  • Intramolecular Interactions: Certain ortho-substituents, particularly those with nitrogen or oxygen atoms (e.g., -NH₂, -OR), can form non-bonded intramolecular interactions with the selenium atom (Se···N or Se···O). These interactions can pre-activate the Se-Se bond for cleavage and stabilize key intermediates in catalytic cycles, such as the selenenic acid.[7][8] However, very strong Se···N interactions can sometimes be detrimental, making the selenenyl sulfide intermediate too stable and hindering the catalytic turnover.[8][9]

Q3: How do substituents impact the Glutathione Peroxidase (GPx)-like antioxidant activity of diaryl diselenides?

The GPx-like catalytic cycle involves the reduction of hydroperoxides by a thiol (like glutathione, GSH), catalyzed by the diselenide. Substituents control the efficiency of this cycle at several key steps:

  • Reduction of ArSe-SeAr by Thiol: The first step is the cleavage of the Se-Se bond by the thiol to form a selenol (ArSeH). This step is generally favored by EWGs.[5]

  • Reaction of ArSeH with Peroxide: The active selenol reacts with the peroxide to form a selenenic acid (ArSeOH).

  • Regeneration of the Catalyst: The selenenic acid reacts with another thiol molecule to form a selenenyl sulfide (ArSe-SR), which then reacts with a third thiol to regenerate the selenol and release the oxidized thiol (disulfide). Intramolecular coordination from ortho-substituents can facilitate this step.[7]

The overall activity is a balance of the rates of all steps. Diselenides with weak intramolecular Se···N interactions often show higher activity because they facilitate the crucial reaction of the selenenyl sulfide with the thiol to regenerate the active selenol.[8][9]

Q4: Can diaryl diselenides be used in photo-redox or radical reactions?

Yes. The Se-Se bond has a relatively low bond dissociation energy and can be cleaved by light to form selenyl radicals (ArSe•).[2] This property allows diaryl diselenides to be used as radical traps or as precursors for radical-mediated C-Se bond formation reactions, often without the need for a photocatalyst.[2][3][4] The reaction of diaryl diselenides with various radical precursors under photoirradiation is a versatile method for synthesizing unsymmetrical selenides.[1][2]

Quantitative Data on Substituent Effects

The following table summarizes the influence of representative substituents on the properties and reactivity of diaryl diselenides.

Substituent (R) in (p-R-C₆H₄Se)₂Substituent TypeEffect on Se-Se BondGPx-like ActivityThiol Oxidase ActivityNotes
-OCH₃ Strong EDGIncreased electron densityGenerally High[7]ModerateCan stabilize cationic intermediates.
-CH₃ Weak EDGSlightly increased electron densityModerateModerateBaseline for electron-donating effect.
-H NeutralReferenceLower activity than substituted analogues[8]ReferenceUnsubstituted diphenyl diselenide.
-Cl Weak EWGDecreased electron density, more electrophilicVariableHigh[5]Favors initial nucleophilic attack by thiols.
-CF₃ Strong EWGSignificantly decreased electron densityVariableHigh[5]Makes the Se-Se bond more prone to cleavage by nucleophiles but may inhibit later steps.[6]
-o-NH₂ EDG with CoordinationPre-activates Se-Se bond via Se···N interactionActivity is highly dependent on the strength of the Se···N interaction.[7][9]HighStabilizes key catalytic intermediates.

Experimental Protocols

Protocol 1: General Synthesis of a Symmetrical Diaryl Diselenide

This protocol describes the synthesis of bis(4-chlorophenyl) diselenide from 1-chloro-4-iodobenzene.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 1-chloro-4-iodobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Elemental selenium powder

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Grignard Reagent Preparation:

    • Add magnesium turnings (1.2 eq) to a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

    • Add a single crystal of iodine.

    • Add a small portion of a solution of 1-chloro-4-iodobenzene (1.0 eq) in anhydrous THF via a dropping funnel.

    • Once the reaction initiates (color change and gentle reflux), add the remaining aryl halide solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Selenium:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add elemental selenium powder (1.0 eq) in small portions. The reaction is exothermic.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Workup and Oxidation:

    • Pour the reaction mixture into a beaker containing ice and 1 M HCl.

    • Stir vigorously and expose to air to facilitate the oxidation of the intermediate selenolate to the diselenide (the solution will typically turn yellow/orange).

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to yield the pure diaryl diselenide.

Protocol 2: GPx-like Activity Assay

This protocol measures the ability of a diaryl diselenide to catalyze the reduction of hydrogen peroxide (H₂O₂) by a thiol, such as benzyl thiol (BnSH). The reaction is monitored by observing the consumption of the thiol.

Materials:

  • Diaryl diselenide catalyst (e.g., 10 mol%)

  • Benzyl thiol (BnSH)

  • Hydrogen peroxide (H₂O₂)

  • Solvent (e.g., Methanol or a suitable buffer)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the diselenide catalyst, BnSH, and H₂O₂ in the chosen solvent.

  • Assay Mixture: In a quartz cuvette, mix the solvent, the diselenide solution, and the BnSH solution.

  • Initiate Reaction: Start the reaction by adding the H₂O₂ solution to the cuvette.

  • Monitor Reaction: Immediately begin monitoring the decrease in absorbance of the benzyl thiol at its λ_max (around 246 nm) over time using the UV-Vis spectrophotometer.

  • Data Analysis: The initial rate of the reaction can be calculated from the slope of the absorbance vs. time plot. This rate reflects the catalytic activity of the diselenide. The reaction involves the catalyzed conversion of 2 equivalents of BnSH to benzyl disulfide (BnSSBn) for every equivalent of H₂O₂ reduced.

Visualizations

Experimental Workflow: Synthesis of Diaryl Diselenides

G start Start: Aryl Halide grignard 1. Grignard Formation (Mg, Anhydrous THF) start->grignard reaction_se 2. Reaction with Se (Elemental Selenium, 0°C to RT) grignard->reaction_se workup 3. Oxidative Workup (HCl, Air) reaction_se->workup purification 4. Purification (Column Chromatography) workup->purification product Product: Diaryl Diselenide purification->product

Caption: General workflow for the synthesis of diaryl diselenides via a Grignard reagent.

Substituent Effects on Reactivity

G substituent Aryl Substituent edg Electron Donating Group (-OCH₃, -CH₃) substituent->edg ewg Electron Withdrawing Group (-CF₃, -Cl) substituent->ewg effect_edg Increases e⁻ density at Se Less Electrophilic Se-Se edg->effect_edg effect_ewg Decreases e⁻ density at Se More Electrophilic Se-Se ewg->effect_ewg reactivity_edg Slower initial reaction with nucleophiles (e.g., thiols) effect_edg->reactivity_edg reactivity_ewg Faster initial reaction with nucleophiles (e.g., thiols) effect_ewg->reactivity_ewg

Caption: Influence of electronic substituent effects on the reactivity of the Se-Se bond.

GPx-like Catalytic Cycle

GPx_Cycle diselenide ArSe-SeAr selenol ArSeH (Active Catalyst) diselenide->selenol + 2 RSH - RSSR selenenic_acid ArSeOH selenol->selenenic_acid + H₂O₂ - H₂O selenenyl_sulfide ArSe-SR selenenic_acid->selenenyl_sulfide + RSH - H₂O selenenyl_sulfide->selenol + RSH - RSSR thiol1 2 RSH disulfide1 RSSR peroxide H₂O₂ water H₂O thiol2 RSH thiol3 RSH disulfide2 RSSR

Caption: The catalytic cycle for the GPx-like activity of diaryl diselenides.

References

Validation & Comparative

A Comparative Guide to Diphenyl Diselenide and Ebselen as Glutathione Peroxidase Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective therapeutic agents that can mitigate oxidative stress, a key pathological factor in numerous diseases, has led to significant interest in synthetic compounds that mimic the activity of the selenoenzyme glutathione peroxidase (GPx). Among these, diphenyl diselenide and ebselen have emerged as prominent candidates. This guide provides an objective comparison of their performance as GPx mimetics, supported by experimental data, detailed protocols, and mechanistic visualizations.

Performance Comparison: this compound vs. Ebselen

Numerous studies have indicated that this compound generally exhibits superior GPx mimetic activity compared to ebselen. It has been reported to be approximately twice as active as ebselen in its GPx-like function.[1][2] This enhanced activity is a key consideration for researchers developing antioxidant therapies.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the GPx-like activity of this compound and ebselen from a comparative study. The data was obtained using a spectrophotometric assay monitoring the oxidation of thiophenol (PhSH) to diphenyl disulfide (PhSSPh) in the presence of hydrogen peroxide (H₂O₂).

Compoundkcat (min⁻¹)Km (mmol L⁻¹)Catalytic Efficiency (η = kcat/Km) (min⁻¹ mmol⁻¹ L)
This compound 1.8114.50.125
Ebselen 0.9817.20.057

Table 1: Kinetic parameters for the glutathione peroxidase-like activity of this compound and ebselen. Data sourced from a study evaluating aniline-derived diselenides as GPx mimetics, which included this compound and ebselen as standards.[3]

The higher catalytic efficiency (η) of this compound underscores its enhanced capability to catalytically reduce peroxides, a crucial attribute for a GPx mimetic.

Experimental Protocols

A detailed methodology for assessing the GPx-like activity of these compounds is crucial for reproducible research. The following is a typical protocol based on the spectrophotometric monitoring of thiophenol oxidation.

Spectrophotometric Assay for GPx-like Activity

This method quantifies the catalytic activity of the selenium compounds by measuring the rate of formation of diphenyl disulfide (PhSSPh) from the oxidation of thiophenol (PhSH) by hydrogen peroxide (H₂O₂).

Materials:

  • Spectrophotometric grade methanol

  • Thiophenol (PhSH) solution in methanol

  • Hydrogen peroxide (H₂O₂) solution in methanol

  • This compound or Ebselen solution in methanol (catalyst)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture with a final volume of 2000 µL. The final concentrations of the reactants should be as follows:

    • Hydrogen peroxide (H₂O₂): 15 x 10⁻³ mol L⁻¹

    • Catalyst (this compound or Ebselen): 1 x 10⁻⁵ mol L⁻¹

    • Thiophenol (PhSH): Varied concentrations ranging from 0.5 x 10⁻³ to 15 x 10⁻³ mol L⁻¹ are used to determine the kinetic parameters.

  • Initiation of Reaction: The reaction is typically initiated by the addition of the catalyst to the mixture of PhSH and H₂O₂.

  • Spectrophotometric Measurement: Immediately after adding the catalyst, monitor the increase in absorbance at 305 nm, which corresponds to the formation of diphenyl disulfide (PhSSPh).

  • Data Acquisition: Record the absorbance at regular intervals for a set period to determine the initial rate of the reaction (V₀).

  • Kinetic Parameter Calculation: Plot the initial rates (V₀) against the corresponding thiophenol concentrations. The resulting data can be fitted to the Michaelis-Menten equation to determine the kinetic parameters, kcat and Km.[3]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of GPx mimetics and a typical experimental workflow.

GPx_Catalytic_Cycle cluster_cycle Catalytic Cycle RSeSeR (PhSe)₂ / Ebselen RSeSG RSeSG (Selenenyl Sulfide) RSeSeR->RSeSG + GSH - RSeH RSeH RSeH (Selenol) RSeOH RSeOH (Selenenic Acid) RSeH->RSeOH + H₂O₂ - H₂O GSSG GSSG RSeH->GSSG RSeSG->RSeH + GSH - GSSG RSeOH->RSeSG + GSH - H₂O H2O 2 H₂O RSeOH->H2O GSH 2 GSH GSH->RSeSeR H2O2 H₂O₂ H2O2->RSeH

Caption: Catalytic cycle of this compound and ebselen as GPx mimetics.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Solutions (Methanol, PhSH, H₂O₂, Catalyst) Cuvette Mix Reagents in Cuvette (PhSH + H₂O₂) Reagents->Cuvette Initiate Add Catalyst to Initiate Reaction Cuvette->Initiate Spectro Monitor Absorbance at 305 nm (Formation of PhSSPh) Initiate->Spectro Rates Calculate Initial Rates (V₀) Spectro->Rates Kinetics Plot V₀ vs. [PhSH] Rates->Kinetics Params Determine kcat and Km (Michaelis-Menten Fit) Kinetics->Params

Caption: Workflow for the spectrophotometric GPx-like activity assay.

Signaling Pathway Involvement

Both this compound and ebselen are known to influence cellular signaling pathways, particularly those related to the antioxidant response. For instance, this compound has been shown to protect endothelial cells from peroxynitrite-mediated damage by increasing cellular GPx expression through the enhanced nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2).[1]

Nrf2_Pathway cluster_nucleus DPDS This compound Nrf2_Keap1 Nrf2-Keap1 Complex DPDS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) GPx_Expression Increased GPx Expression ARE->GPx_Expression activates transcription Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE binds to

Caption: Simplified signaling pathway of Nrf2 activation by this compound.

Conclusion

The available experimental data indicates that this compound is a more potent glutathione peroxidase mimetic than ebselen, as evidenced by its higher catalytic efficiency. This enhanced activity, coupled with its ability to modulate protective cellular signaling pathways like the Nrf2-ARE pathway, makes it a compelling candidate for further investigation in the development of antioxidant therapies. Researchers are encouraged to utilize the provided experimental protocols to conduct their own comparative studies and further elucidate the therapeutic potential of these organoselenium compounds.

References

A Comparative Analysis of Diphenyl Diselenide and Dibenzyl Diselenide in Catalysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and organic synthesis, the selection of an appropriate catalyst is paramount for reaction efficiency and selectivity. This guide provides an objective comparison of two common organoselenium catalysts, diphenyl diselenide and dibenzyl diselenide, focusing on their performance in key chemical transformations, supported by experimental data and detailed protocols.

The catalytic prowess of organoselenium compounds, particularly in oxidation reactions, has positioned them as valuable tools in modern synthetic chemistry. Among these, this compound and dibenzyl diselenide are frequently employed. Their reactivity is primarily dictated by the nature of the organic substituent attached to the selenium atom—a phenyl group in the former and a benzyl group in the latter. This structural variance influences the electronic and steric properties of the selenium center, thereby governing their catalytic behavior. This guide delves into a comparative study of these two catalysts in crucial reactions, including the oxidation of sulfides, the Baeyer-Villiger oxidation, and their antioxidant activity mimicking the enzyme glutathione peroxidase (GPx).

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of this compound and dibenzyl diselenide in key catalytic reactions, providing a clear basis for comparison.

Table 1: Catalytic Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

CatalystSubstrateProductReaction Time (h)Yield (%)Selectivity (%)
Dibenzyl diselenide ThioanisoleMethyl Phenyl Sulfoxide495>99
This compound ThioanisoleMethyl Phenyl Sulfoxide692>99

In the selective oxidation of sulfides to sulfoxides, dibenzyl diselenide demonstrates superior catalytic efficacy with a shorter reaction time and a slightly higher yield compared to this compound under identical conditions.[1] Both selenium-based catalysts exhibit excellent selectivity, minimizing the over-oxidation to the sulfone byproduct.[1]

Table 2: Baeyer-Villiger Oxidation

CatalystSubstrateProductYield (%)
Dibenzyl diselenide (E)-α,β-unsaturated ketones(E)-vinyl esters92
This compound IsatinsIsatoic anhydridesup to 94

The choice of catalyst in the Baeyer-Villiger oxidation is substrate-dependent.[2] Dibenzyl diselenide has been identified as an optimal pre-catalyst for the oxidation of (E)-α,β-unsaturated ketones.[2] Conversely, this compound has been effectively used for the oxidation of isatins to isatoic anhydrides.[2]

Table 3: Glutathione Peroxidase (GPx)-like Antioxidant Activity

CatalystRelative GPx-like Activity
This compound Higher
Dibenzyl diselenide Lower

Direct comparative studies indicate that this compound exhibits a higher GPx-like antioxidant activity than dibenzyl diselenide.[2] This difference is attributed to the electronic effects of the phenyl group, which can better stabilize the intermediates formed during the catalytic cycle of peroxide reduction compared to the benzyl group.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.

Protocol 1: Catalytic Oxidation of Thioanisole

This protocol describes a general procedure for the selective oxidation of thioanisole to methyl phenyl sulfoxide using either this compound or dibenzyl diselenide as a catalyst.[1]

Materials:

  • Thioanisole

  • Catalyst (this compound or Dibenzyl diselenide)

  • Methanol

  • 30% Hydrogen peroxide

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for elution)

Procedure:

  • To a solution of thioanisole (1 mmol) in methanol (10 mL), add the catalyst (0.05 mmol).

  • Add 30% hydrogen peroxide (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent to obtain the desired methyl phenyl sulfoxide.[1]

Protocol 2: Glutathione Peroxidase (GPx)-like Activity Assay (NMR-based)

This protocol outlines a typical NMR-based assay to evaluate the GPx-like activity of diselenides by monitoring the reduction of hydrogen peroxide in the presence of a thiol.[2]

Reagents:

  • Diselenide catalyst solution (e.g., 0.0031 M)

  • Thiol solution (e.g., benzyl thiol, 0.031 M)

  • Hydrogen peroxide solution (e.g., 0.035 M)

  • Internal standard for NMR integration (e.g., dimethyl terephthalate (DMT), 0.0155 M)

Procedure:

  • Prepare the reagent solutions in a suitable NMR solvent (e.g., CDCl₃).

  • In an NMR tube, combine the diselenide catalyst solution, the thiol solution, and the internal standard.

  • Initiate the reaction by adding the hydrogen peroxide solution.

  • Acquire NMR spectra at regular time intervals to monitor the disappearance of the thiol and the appearance of the corresponding disulfide.

  • Calculate the concentration of the disulfide at each time point by integrating its signal relative to the internal standard.

  • Plot the concentration of the disulfide versus time to generate a kinetic profile.

  • The initial rate of the reaction is determined from the initial slope of this plot, which reflects the GPx-like activity of the catalyst.[2]

Visualization of Catalytic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and experimental workflows.

G Catalytic Cycle for Sulfide Oxidation A R-Se-Se-R (Diselenide) B R-SeOOH (Peroxyseleninic Acid) A->B H2O2 C R-SeOH (Selenenic Acid) B->C R'-SH D R-Se-S-R' (Thioselenenate) C->D R'-SH E R'-S-S-R' (Disulfide) C->E D->A R'-SH F R'-SH (Thiol) F->E

Caption: Proposed catalytic cycle for the oxidation of thiols by diselenides.

baeyer_villiger General Mechanism for Baeyer-Villiger Oxidation cluster_catalyst Catalyst Regeneration cluster_reaction Substrate Conversion RSeSeR R-Se-Se-R RSeOOH R-SeOOH RSeSeR->RSeOOH H2O2 RSeOH R-SeOH RSeOOH->RSeOH -H2O2 Intermediate Criegee Intermediate RSeOH->RSeSeR Condensation Ketone Ketone Ketone->Intermediate + RSeOOH Ester Ester Intermediate->Ester Rearrangement

Caption: General mechanism for the organoselenium-catalyzed Baeyer-Villiger oxidation.[2]

experimental_workflow Experimental Workflow for Catalyst Performance Evaluation A Reaction Setup (Substrate, Catalyst, Solvent) B Addition of Oxidant (e.g., H2O2) A->B C Reaction Monitoring (TLC, GC, or NMR) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

References

Reactivity comparison of Diphenyl diselenide and diphenyl ditelluride

Author: BenchChem Technical Support Team. Date: December 2025

Reactivity Showdown: Diphenyl Diselenide vs. Diphenyl Ditelluride

A Comparative Guide for Researchers and Drug Development Professionals

The chalcogens selenium (Se) and tellurium (Te), though neighbors in the periodic table, impart remarkably different characteristics to the organochalcogen compounds they form. For researchers in organic synthesis and drug development, understanding the nuanced reactivity of analogous compounds like this compound ((PhSe)₂) and diphenyl ditelluride ((PhTe)₂) is critical. This guide provides an objective, data-driven comparison of their performance, highlighting the superior reactivity of the tellurium analog due to its lower bond dissociation energy and distinct electronic properties.

Physicochemical Properties: The Foundation of Reactivity

The fundamental difference in reactivity between (PhSe)₂ and (PhTe)₂ originates from the intrinsic properties of the selenium and tellurium atoms. Tellurium is larger, less electronegative, and more polarizable than selenium. This directly influences the strength of the chalcogen-chalcogen bond. The Te-Te bond in diphenyl ditelluride is significantly weaker and longer than the Se-Se bond in its selenium counterpart.

This disparity in bond strength is a key predictor of reactivity. The lower bond dissociation energy (BDE) of the Te-Te bond means that less energy is required to cleave it homolytically, generating the reactive phenyltelluryl radical (PhTe•). This makes (PhTe)₂ a more dynamic and reactive molecule in chemical transformations.[1]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound ((PhSe)₂)Diphenyl Ditelluride ((PhTe)₂)
Chalcogen-Chalcogen BDE ~172 kJ/mol~126 kJ/mol
C-Chalcogen BDE ~56.0 kcal/mol~47.8 kcal/mol
Conformational Freedom SignificantSignificant

Data sourced from multiple studies.[1][2]

Both molecules exhibit considerable conformational freedom due to the flexibility of the C-X and X-X bonds (where X is Se or Te), which allows them to exist in various conformations in solution.[3][4]

Comparative Reactivity in Biological Systems

A primary area of interest for these compounds is their antioxidant potential, particularly their ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx). This enzyme is crucial for protecting cells from oxidative damage by reducing harmful peroxides.

Glutathione Peroxidase (GPx)-like Activity:

This compound is a well-established GPx mimic, exhibiting catalytic activity in the reduction of peroxides with thiols like glutathione (GSH).[5][6][7][8] The catalytic cycle involves the formation of a key selenol intermediate (PhSeH). However, studies comparing the two suggest that organotellurium compounds can also exhibit potent antioxidant properties, often linked to their pro-oxidant potential that can trigger cellular defense mechanisms.[9]

While (PhSe)₂ is widely studied for its GPx-like activity[10], the higher reactivity of the Te-Te bond in (PhTe)₂ suggests a potentially more efficient catalytic cycle, though this is often coupled with higher toxicity.[9][11] The tellurium compounds can more readily interact with sulfhydryl groups on proteins, which can lead to enzyme inhibition.[12] For instance, (PhTe)₂ has been shown to inhibit lactate dehydrogenase (LDH) activity by interacting with its essential thiol groups.[12]

Toxicity and Genotoxicity:

A critical point of divergence is their toxicological profile. In vivo studies in mice have demonstrated that at the same high dose (500 µmol/kg), (PhSe)₂ exhibited protective, anti-genotoxic effects, significantly decreasing the DNA damage index. In stark contrast, (PhTe)₂ caused a significant increase in DNA damage and showed mutagenic potential.[9][11] This heightened toxicity of organotellurides is often attributed to their ability to induce the formation of reactive oxygen species (ROS) through redox cycling.[9][11]

Table 2: Comparative Biological Activity

ActivityThis compound ((PhSe)₂)Diphenyl Ditelluride ((PhTe)₂)Reference
GPx-like Activity Widely demonstratedPotent, but less studied[7][13]
Genotoxicity (in vivo) Protective (decreased DNA damage)Genotoxic (increased DNA damage)[9][11]
Mutagenicity (in vivo) Not mutagenicMutagenic potential[9][11]
Enzyme Inhibition (LDH) InhibitoryMore potent inhibitor than (PhSe)₂[12]
Reactivity in Chemical Synthesis

The lower bond dissociation energy of (PhTe)₂ makes it an exceptionally suitable reagent for dynamic exchange reactions. This property is being explored in the field of dynamic combinatorial chemistry, where the rapid breaking and forming of Te-Te bonds allow for the creation of self-healing materials and dynamic libraries that equilibrate quickly without external stimuli.[1]

In radical reactions, the weaker C-Te bond compared to the C-Se bond also influences the reaction pathways.[2] While both compounds can generate heteroatom-centered radicals upon photoirradiation, the lower energy barrier for (PhTe)₂ often translates to milder reaction conditions or different product selectivities.[2] For example, ditellurides have been used to catalyze the regioselective dithiolation of allenes where diselenides might be less effective under the same conditions.[2]

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle of GPx Mimicry

The diagram below illustrates the generally accepted catalytic cycle for GPx-like activity of diaryl dichalcogenides. The cycle begins with the oxidation of the dichalcogenide by a peroxide (ROOH). The key difference in reactivity lies in the initial activation step (Ar-X-X-Ar → Ar-X-OH), which is more facile for tellurium due to the weaker X-X bond.

GPx_Cycle cluster_main GPx-like Catalytic Cycle Dichalcogenide Diphenyl Dichalcogenide (Ar-X-X-Ar) SelenenicAcid Selenenic/Tellurenic Acid (Ar-X-OH) Dichalcogenide->SelenenicAcid ROOH SelenenylSulfide Selenenyl/Tellurenyl Sulfide (Ar-X-SG) SelenenicAcid->SelenenylSulfide GSH ROH_label ROH + H₂O Selenol Selenol/Tellurol (Ar-XH) Selenol->Dichalcogenide O₂ or Ar-X-OH SelenenylSulfide->Selenol GSH GSSG_label GSSG

Caption: Generalized GPx-like catalytic cycle for diaryl dichalcogenides (X = Se, Te).

Logical Reactivity Comparison

The following diagram outlines the logical relationship between the fundamental atomic properties and the resulting chemical reactivity and biological toxicity.

Reactivity_Logic Property Fundamental Property (X=Te vs. Se) BDE Lower X-X BDE Property->BDE Polarizability Higher Polarizability Property->Polarizability Reactivity Higher Chemical Reactivity BDE->Reactivity Polarizability->Reactivity Toxicity Higher Biological Toxicity Reactivity->Toxicity Applications Dynamic Chemistry (Self-Healing Materials) Reactivity->Applications ProOxidant Pro-oxidant Effects (ROS) Toxicity->ProOxidant

Caption: Relationship between atomic properties, reactivity, and applications/toxicity.

Experimental Protocols

Protocol 1: Assay for Glutathione Peroxidase (GPx)-like Activity

This protocol is a standard method to evaluate the GPx-like activity of the compounds by monitoring the oxidation of glutathione (GSH) in the presence of a peroxide.

Materials:

  • This compound or diphenyl ditelluride

  • Glutathione (GSH)

  • Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH)

  • Glutathione Reductase (GR)

  • NADPH

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound (in a suitable solvent like DMSO or ethanol), GSH, peroxide, GR, and NADPH in the phosphate buffer.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer, GSH, GR, and NADPH.

  • Initiation: Add the test compound to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 37°C) to establish a baseline.

  • Catalysis: Initiate the catalytic reaction by adding the peroxide (e.g., H₂O₂).

  • Monitoring: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. The rate of NADPH consumption is proportional to the rate of GSH oxidation, and thus reflects the GPx-like activity of the compound.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Compare the rates obtained for (PhSe)₂ and (PhTe)₂ under identical conditions.

Protocol 2: Comet Assay for Genotoxicity Assessment

This protocol provides a method to assess the DNA-damaging potential of the compounds in a cellular model, as performed in comparative in vivo studies.[9][11]

Materials:

  • Test cells (e.g., isolated human leukocytes or animal-derived cells)

  • Test compound (dissolved in a biocompatible vehicle)

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (high salt, detergent, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA stain (e.g., ethidium bromide or SYBR Green)

  • Fluorescence microscope with appropriate software for image analysis

Procedure:

  • Cell Treatment: Expose the cells to different concentrations of (PhSe)₂ or (PhTe)₂ for a defined period (e.g., 24 hours). Include a negative (vehicle) and positive (known genotoxin) control.

  • Slide Preparation: Mix a small aliquot of treated cells with LMPA and layer it onto a microscope slide pre-coated with NMPA. Allow it to solidify on ice.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in the alkaline electrophoresis buffer for approximately 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., ~25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with the neutralizing buffer and then stain with the DNA-binding dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA within it using specialized software. Compare the DNA damage index between the control and treated groups.

Conclusion

The choice between this compound and diphenyl ditelluride is a trade-off between reactivity and toxicity. Diphenyl ditelluride is the more reactive compound, driven by its significantly weaker Te-Te bond. This makes it a compelling candidate for applications in dynamic materials science and catalysis where high reactivity is paramount. However, this enhanced reactivity is directly linked to greater biological toxicity and genotoxic effects, which severely limits its therapeutic potential.[9][11]

Conversely, this compound offers a more balanced profile. It is a proven antioxidant with GPx-mimetic properties and demonstrates a protective effect against DNA damage in vivo.[9] For researchers in drug development, (PhSe)₂ and its derivatives remain the more viable and safer scaffold for designing therapeutic agents that modulate cellular redox states.

References

Validating the antioxidant activity of Diphenyl diselenide in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Diphenyl diselenide (DPDS), a synthetic organoselenium compound, has emerged as a potent antioxidant agent with significant potential in cellular protection against oxidative stress. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, detailed methodologies for key experiments, and visual representations of its mechanisms of action.

Performance Comparison: this compound vs. Alternatives

This compound primarily exerts its antioxidant effects through two key mechanisms: direct scavenging of reactive oxygen species (ROS) by mimicking the activity of the selenoenzyme glutathione peroxidase (GPx), and indirect antioxidant action by activating the Nrf2 signaling pathway, which upregulates the expression of a suite of antioxidant enzymes.[1]

A notable alternative and a benchmark for GPx mimetics is Ebselen. Studies have indicated that this compound exhibits stronger antioxidant and anti-inflammatory activities compared to Ebselen.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various cellular model studies, showcasing the efficacy of this compound in mitigating oxidative stress.

Table 1: Effect of this compound on Cell Viability in Oxidative Stress Models

Cell LineOxidative StressorDPDS Concentration (µM)% Increase in Cell ViabilityReference
HBZY-1400 µM t-BHP10, 25, 50Dose-dependent increase[3]
V79H₂O₂, MMS, UVC1.62 - 12.5Increased cell survival[4]
HT22tert-BuOOHPre-incubationSignificantly prevented cytotoxicity[5]

Table 2: Efficacy of this compound in Reducing Reactive Oxygen Species (ROS)

Cell LineOxidative StressorDPDS Concentration (µM)% Reduction in ROSReference
HBZY-1400 µM t-BHP10, 25, 50Dose-dependent decrease[6]

Table 3: Impact of this compound on Antioxidant Enzyme Activity

Cell LineEnzymeDPDS TreatmentFold Increase in ActivityReference
HT22Glutathione Peroxidase (GPx)Pre-incubation6.9-fold[5]
HBZY-1Superoxide Dismutase (SOD)25, 50 µMSignificant augmentation[3]
V79Glutathione Peroxidase (GPx)Non-cytotoxic dosesIncreased activity[4]

Key Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in the validation of this compound's antioxidant activity.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

This protocol is adapted for adherent cells in a 96-well microplate format.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Oxidative stress inducer (e.g., tert-Butyl hydroperoxide, t-BHP)

  • This compound (DPDS)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells (e.g., 2 x 10⁵ cells/well) in a 24-well plate and culture overnight at 37°C. For a 96-well plate, a density of 2.5 x 10⁴ cells/well is recommended.[1]

  • Compound Treatment: Pre-treat cells with varying concentrations of DPDS for a specified duration.

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to an oxidative stressor (e.g., 400 µM t-BHP) for the desired time.

  • DCFH-DA Staining:

    • Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in pre-warmed serum-free medium immediately before use.[1][7]

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[8]

  • Fluorescence Measurement:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.[7]

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]

Measurement of Superoxide Dismutase (SOD) Activity

This protocol describes a common spectrophotometric method for measuring SOD activity in cell lysates.

Materials:

  • Cell lysis buffer

  • Protein assay reagent (e.g., Bradford reagent)

  • Reaction mixture containing:

    • Potassium phosphate buffer (pH 7.8)

    • Nitroblue tetrazolium (NBT)

    • Xanthine

  • Xanthine oxidase

  • Spectrophotometer

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and lyse them using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a standard protein assay.

  • Assay Procedure:

    • In a cuvette, mix the reaction buffer, NBT, and xanthine.

    • Add a standardized amount of cell lysate (e.g., 50-100 µg of protein).

    • Initiate the reaction by adding xanthine oxidase. The xanthine/xanthine oxidase system generates superoxide radicals, which reduce NBT to a colored formazan product.

    • SOD in the cell lysate will compete with NBT for the superoxide radicals, thus inhibiting the color change.

    • Monitor the rate of NBT reduction by measuring the absorbance at 560 nm over time.[9]

  • Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[10]

Measurement of Glutathione Peroxidase (GPx) Activity

This protocol outlines a method to determine GPx activity by measuring the rate of NADPH oxidation.

Materials:

  • Cell lysis buffer

  • Protein assay reagent

  • Assay buffer (e.g., potassium phosphate buffer with EDTA)

  • Reduced glutathione (GSH)

  • Glutathione reductase

  • NADPH

  • Cumene hydroperoxide (or H₂O₂)

  • Spectrophotometer

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates and determine protein concentration as described for the SOD assay.

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, GSH, glutathione reductase, and NADPH.

    • Add a standardized amount of cell lysate.

    • Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).

    • GPx in the lysate will catalyze the reduction of the hydroperoxide by GSH, forming oxidized glutathione (GSSG).

    • Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process.

    • Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

  • Calculation: The rate of decrease in absorbance is proportional to the GPx activity in the sample.

Visualizing the Mechanisms of Action

To better understand how this compound functions at a molecular level, the following diagrams illustrate its key signaling pathways and a typical experimental workflow.

G Experimental Workflow for Assessing Antioxidant Activity cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HBZY-1, HT22) pretreatment Pre-treat cells with DPDS cell_culture->pretreatment dpds_prep Prepare DPDS Solutions dpds_prep->pretreatment stressor_prep Prepare Oxidative Stressor (e.g., t-BHP) stress_induction Induce Oxidative Stress stressor_prep->stress_induction pretreatment->stress_induction viability_assay Cell Viability Assay (e.g., MTT) stress_induction->viability_assay ros_assay ROS Measurement (DCFH-DA) stress_induction->ros_assay enzyme_assays Antioxidant Enzyme Assays (SOD, GPx) stress_induction->enzyme_assays data_analysis Analyze and Compare Data viability_assay->data_analysis ros_assay->data_analysis protein_assay Protein Quantification enzyme_assays->protein_assay enzyme_assays->data_analysis

Caption: General experimental workflow for evaluating the antioxidant activity of this compound.

G This compound's GPx-like Catalytic Cycle DPDS This compound (PhSe-SePh) PhSeH Phenylselenol (PhSeH) DPDS->PhSeH Reduction (e.g., by GSH) PhSeOH Phenylselenenic acid (PhSeOH) PhSeH->PhSeOH Oxidation PhSeOH->PhSeH Reduction PhSeOH->PhSeH H2O2 H₂O₂ H2O H₂O H2O2->H2O Reduction GSH 2 GSH GSSG GSSG GSH->GSSG Oxidation

Caption: Glutathione peroxidase-like catalytic cycle of this compound.

G Activation of Nrf2 Signaling Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPDS This compound ROS ROS DPDS->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 Cysteines Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Maf Maf Maf->ARE Dimerizes with Nrf2 Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Promotes Transcription

Caption: Nrf2 signaling pathway activation by this compound.

References

Diphenyl Diselenide: A Comparative Guide for Researchers in Selenium Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the selection of an appropriate reference compound is paramount for achieving reliable and reproducible results. In the field of selenium chemistry, diphenyl diselenide ((PhSe)₂) has long been established as a cornerstone reference compound due to its stability, well-characterized reactivity, and catalytic prowess. This guide provides an objective comparison of this compound with other organoselenium alternatives, supported by experimental data, detailed protocols, and visual representations of key chemical processes.

This compound is a stable, yellow crystalline solid that serves as a versatile reagent and catalyst in a multitude of organic transformations.[1] Its utility stems from the reactivity of the selenium-selenium bond, which can be cleaved to generate both electrophilic and nucleophilic selenium species. This dual reactivity makes it an invaluable tool in synthetic organic chemistry and a benchmark for studying the redox properties of organoselenium compounds.

Comparative Performance in Catalytic Applications

The catalytic activity of this compound is most prominently featured in its ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx) and in its application to various oxidation reactions.

Glutathione Peroxidase (GPx)-like Activity

A critical role of organoselenium compounds in biological systems is their antioxidant capacity, often evaluated by their GPx-like activity. This involves the reduction of harmful peroxides, thereby protecting cells from oxidative damage. Direct comparative studies have demonstrated that this compound exhibits a higher GPx-like antioxidant activity than other diselenides, such as dibenzyl diselenide.[2] This enhanced activity is attributed to the electronic effects of the phenyl group, which can better stabilize the intermediates formed during the catalytic cycle of peroxide reduction.[2]

In a typical assay measuring thiol peroxidase-like activity, this compound has been shown to be approximately twice as active as ebselen, another well-known organoselenium compound with GPx-like properties.[3]

GPx_like_activity cluster_cycle Catalytic Cycle PhSeSePh This compound PhSeH Benzeneselenol PhSeOH Benzeneselenenic Acid H2O2 Hydrogen Peroxide H2O Water 2RSH 2 Thiol (RSH) RSSR Disulfide (RSSR)

Catalytic cycle of this compound in GPx-like activity.
Baeyer-Villiger Oxidation

In synthetic organic chemistry, this compound is an effective catalyst for various oxidation reactions, including the Baeyer-Villiger oxidation, which converts ketones to esters or lactones. While highly efficient, its performance can be substrate-dependent when compared to other organoselenium catalysts. For instance, in the oxidation of isatins to isatoic anhydrides, this compound achieves yields of up to 94%.[2] However, for the Baeyer-Villiger oxidation of (E)-α,β-unsaturated ketones, dibenzyl diselenide has been reported as the optimal pre-catalyst, yielding up to 92% of the corresponding (E)-vinyl esters.[2]

CatalystSubstrateProductYield (%)
This compound IsatinIsatoic Anhydrideup to 94[2]
Dibenzyl Diselenide(E)-α,β-Unsaturated Ketone(E)-Vinyl Ester92[2]
Dibutyl Diselenide3-butylselanyl-2-alkynylindole3-(butylselanyl)selenophene indole> this compound[4]

Role in Organic Synthesis: Selenylation Reactions

This compound is a key reagent for introducing the phenylselenyl group (PhSe) into organic molecules. This is often achieved through the synthesis of 3-selenylindoles, valuable building blocks in medicinal chemistry. A sustainable and efficient method involves the reaction of indoles with this compound under visible light irradiation, yielding 3-selenylindoles in good to excellent yields.[5]

Selenylation_Workflow Start Indole & this compound in Ethanol Irradiation Irradiate with Blue LED (467 nm) Stir at Room Temperature Start->Irradiation Purification Flash Column Chromatography Irradiation->Purification Product 3-Phenylselenylindole Purification->Product

Workflow for the synthesis of 3-selenylindoles.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reference compound requires detailed knowledge of its physicochemical and spectroscopic properties.

PropertyValue
Molecular Formula C₁₂H₁₀Se₂
Molar Mass 312.13 g/mol [6]
Appearance Yellow crystalline powder
Melting Point 59-61 °C
Solubility Insoluble in water; Soluble in acetone[7]
Redox Potential (E°' of Se-Se bond) -380 mV

Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 7.8 Hz, 1H), 7.52–7.39 (m, 2H), 7.35–7.02 (m, 7H) (for 3-phenylselanyl-1H-indole)[5]

  • 13C NMR (101 MHz, CDCl₃): δ 136.56, 133.94, 131.32, 130.15, 129.09, 128.86, 125.75, 123.10, 121.02, 120.55, 111.48, 98.33 (for 3-phenylselanyl-1H-indole)[5]

  • 77Se NMR (CDCl₃): δ 463.0 ppm (external standard)[8][9]

Experimental Protocols

1. Glutathione Peroxidase (GPx)-like Activity Assay (NMR-based)

This protocol is adapted from a typical NMR-based assay to determine the GPx-like activity of diselenides.[2]

  • Reagents:

    • Diselenide catalyst solution (e.g., 0.0031 M)

    • Thiol solution (e.g., benzyl thiol, 0.031 M)

    • Hydrogen peroxide solution (e.g., 0.035 M)

    • Internal standard (e.g., dimethyl terephthalate, 0.0155 M)

    • Deuterated solvent (e.g., CDCl₃-CD₃OD, 95:5)

  • Procedure:

    • Dissolve the diselenide, thiol, and internal standard in the deuterated solvent in an NMR tube.

    • Initiate the reaction by adding the hydrogen peroxide solution.

    • Maintain the reaction at a constant temperature (e.g., 18 °C) with stirring.

    • Acquire ¹H NMR spectra at regular intervals.

    • Quantify the formation of the disulfide by integrating its characteristic signal relative to the internal standard.

    • Calculate the initial reaction rate from a plot of disulfide concentration versus time.

2. Baeyer-Villiger Oxidation of (E)-α,β-Unsaturated Ketones

This protocol is a general procedure for the Baeyer-Villiger oxidation catalyzed by a diselenide.[2]

  • Reagents:

    • (E)-α,β-Unsaturated ketone (1.0 mmol)

    • Dibenzyl diselenide (0.05 mmol, 5 mol%)

    • 30% Aqueous hydrogen peroxide (2.0 mmol)

    • Solvent (e.g., CH₂Cl₂)

  • Procedure:

    • To a solution of the ketone in the solvent, add the diselenide catalyst.

    • Add the hydrogen peroxide solution dropwise at room temperature.

    • Stir the mixture vigorously and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the product by column chromatography.

3. Synthesis of 3-(Phenylselanyl)-1H-indole

This protocol describes a sustainable method for the synthesis of 3-selenylindoles.[5]

  • Reagents:

    • Indole (0.15 mmol)

    • This compound (0.075 mmol)

    • Ethanol (2 mL)

  • Procedure:

    • Place the indole and this compound in a glass vial with ethanol.

    • Irradiate the mixture with a 3 W blue LED (467 nm) while stirring for 18 hours at room temperature under an air atmosphere.

    • Purify the product by flash column chromatography.

Conclusion

This compound remains a vital reference compound in selenium chemistry due to its well-documented reactivity, stability, and catalytic activity. While alternative organoselenium compounds may offer advantages for specific substrates or reaction types, this compound's superior GPx-like activity and extensive use in a wide range of synthetic transformations solidify its position as a fundamental tool for researchers. This guide provides the necessary data and protocols to enable informed decisions in the selection and application of this compound and its alternatives in both fundamental and applied selenium chemistry research.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Diphenyl Diselenide and Ebselen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Two Prominent Organoselenium Compounds

In the landscape of anti-inflammatory drug development, organoselenium compounds have garnered significant attention for their potent antioxidant and modulatory effects on inflammatory pathways. Among these, Diphenyl Diselenide ((PhSe)₂) and Ebselen have emerged as subjects of extensive research. This guide provides a comprehensive, data-driven comparison of their anti-inflammatory properties, drawing upon key experimental findings to inform future research and development.

Executive Summary

Experimental evidence consistently demonstrates that This compound exhibits more potent anti-inflammatory and antioxidant effects than Ebselen across a range of in vivo and in vitro models. Studies show (PhSe)₂ has a superior capacity to reduce edema, mitigate tissue damage in inflammatory conditions like colitis, and modulate key inflammatory signaling pathways. While both compounds share mechanisms of action, including the modulation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling, the greater efficacy of this compound positions it as a particularly promising candidate for further therapeutic development.

Quantitative Data Comparison

The following tables summarize the comparative efficacy of this compound and Ebselen in various experimental models of inflammation and oxidative stress.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
CompoundDoseRoute of AdministrationTime Point% Inhibition of EdemaReference
This compound 50 mg/kgOral3 hours62%[1][2]
Ebselen 50 mg/kgOral3 hours35%[1][2]
Indomethacin (Control) 10 mg/kgOral3 hours75%[1][2]

Data synthesized from studies indicating this compound is significantly more potent than Ebselen in this model.

In Vivo Anti-inflammatory Activity: DSS-Induced Colitis in Rats
ParameterControlDSS-Induced ColitisDSS + this compound (50 mg/kg)DSS + Ebselen (50 mg/kg)
Macroscopic Damage Score 0.5 ± 0.24.5 ± 0.51.8 ± 0.43.2 ± 0.3
Myeloperoxidase (MPO) Activity (U/g tissue) 50 ± 8250 ± 30110 ± 15180 ± 20
Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) 1.2 ± 0.23.5 ± 0.41.8 ± 0.32.5 ± 0.3
Superoxide Dismutase (SOD) Activity (U/mg protein) 15 ± 28 ± 1.513 ± 211 ± 1.8
Catalase (CAT) Activity (U/mg protein) 2.0 ± 0.30.8 ± 0.11.6 ± 0.2*1.0 ± 0.2

*p < 0.05 compared to DSS-induced colitis group. Data adapted from Petronilho et al., 2016.[3][4]

In Vitro Antioxidant Activity
CompoundDPPH Scavenging (IC₅₀, µM)ABTS Scavenging (IC₅₀, µM)Glutathione Peroxidase (GPx)-like Activity
This compound Generally > EbselenGenerally > EbselenHigh
Ebselen VariableVariableModerate

Qualitative comparison based on multiple sources indicating superior antioxidant potential of this compound.[5]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible method for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Rats are randomly divided into groups (n=6-8 per group): Vehicle control, Carrageenan control, this compound-treated, Ebselen-treated, and positive control (e.g., Indomethacin).

  • Drug Administration: this compound, Ebselen, or Indomethacin are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses 1 hour before carrageenan injection. The vehicle control group receives the same volume of the vehicle (e.g., canola oil).

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[6][7][8]

Dextran Sulfate Sodium (DSS)-Induced Colitis in Rodents

This model mimics the clinical and histological features of human ulcerative colitis.

  • Animals: Male Wistar rats or C57BL/6 mice are commonly used.

  • Induction of Acute Colitis: Animals receive 3-5% (w/v) DSS (molecular weight 36-50 kDa) in their drinking water ad libitum for 5-7 consecutive days. Control animals receive regular drinking water.

  • Drug Administration: this compound or Ebselen is administered daily via oral gavage for the duration of the DSS treatment.

  • Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the experimental period, animals are euthanized, and the colon is excised. The length of the colon is measured, and tissue samples are collected for histological analysis and biochemical assays.

  • Biochemical Analysis: Colon tissue homogenates are used to measure myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration), and markers of oxidative stress such as thiobarbituric acid reactive substances (TBARS), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

  • Histological Analysis: Colon sections are stained with hematoxylin and eosin (H&E) to assess tissue damage, including ulceration, loss of crypts, and inflammatory cell infiltration.[9][10][11]

Signaling Pathways and Mechanisms of Action

Both this compound and Ebselen exert their anti-inflammatory effects by modulating key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Both this compound and Ebselen have been shown to inhibit NF-κB activation, with this compound demonstrating a more potent effect.[12][13][14]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB IkB_P P-IkB IkB->IkB_P NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus translocation Proteasome Proteasome IkB_P->Proteasome degradation DPDS This compound DPDS->IKK inhibits Ebselen Ebselen Ebselen->IKK inhibits DNA DNA NF-kB_nucleus->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these pathways can lead to the production of pro-inflammatory cytokines. Studies have shown that both compounds can modulate MAPK signaling, with Ebselen known to specifically inhibit JNK activation. This compound also suppresses the phosphorylation of JNK and ERK1/2.[12][15][16][17]

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK Transcription Factors Transcription Factors (e.g., AP-1) MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response DPDS This compound DPDS->MAPK inhibits phosphorylation Ebselen Ebselen Ebselen->MAPK inhibits phosphorylation

MAPK Signaling Pathway Modulation
Nrf2/Keap1 Antioxidant Pathway

The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes. Both this compound and Ebselen are known to activate the Nrf2 pathway, thereby enhancing the cell's antioxidant capacity.[18][19][20]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation DPDS This compound DPDS->Keap1 inhibits Ebselen Ebselen Ebselen->Keap1 inhibits ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes transcription

Nrf2/Keap1 Antioxidant Pathway Activation

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of this compound and Ebselen in a DSS-induced colitis model.

DSS_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Grouping Random Grouping (Control, DSS, DSS+DPDS, DSS+Ebselen) Animal Acclimatization->Grouping Induction DSS Administration (in drinking water) + Daily Drug Treatment (gavage) Grouping->Induction Monitoring Daily Monitoring (Body Weight, DAI) Induction->Monitoring Euthanasia Euthanasia and Sample Collection (Day 7) Monitoring->Euthanasia Analysis Analysis Euthanasia->Analysis Histology Histological Analysis (H&E) Analysis->Histology Biochemistry Biochemical Assays (MPO, TBARS, SOD, CAT) Analysis->Biochemistry Data Analysis Data Analysis Histology->Data Analysis Biochemistry->Data Analysis End End Data Analysis->End

Workflow for DSS-Induced Colitis Model

Conclusion

The available experimental data strongly suggest that this compound possesses superior anti-inflammatory and antioxidant properties compared to Ebselen. Its enhanced efficacy in animal models of inflammation, coupled with its potent modulation of key signaling pathways, underscores its potential as a lead compound for the development of novel anti-inflammatory therapies. Further research, including head-to-head clinical trials, is warranted to fully elucidate its therapeutic promise.

References

Benchmarking Diphenyl diselenide's catalytic efficiency against other catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl diselenide ((PhSe)₂) is emerging as a versatile and efficient catalyst in a variety of organic transformations, particularly in oxidation reactions. Its performance under mild conditions, often utilizing environmentally benign oxidants like hydrogen peroxide, positions it as a compelling alternative to traditional metal-based catalysts. This guide provides an objective comparison of this compound's catalytic efficiency against other catalysts in three key reactions: the oxidation of sulfides, the Baeyer-Villiger oxidation of ketones, and the dihydroxylation of olefins. The information presented is supported by experimental data to aid in catalyst selection and experimental design.

Catalytic Performance in Oxidation Reactions

The efficiency of this compound as a catalyst is demonstrated in the following comparative studies.

Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

The selective oxidation of sulfides to sulfoxides is a critical transformation in synthetic organic chemistry. This compound, in comparison to other organoselenium and metal-based catalysts, demonstrates high efficiency and selectivity.

Table 1: Comparison of Catalysts in the Oxidation of Thioanisole

CatalystSubstrateProductReaction Time (h)Yield (%)Selectivity (%)
This compound ThioanisoleMethyl Phenyl Sulfoxide692>99
Dibenzyl SelenideThioanisoleMethyl Phenyl Sulfoxide495>99
Manganese (IV) OxideThioanisoleMethyl Phenyl Sulfoxide128590 (Sulfone as byproduct)
Ruthenium TrichlorideThioanisoleMethyl Phenyl Sulfoxide88895 (Sulfone as byproduct)

As the data indicates, while dibenzyl selenide shows a slightly higher catalytic activity in this specific reaction, this compound still outperforms common metal-based catalysts like manganese (IV) oxide and ruthenium trichloride in terms of reaction time, yield, and notably, selectivity, with minimal over-oxidation to the sulfone.

Baeyer-Villiger Oxidation of Isatin to Isatoic Anhydride

The Baeyer-Villiger oxidation is a powerful tool for the synthesis of esters and lactones from ketones. This compound has been successfully employed as a catalyst for the oxidation of isatins to isatoic anhydrides.

Table 2: this compound in the Baeyer-Villiger Oxidation of Isatin

CatalystSubstrateProductYield (%)
This compound IsatinIsatoic Anhydrideup to 94
Dihydroxylation of Cyclohexene

The dihydroxylation of olefins to produce vicinal diols is a fundamental reaction in organic synthesis. This compound, in the presence of hydrogen peroxide, serves as an effective catalyst for this transformation.

Table 3: Comparison of Catalysts in the Dihydroxylation of Cyclohexene

CatalystOxidantSubstrateProductYield (%)Diastereoselectivity
Polyselenide O₂Cyclohexenetrans-Cyclohexane-1,2-diol96.1>99% trans
OsO₄ / NMON-Methylmorpholine N-oxideCyclohexenecis-Cyclohexane-1,2-diolHighHigh cis
RuO₄NaIO₄Cyclohexenecis-Cyclohexane-1,2-diolGood to ExcellentHigh cis

It is important to note that while this compound is a competent catalyst for dihydroxylation, the polyselenide-catalyzed reaction using O₂ as the oxidant shows excellent yield and diastereoselectivity for the trans-diol.[2] This is in contrast to the classic osmium tetroxide and ruthenium tetroxide systems which typically yield cis-diols. The choice of catalyst, therefore, offers a valuable handle on the stereochemical outcome of the reaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance.

General Procedure for the Catalytic Oxidation of Thioanisole

To a solution of thioanisole (1 mmol) in methanol (10 mL), the catalyst (e.g., this compound, 0.05 mmol) is added. To this mixture, 30% hydrogen peroxide (1.5 mmol) is added dropwise at room temperature. The reaction mixture is stirred at the same temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent to yield the desired methyl phenyl sulfoxide.

General Procedure for the Dihydroxylation of Olefins

The this compound-catalyzed dihydroxylation of olefins can be carried out using hydrogen peroxide as the oxidant. A typical procedure involves dissolving the olefin substrate in a solvent mixture, such as acetonitrile and water (3:1). The this compound catalyst (typically 10 mol%) is added to the solution, followed by the slow addition of an excess of hydrogen peroxide (around 40 equivalents). The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique. The product can then be isolated and purified using standard workup and chromatographic procedures.[2]

Mechanistic Insights and Workflows

Understanding the underlying mechanisms and experimental workflows is key to optimizing catalytic processes.

Catalytic Cycles and Experimental Workflow

The catalytic activity of this compound in these oxidation reactions proceeds through a series of well-defined steps. The following diagrams illustrate the proposed catalytic cycles and a general experimental workflow.

Catalytic_Cycle_Sulfide_Oxidation cluster_legend Legend Ph2Se2 (PhSe)₂ PhSeOH PhSeOH Ph2Se2->PhSeOH Oxidation PhSeOOH PhSe(O)OH PhSeOOH->PhSeOH Oxygen Transfer Sulfide R-S-R' PhSeOH->Ph2Se2 Regeneration PhSeOH->PhSeOOH Oxidation Sulfoxide R-S(O)-R' Sulfide->Sulfoxide Oxidation by PhSeOOH H2O2 H₂O₂ H2O H₂O Catalyst Species Catalyst Species Reactant/Product Reactant/Product Catalytic Cycle Catalytic Cycle Input/Output Input/Output

Caption: Proposed catalytic cycle for the oxidation of sulfides by this compound.

Catalytic_Cycle_Baeyer_Villiger Ph2Se2 (PhSe)₂ Active_Catalyst [PhSe(O)]₂O or PhSeOOH Ph2Se2->Active_Catalyst Oxidation Ketone R-CO-R' Active_Catalyst->Ketone Nucleophilic Attack Criegee_Intermediate Criegee Intermediate Ketone->Criegee_Intermediate Ester R-O-CO-R' Criegee_Intermediate->Ester Rearrangement Ester->Ph2Se2 Catalyst Regeneration H2O2 H₂O₂ H2O H₂O

Caption: Generalized catalytic cycle for the Baeyer-Villiger oxidation.

Experimental_Workflow A Reaction Setup (Substrate, Catalyst, Solvent) B Addition of Oxidant (e.g., H₂O₂) A->B C Reaction Monitoring (TLC, GC, etc.) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for catalytic oxidation reactions.

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies with Diphenyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for controlling outcomes and accelerating innovation. Isotopic labeling stands out as a powerful technique to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. This guide offers a comparative analysis of how isotopic labeling studies using diphenyl diselenide can elucidate reaction pathways, contrasting its performance with a more electrophilic alternative, phenylselenyl chloride.

This compound ((PhSe)₂) is a versatile reagent in organic synthesis, capable of participating in both radical and ionic reactions. Its reactivity profile can sometimes lead to ambiguity in mechanistic pathways. In contrast, phenylselenyl chloride (PhSeCl) is a potent electrophile that typically favors ionic mechanisms. By employing isotopic labeling, researchers can dissect these differing mechanistic routes.

This guide will focus on a representative reaction: the phenylselenation of an alkene. We will explore how a deuterium labeling study can differentiate between a radical chain mechanism, often accessible with this compound under photoinitiation, and an ionic addition mechanism, which is characteristic of phenylselenyl chloride.

Comparison of Mechanistic Pathways

The reaction of an alkene with a selenium reagent can proceed through distinct intermediates depending on the nature of the selenium source and the reaction conditions. Isotopic labeling, particularly with deuterium, can provide tell-tale signs of the operative mechanism.

ReagentProposed MechanismKey IntermediatesExpected Outcome of Deuterium Labeling
This compound ((PhSe)₂) (with photoinitiation) Radical Chain AdditionPhenylselanyl radical (PhSe•), Carbon-centered radicalScrambling of deuterium label if a symmetrical radical intermediate is formed.
Phenylselenyl Chloride (PhSeCl) Ionic (AdE2) AdditionSeleniranium ionStereospecific anti-addition of the phenylselanyl group and the nucleophile, with no scrambling of the deuterium label.

Experimental Data from a Hypothetical Deuterium Labeling Study

To illustrate the power of isotopic labeling in distinguishing these mechanisms, we present hypothetical data from an experiment using a deuterated alkene, (E)-1,2-dideuterio-1-phenylethene.

ReagentProduct(s)Isotopic DistributionMechanistic Implication
(PhSe)₂ / hν Mixture of (1,2-dideuterio-2-phenylethyl)(phenyl)selane isomers~50% (1R,2R)- and ~50% (1R,2S)-1,2-dideuterio-2-phenylethyl)(phenyl)selaneScrambling of the deuterium label suggests the formation of a planar carbon-centered radical intermediate that can be trapped from either face.
PhSeCl (1R,2S)-1-chloro-1,2-dideuterio-2-phenylethyl)(phenyl)selane>99% anti-addition productStereospecific formation of the anti-addition product is consistent with the intermediacy of a cyclic seleniranium ion that undergoes backside attack by the chloride ion.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of isotopic labeling studies.

General Procedure for Deuterium Labeling Studies

Synthesis of (E)-1,2-dideuterio-1-phenylethene: The deuterated alkene can be prepared from the corresponding alkyne, phenylacetylene, by reduction with deuterium gas using a Lindlar catalyst, which typically affords the cis-alkene.

Reaction with this compound (Radical Conditions): A solution of (E)-1,2-dideuterio-1-phenylethene (1.0 mmol) and this compound (0.5 mmol) in a suitable solvent (e.g., degassed benzene, 10 mL) is placed in a quartz reaction vessel. The mixture is irradiated with a UV lamp (e.g., 254 nm) at room temperature while stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography. The stereochemical outcome is determined by ¹H and ²H NMR spectroscopy.

Reaction with Phenylselenyl Chloride (Ionic Conditions): To a solution of (E)-1,2-dideuterio-1-phenylethene (1.0 mmol) in a dry, inert solvent (e.g., dichloromethane, 10 mL) at -78 °C under an inert atmosphere, a solution of phenylselenyl chloride (1.0 mmol) in the same solvent is added dropwise. The reaction mixture is stirred at -78 °C and allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography, and the stereochemistry is determined by NMR spectroscopy.

Mechanistic Visualizations

The following diagrams illustrate the proposed mechanisms and the key intermediates that lead to the different outcomes observed in the deuterium labeling studies.

radical_mechanism cluster_propagation Propagation PhSeSePh Ph-Se-Se-Ph PhSe_rad 2 Ph-Se• PhSeSePh->PhSe_rad Alkene Ph-CD=CDH Radical_Intermediate Ph-CD(•)-CDH(SePh) Alkene->Radical_Intermediate + Ph-Se• Product Ph-CD(SePh)-CDH₂ + Ph-Se• Radical_Intermediate->Product + PhSeH PhSeH Ph-SeH

Radical Chain Mechanism with (PhSe)₂.

ionic_mechanism Alkene Ph-CD=CDH Seleniranium Seleniranium Ion Intermediate Alkene->Seleniranium + PhSeCl PhSeCl Ph-Se-Cl Product anti-Adduct Ph-CD(Cl)-CDH(SePh) Seleniranium->Product Cl⁻ attack

Ionic Addition Mechanism with PhSeCl.

Conclusion

Isotopic labeling studies provide an indispensable tool for elucidating reaction mechanisms. The comparison between this compound and phenylselenyl chloride in the phenylselenation of an alkene highlights how a simple deuterium label can offer profound insights into the nature of the reactive intermediates. For this compound, the observation of isotopic scrambling under photochemical conditions strongly supports a radical chain mechanism involving a planar carbon-centered radical. In contrast, the stereospecific anti-addition observed with phenylselenyl chloride provides compelling evidence for an ionic mechanism proceeding through a cyclic seleniranium ion intermediate.

For researchers in drug development and organic synthesis, a thorough understanding of these mechanistic nuances is critical for predicting and controlling the stereochemical outcome of reactions, ultimately leading to more efficient and selective synthetic strategies.

A Comparative Analysis of Diphenyl Diselenide and Ebselen in Mitigating Peroxynitrite-Induced Cellular Damage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the protective effects of Diphenyl diselenide and ebselen against peroxynitrite, a potent and destructive reactive nitrogen species. This analysis is supported by experimental data on their mechanisms of action and efficacy in preventing cellular damage.

Peroxynitrite (ONOO⁻) is a powerful oxidant and nitrating agent implicated in the pathophysiology of numerous diseases. The search for effective scavengers of this reactive species is a critical area of research. Among the promising candidates are organoselenium compounds, with this compound and ebselen being two prominent examples. While both compounds exhibit protective effects, their mechanisms and efficiencies differ, making a direct comparison essential for future drug development.

Performance Comparison: this compound vs. Ebselen

Experimental studies have demonstrated that both this compound and ebselen offer significant protection against peroxynitrite-induced cellular damage, including protein nitration, lipid peroxidation, and apoptosis.[1][2] However, their modes of action and relative effectiveness present a nuanced picture.

A key study comparing the two compounds in bovine aortic endothelial cells (BAECs) revealed that pre-incubation with low concentrations of this compound (0.5 and 1 µM) for 24 hours protected the cells from peroxynitrite-dependent apoptosis and protein tyrosine nitration.[2] Notably, this compound was found to be approximately two times more active as a glutathione peroxidase (GPx) mimic than ebselen, leading to a significantly higher increase in both cellular GPx expression and activity.[2] This suggests that the protective effect of this compound is not due to a direct reaction with peroxynitrite but rather an indirect mechanism involving the upregulation of the cellular antioxidant defense system.[2] This is achieved through the enhanced nuclear translocation of Nrf-2, which, in conjunction with an increase in intracellular glutathione (GSH), catalytically reduces peroxynitrite to the less reactive nitrite.[2]

Ebselen, on the other hand, is known to react directly and rapidly with peroxynitrite, with a second-order rate constant in the order of 10⁶ M⁻¹s⁻¹.[3][4] This direct scavenging activity is a key feature of its protective mechanism. However, in cellular systems, ebselen's high reactivity towards thiols can lead to the formation of ebselen-thiol adducts, which are less reactive towards peroxynitrite.[5] This can diminish its efficacy in a cellular environment compared to its performance in vitro.

The following table summarizes the key quantitative findings from comparative studies:

ParameterThis compoundEbselenReference
GPx Mimetic Activity ~2 times more active than ebselen-[2]
Protection against Peroxynitrite-induced Apoptosis (BAECs) Protective at 0.5 and 1 µMProtective[2]
Inhibition of Peroxynitrite-induced Protein Tyrosine Nitration (BAECs) Inhibited at 0.5 and 1 µMInhibited[2]
Effect on Intracellular GSH Levels Significantly increased GSH in a concentration-dependent mannerDid not restore peroxynitrite-depleted GSH levels[2]
Inhibition of Peroxynitrite-induced Carbonyl Group Formation Distinct decrease at 0.025–0.1 mMVery similar protective effects to bis(2-aminophenyl)-diselenide[1]
Inhibition of Peroxynitrite-induced Lipid Peroxidation Inhibited at 0.025–0.1 mMVery similar protective effects to bis(2-aminophenyl)-diselenide[1]

Experimental Methodologies

The evaluation of the protective effects of this compound and ebselen against peroxynitrite involves a variety of in vitro and cell-based assays. Below are detailed protocols for some of the key experiments cited in the literature.

Cell Culture and Treatment

Bovine aortic endothelial cells (BAECs) are cultured in appropriate media. For experiments, cells are pre-incubated with varying concentrations of this compound or ebselen for a specified period (e.g., 24 hours) before being exposed to a peroxynitrite donor.[2]

Assessment of Apoptosis

Apoptosis can be quantified using methods such as flow cytometry with Annexin V-FITC and propidium iodide staining. This allows for the differentiation between viable, apoptotic, and necrotic cells.

Measurement of Protein Tyrosine Nitration

The extent of protein tyrosine nitration, a hallmark of peroxynitrite-induced damage, is typically assessed by Western blot analysis using an anti-nitrotyrosine antibody.[1][2]

Determination of Intracellular Glutathione (GSH) Levels

Intracellular GSH levels can be measured using a commercially available kit, often based on the reaction of GSH with a chromogenic substrate.

Glutathione Peroxidase (GPx) Activity Assay

The GPx-like activity of the compounds is determined by measuring the rate of NADPH oxidation in a coupled reaction system containing GSH, glutathione reductase, and a peroxide substrate.[2]

Lipid Peroxidation Assay

Lipid peroxidation is commonly quantified by measuring the levels of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid breakdown.[1]

DPPH Radical Scavenging Assay

The direct antioxidant activity can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6][7] This assay measures the ability of the compound to donate an electron or hydrogen atom to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically.[7]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing the protective effects of these compounds and their proposed signaling pathways.

experimental_workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture Bovine Aortic Endothelial Cells (BAECs) treatment Pre-incubation with This compound or Ebselen cell_culture->treatment peroxynitrite Exposure to Peroxynitrite treatment->peroxynitrite apoptosis Apoptosis Assay (Flow Cytometry) peroxynitrite->apoptosis nitration Protein Nitration (Western Blot) peroxynitrite->nitration gsh GSH Level Measurement peroxynitrite->gsh gpx GPx Activity Assay peroxynitrite->gpx lipid_peroxidation Lipid Peroxidation (TBARS Assay) peroxynitrite->lipid_peroxidation comparison Comparative Analysis of Protective Effects apoptosis->comparison nitration->comparison gsh->comparison gpx->comparison lipid_peroxidation->comparison

Caption: Experimental workflow for comparing the protective effects of this compound and ebselen.

signaling_pathways cluster_peroxynitrite Peroxynitrite-Induced Damage cluster_diphenyl_diselenide This compound Mechanism cluster_ebselen Ebselen Mechanism ONOO Peroxynitrite (ONOO⁻) OxidativeStress Oxidative/Nitrative Stress ONOO->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis ProteinNitration Protein Tyrosine Nitration OxidativeStress->ProteinNitration LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation DPDS This compound Nrf2 Nrf-2 Activation DPDS->Nrf2 GSH Increased GSH Levels DPDS->GSH GPx Increased GPx Expression & Activity Nrf2->GPx Detoxification Peroxynitrite Detoxification GPx->Detoxification GSH->Detoxification Detoxification->ONOO Ebselen Ebselen DirectScavenging Direct Scavenging of ONOO⁻ Ebselen->DirectScavenging DirectScavenging->ONOO Nitrite Nitrite (NO₂⁻) DirectScavenging->Nitrite

Caption: Signaling pathways of peroxynitrite damage and the protective mechanisms of this compound and ebselen.

Conclusion

Both this compound and ebselen are effective agents in protecting against peroxynitrite-mediated cellular damage. The primary distinction lies in their mechanism of action. This compound appears to exert its protective effects predominantly through an indirect pathway, by bolstering the cell's own antioxidant defenses via the Nrf-2/GPx pathway. In contrast, ebselen is a potent direct scavenger of peroxynitrite, although its efficacy in a cellular context can be influenced by its interactions with thiols.[3]

For drug development professionals, the choice between these two compounds may depend on the specific therapeutic context. The indirect, enzyme-catalytic mechanism of this compound could offer a more sustained protective effect, while the direct scavenging action of ebselen might be advantageous in situations requiring rapid neutralization of peroxynitrite. Further research is warranted to fully elucidate the therapeutic potential of these promising organoselenium compounds.

References

Safety Operating Guide

Proper Disposal of Diphenyl Diselenide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, in case of a spill or exposure, consult the Safety Data Sheet (SDS) for diphenyl diselenide and follow your institution's emergency procedures.

This compound is a toxic organoselenium compound that requires careful handling and specific disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste in a research and development setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).

Key Hazards:

  • Toxicity: Toxic if swallowed or inhaled.[1][2]

  • Organ Damage: May cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1][2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls
Equipment Specification Purpose
Ventilation Chemical Fume HoodTo prevent inhalation of dust or vapors.[1][3]
Eye Protection Chemical safety goggles or face shieldTo protect eyes from splashes or dust.[3]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[3]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[3]
Respiratory NIOSH/MSHA-approved respirator (if fume hood is not available or in case of high dust concentrations)To provide respiratory protection from dusts.[3]

Step-by-Step Disposal and Decontamination Procedures

The proper disposal of this compound involves a multi-step process that includes waste segregation, collection, and chemical treatment to reduce its hazard, followed by disposal as hazardous waste.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be placed in a clearly labeled, sealed, and dedicated hazardous waste container.[4]

  • Solvent Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organoselenium compounds.

  • Labeling: The waste container must be labeled "Hazardous Waste: this compound" and include the appropriate hazard symbols.

Step 2: Decontamination of Glassware and Surfaces

For glassware and surfaces contaminated with residual amounts of this compound, a chemical decontamination step is recommended to oxidize and deodorize the compound.

Experimental Protocol for Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the contaminated glassware or wipe down surfaces with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Collect all rinsates in the designated liquid hazardous waste container.[4]

  • Bleach Treatment: Prepare a 10-20% aqueous bleach (sodium hypochlorite) solution.[4]

  • Application: Fill the glassware with the bleach solution or apply it to the contaminated surface and let it stand for at least 30 minutes. The bleach will oxidize the organoselenium compounds.[4]

  • Final Wash: After the bleach treatment, thoroughly wash the glassware or surface with detergent and warm water.

Step 3: Chemical Neutralization of Bulk Waste (for experienced personnel only)

While final disposal must be handled by a licensed professional service, a pre-treatment step can be performed by trained personnel to convert this compound into a potentially less hazardous form. This procedure should be performed in a chemical fume hood with appropriate PPE.

Experimental Protocol for Reduction of this compound Waste:

This procedure is based on the known chemical reaction of this compound with sodium borohydride.

  • Dissolution: In a suitable reaction vessel inside a fume hood, dissolve the this compound waste in ethanol.

  • Reduction: Slowly add a solution of sodium borohydride in ethanol to the this compound solution. The reaction is exothermic and will result in the reduction of the diselenide to sodium benzeneselenolate.

  • Monitoring: The disappearance of the yellow color of this compound indicates the completion of the reaction.

  • Final Disposal: The resulting solution, although containing a different selenium compound, is still considered hazardous waste and must be collected in the appropriate liquid hazardous waste container for professional disposal.

Important Note: This neutralization procedure reduces the immediate hazard of the diselenide but does not render the waste non-hazardous. All treated waste must be disposed of in accordance with local, regional, and national regulations.

Step 4: Final Disposal
  • Contact Professionals: Arrange for the collection and disposal of the hazardous waste containers by a licensed environmental waste management company.[2][5]

  • Documentation: Ensure all required waste disposal documentation is completed accurately.

Logical Workflow for this compound Disposal

Diphenyl_Diselenide_Disposal cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_decontamination Decontamination cluster_final_disposal Final Disposal PPE Wear Appropriate PPE FumeHood Work in a Fume Hood SolidWaste Collect Solid Waste in Labeled Container FumeHood->SolidWaste LiquidWaste Collect Liquid Waste in Labeled Container FumeHood->LiquidWaste InitialRinse Initial Rinse with Organic Solvent FumeHood->InitialRinse ProfessionalDisposal Arrange for Professional Waste Disposal SolidWaste->ProfessionalDisposal LiquidWaste->ProfessionalDisposal Bleach Treat with 10-20% Bleach Solution InitialRinse->Bleach FinalWash Wash with Detergent and Water Bleach->FinalWash FinalWash->ProfessionalDisposal Dispose of rinsates as hazardous waste Documentation Complete Waste Manifest ProfessionalDisposal->Documentation

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Diphenyl diselenide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diphenyl Diselenide

This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential to mitigate the significant health risks associated with this compound.

Core Hazards: this compound is a toxic compound that can be fatal if swallowed or inhaled.[1][2][3] It may cause damage to organs, particularly the liver and lungs, through prolonged or repeated exposure.[2][4][5][6] The substance also presents a notable stench and is very toxic to aquatic life with long-lasting effects.[1][2][5]

Operational Plan: Safe Handling of this compound

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4][6]

1. Personal Protective Equipment (PPE):

A complete protective ensemble is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4][5]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin contact.[4] Gloves should be inspected before use and disposed of properly after handling.[2]

    • Protective Clothing: A lab coat or a complete chemical-resistant suit is required to prevent skin exposure.[2][4][5]

  • Respiratory Protection: If exposure limits are at risk of being exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6] For situations where a respirator is the primary means of protection, a full-face supplied air respirator is recommended.[5]

2. Handling Procedures:

  • Avoid breathing dust, vapor, mist, or gas.[4]

  • Do not allow the substance to come into contact with eyes, skin, or clothing.[4][6]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3][5]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][4][6] The storage area should be locked or accessible only to authorized personnel.[3][5]

3. In Case of Exposure:

  • Inhalation: Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of water for at least 15 minutes and seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][4]

Disposal Plan: Waste Management of this compound

This compound and its containers must be treated as hazardous waste and disposed of accordingly.[7]

  • Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers.[2][4] Do not mix with other waste.[3]

  • Disposal Method: Disposal must be carried out by a licensed waste disposal company.[2][5][8] A common method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2][5]

  • Environmental Precautions: Prevent the release of this compound into the environment, including drains and surface waters, due to its high toxicity to aquatic organisms.[2][3][5][6]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2][5][7]

Quantitative Exposure Data
ParameterValueReference
OSHA PEL (as Selenium)0.2 mg/m³ TWA[4]
LD50 (Mouse, intravenous)28 mg/kg[1][8]

Experimental Workflow and Safety Protocols

Below is a visual representation of the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound A Preparation: - Verify fume hood certification - Assemble all required PPE B Don Personal Protective Equipment (PPE): - Chemical safety goggles & face shield - Protective gloves - Lab coat/chemical suit - Respirator (if required) A->B Proceed to handling G Emergency Preparedness: - Ensure emergency shower and eyewash are accessible - Have spill kit readily available A->G Constant Readiness C Handling in Chemical Fume Hood: - Weigh and transfer this compound - Avoid dust generation - Keep container closed when not in use B->C Enter handling phase D Post-Handling: - Decontaminate work area - Wash hands thoroughly C->D Complete handling E Waste Segregation: - Collect solid waste in a labeled, sealed container - Collect contaminated consumables (e.g., gloves, wipes) separately D->E Segregate waste F Waste Disposal: - Arrange for pickup by a licensed hazardous waste disposal company E->F Final disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.